SKF-80723
Description
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Properties
IUPAC Name |
9-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20/h1-5,8,13,18-20H,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTGLDSNABUNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Br)O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SKF-80723
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-80723 is a potent and selective benzazepine derivative that acts as a full and high-efficacy agonist at the dopamine (B1211576) D1 receptor. Its primary mechanism of action involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This activity modulates downstream signaling cascades, influencing neuronal excitability and function. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Dopamine D1 Receptor Agonism
This compound is characterized as a high-affinity, selective, and full agonist of the dopamine D1 receptor. The D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit (Gαs). This interaction initiates a signaling cascade that is central to the pharmacological effects of this compound.
Receptor Binding Profile
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Species | Tissue | Ki (nM) |
| Dopamine D1 | This compound | Rat | Striatum | High Affinity (Specific value not cited) |
| Dopamine D2 | This compound | Rat | Striatum | >100-fold lower affinity than D1 |
| Dopamine D3 | This compound | - | - | Data not available |
| Dopamine D4 | This compound | - | - | Data not available |
| Dopamine D5 | This compound | - | - | Data not available |
Functional Activity at the D1 Receptor
This compound is classified as a full and supramaximal agonist at the D1 receptor. This means that it not only fully activates the receptor to the same extent as the endogenous ligand, dopamine, but in some systems, it can elicit an even greater maximal response. Its primary functional output is the stimulation of adenylyl cyclase.
Table 2: Functional Potency of this compound
| Assay | Parameter | Species/System | Value |
| Adenylyl Cyclase Stimulation | Efficacy | Common Marmoset | Full/Supramaximal Agonist |
| Adenylyl Cyclase Stimulation | EC50 | - | Data not available |
Signaling Pathways
The activation of the D1 receptor by this compound triggers a well-defined intracellular signaling pathway.
The Canonical Gαs-Adenylyl Cyclase-cAMP Pathway
The binding of this compound to the D1 receptor induces a conformational change, leading to the activation of the associated Gαs protein. The activated Gαs subunit, in turn, stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream protein targets, including transcription factors like CREB (cAMP response element-binding protein), ion channels, and other enzymes, ultimately altering neuronal function.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established experimental protocols.
Dopamine Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.
-
Objective: To quantify the affinity of this compound for dopamine D1 and other receptors.
-
Methodology:
-
Membrane Preparation: Homogenize tissue rich in dopamine receptors (e.g., rat striatum) in a cold buffer and centrifuge to isolate the cell membrane fraction.
-
Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of this compound to stimulate the production of cAMP.
-
Objective: To determine the potency (EC50) and efficacy of this compound in activating adenylyl cyclase.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a tissue or cell line expressing D1 receptors.
-
Reaction Mixture: Prepare a reaction buffer containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and Mg²⁺.
-
Incubation: Add the membrane preparation to the reaction mixture with varying concentrations of this compound and incubate at 37°C.
-
Termination: Stop the reaction, typically by heating or adding a stop solution.
-
cAMP Quantification: Measure the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of cAMP produced against the concentration of this compound to determine the EC50 and maximal response.
-
An In-Depth Technical Guide on the Dopamine D1 Receptor Agonist Properties of SKF-80723
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of SKF-80723, a notable agonist of the dopamine (B1211576) D1 receptor. The document focuses on its binding affinity, functional potency and efficacy, and the intracellular signaling cascades it initiates. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings.
Introduction
This compound is a benzazepine derivative that has been characterized as a full and selective agonist for the dopamine D1 receptor. The D1 receptor, a Gs-protein coupled receptor (GPCR), is a key modulator of locomotor activity, reward, and cognitive functions. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This guide synthesizes available data on this compound to provide a detailed resource for researchers in neuroscience and pharmacology.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of this compound and related compounds with the dopamine D1 receptor.
Table 1: Binding Affinity of Benzazepine Ligands for the Dopamine D1 Receptor
| Compound | Radioligand | Tissue Source | Ki (nM) | Reference |
| This compound | [³H]SCH 23390 | Rat Striatum | Data Not Available | - |
| SKF-83959 | Not Specified | Rat D1 Receptor | 1.18 | [1] |
| SKF-38393 | Not Specified | D1 Receptor | 1 |
Note: Specific Ki value for this compound was not found in the reviewed literature. Related benzazepines show high affinity in the low nanomolar range.
Table 2: Functional Potency and Efficacy of this compound and Comparators at the Dopamine D1 Receptor (Adenylyl Cyclase Stimulation)
| Compound | Tissue Source | Parameter | Value | Reference |
| This compound | Intact Rat Striatal Slices | Emax (% of Dopamine) | 98% | [2] |
| This compound | 6-OHDA-Lesioned Rat Striatal Slices | Emax (% of Dopamine) | 109% | [2] |
| Dopamine | Intact Rat Striatal Slices | Emax | 100% | [2] |
| Dopamine | 6-OHDA-Lesioned Rat Striatal Slices | Emax | 100% | [2] |
| SKF-82958 | Intact Rat Striatal Slices | Emax (% of Dopamine) | 109% | [2] |
| SKF-82958 | 6-OHDA-Lesioned Rat Striatal Slices | Emax (% of Dopamine) | 124% | [2] |
| SKF-75670 | Intact Rat Striatal Slices | Emax (% of Dopamine) | 72% | [2] |
| SKF-75670 | 6-OHDA-Lesioned Rat Striatal Slices | Emax (% of Dopamine) | 55% | [2] |
| SKF-38393 | Intact Rat Striatal Slices | Emax (% of Dopamine) | 67% (not statistically significant) | [2] |
| SKF-38393 | 6-OHDA-Lesioned Rat Striatal Slices | Emax (% of Dopamine) | 82% | [2] |
Note: EC50 value for this compound was not explicitly found in the reviewed literature.
Table 3: In Vivo Behavioral Effects of Benzazepine D1 Agonists
| Compound | Animal Model | Behavioral Assay | Effect | Reference |
| This compound | Unilateral 6-OHDA-lesioned rats | Contralateral Circling | Induces contralateral circling | [2] |
| SKF-38393 | Male Wistar rats | Locomotor Activity | Dose-dependent decrease | [3] |
| SKF-81297 | MPTP-lesioned rhesus monkeys | Motor Behavior | Stimulates motor behavior | [4] |
Dopamine D1 Receptor Signaling Pathways
Activation of the D1 receptor by an agonist such as this compound primarily initiates the canonical Gαs/olf-adenylyl cyclase-cAMP-PKA signaling cascade. However, evidence suggests a more complex signaling network, including coupling to Gq proteins and Gβγ subunit-mediated pathways.
Canonical Gs/olf Signaling Pathway
The primary signal transduction mechanism for the D1 receptor involves its coupling to the stimulatory G-protein, Gαs (or Gαolf in the striatum). This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).
Non-Canonical D1 Receptor Signaling
Emerging evidence points to D1 receptor coupling to other signaling pathways that are independent of Gs and cAMP. These include:
-
Gq/Phospholipase C (PLC) Pathway: Some studies suggest that D1 receptors can couple to Gq proteins, leading to the activation of PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
-
Gβγ Subunit-Mediated Signaling: Upon G-protein activation, the Gβγ subunits can dissociate and activate their own downstream effectors, including certain ion channels and kinases like Src kinase.
Experimental Protocols
The following sections provide generalized yet detailed protocols for key in vitro assays used to characterize D1 receptor agonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D1 receptor.
4.1.1 Materials
-
Tissue/Cells: Rat striatal tissue or cells expressing the D1 receptor.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
-
Radioligand: [³H]SCH 23390 (a selective D1 antagonist).
-
Non-specific binding control: A high concentration of a non-labeled D1 antagonist (e.g., 1 µM SCH 23390 or cis-(Z)-flupenthixol).
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Test Compound: this compound at various concentrations.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester with glass fiber filters, scintillation vials, and a liquid scintillation counter.
4.1.2 Procedure
-
Membrane Preparation: Homogenize tissue in ice-cold homogenization buffer and centrifuge to pellet nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate at room temperature for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
cAMP Accumulation Functional Assay
This assay measures the ability of a test compound to stimulate the D1 receptor and induce the production of intracellular cAMP, thus determining its potency (EC50) and efficacy (Emax).
4.2.1 Materials
-
Cells: A cell line stably expressing the human D1 dopamine receptor (e.g., CHO-K1 or HEK293).
-
Culture Medium: Appropriate cell culture medium (e.g., Ham's F-12K with 10% FBS).
-
Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Test Compound: this compound at various concentrations.
-
Reference Agonist: Dopamine.
-
cAMP Assay Kit: A commercially available kit for cAMP quantification (e.g., HTRF, ELISA, or luminescence-based).
-
Equipment: Cell culture incubator, 96-well plates, and a plate reader compatible with the chosen cAMP assay kit.
4.2.2 Procedure
-
Cell Plating: Seed the D1 receptor-expressing cells into 96-well plates and grow to confluence.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period at 37°C.
-
Stimulation: Add serial dilutions of the test compound or the reference agonist to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.
-
Data Analysis: Generate a dose-response curve by plotting the measured cAMP concentration against the log concentration of the test compound. Determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal response) using non-linear regression analysis. The Emax of the test compound is often expressed as a percentage of the maximal response to the reference agonist, dopamine.[5]
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of daily SKF 38393, quinpirole, and SCH 23390 treatments on locomotor activity and subsequent sensitivity to apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrastriatal iron perfusion releases dopamine: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: SKF-80723 Binding Affinity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-80723 is a notable benzazepine derivative recognized for its role as a potent and selective dopamine (B1211576) D1 receptor agonist. This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, drawing from available in vitro pharmacological data. The document details its interaction with dopamine receptor subtypes, outlines the experimental methodologies used for its characterization, and illustrates the primary signaling pathway it modulates. This information is critical for researchers engaged in the study of dopaminergic systems and the development of novel therapeutics targeting the D1 receptor.
Introduction
The dopamine D1 receptor, a member of the D1-like family of G protein-coupled receptors (GPCRs), plays a crucial role in various physiological processes, including motor control, reward, and cognition. Its dysfunction has been implicated in several neurological and psychiatric disorders, making it a significant target for drug discovery. This compound has emerged as a valuable pharmacological tool for investigating the functions of the D1 receptor due to its high affinity and selectivity. This guide synthesizes the current understanding of this compound's binding characteristics to provide a detailed resource for the scientific community.
Binding Affinity and Selectivity Profile
Table 1: Summary of this compound Binding Affinity and Selectivity
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D2-like Receptors | Reference |
| Dopamine D1 | High | ~100-fold or more | [1] |
| Dopamine D2-like (D2, D3, D4) | Low | - | [1] |
| Dopamine D5 | Data not available | - |
Note: Specific Ki values are not available in the cited literature; the table reflects the qualitative and semi-quantitative descriptions of affinity and selectivity.
The available data indicates that this compound possesses a significant selectivity for the D1 receptor over the D2-like receptor subtypes[1]. This selectivity is a key feature that allows for the specific interrogation of D1 receptor-mediated pathways in experimental settings.
Functional Activity
In addition to its binding profile, the functional activity of this compound at the D1 receptor is a critical aspect of its pharmacological characterization.
Table 2: Functional Efficacy of this compound at the Dopamine D1 Receptor
| Assay | Parameter | Value | Reference |
| Adenylate Cyclase Stimulation | Efficacy (vs. Dopamine) | 98% | [1] |
This compound acts as a full agonist at the D1 receptor, demonstrating an efficacy of 98% in stimulating adenylate cyclase activity as compared to the endogenous ligand, dopamine[1]. This potent agonist activity makes it a robust tool for activating D1 receptor-mediated signaling.
Experimental Protocols
The characterization of the binding affinity and functional activity of this compound typically involves radioligand binding assays and functional assays measuring downstream signaling.
Radioligand Binding Assay (General Protocol)
A common method to determine the binding affinity of a compound like this compound for the D1 receptor is a competitive radioligand binding assay using tissue homogenates, such as rat striatum, which is rich in D1 receptors.
Experimental Workflow for Competitive Radioligand Binding Assay
References
The Dopamine D1 Agonist SKF-80723: A Technical Overview of its Effects on Adenylyl Cyclase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the dopamine (B1211576) D1 receptor agonist, SKF-80723, on adenylyl cyclase activity. This compound is a member of the benzazepine class of compounds and is recognized for its full to supramaximal efficacy in stimulating adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cyclic AMP (cAMP). This document summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the key signaling pathways involved.
Core Findings: Quantitative Impact on Adenylyl Cyclase
This compound has been demonstrated to be a potent and efficacious stimulator of adenylyl cyclase through its agonist activity at the dopamine D1 receptor. Research conducted on dopamine-denervated rat striatum provides a quantitative measure of its maximal effect (Emax) relative to the endogenous ligand, dopamine.
| Compound | Maximal Stimulation of Adenylyl Cyclase (% of Dopamine's effect) | Efficacy Profile |
| Dopamine | 100% | Full Agonist (Reference) |
| This compound | 109% [1] | Full/Supramaximal Agonist |
| SKF 82958 | 124%[1] | Supramaximal Agonist |
| SKF 38393 | 82%[1] | Partial Agonist |
| SKF 83959 | 77%[1] | Partial Agonist |
| SKF 83565 | 70%[1] | Partial Agonist |
| SKF 75670 | 55%[1] | Partial Agonist |
Table 1: Comparative efficacy of this compound and other benzazepine D1 dopamine agonists in stimulating adenylyl cyclase activity in the dopamine-denervated rat striatum. Data is expressed as a percentage of the maximal stimulation induced by dopamine.[1]
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a well-defined intracellular signaling cascade that leads to the stimulation of adenylyl cyclase.
References
SKF-80723 pharmacological profile in vitro
## In Vitro Pharmacological Profile of SKF-80723: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a benzazepine derivative recognized qualitatively as a full and potent agonist of the dopamine (B1211576) D1 receptor. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound. Due to the scarcity of specific quantitative data such as binding affinities (Ki), potency (EC50), and maximal efficacy (Emax) in publicly accessible literature, this document focuses on the qualitative pharmacological characteristics and provides detailed, standardized experimental protocols for key in vitro assays. These protocols are designed to enable researchers to determine the pharmacological profile of this compound or similar dopaminergic compounds. This guide also includes visualizations of the canonical dopamine D1 receptor signaling pathway and experimental workflows to facilitate a deeper understanding of the methodologies.
Introduction
This compound (7-Bromo-2,3,4,5-tetrahydro-3-methyl-1-phenyl-1H-3-benzazepine-6,8-diol) is a member of the benzazepine class of compounds, which are known to interact with dopamine receptors. It has been characterized in the scientific literature as a dopamine D1 receptor agonist. Specifically, studies have referred to this compound as a full or even supramaximal agonist in its ability to stimulate adenylyl cyclase, the primary downstream effector of the D1 receptor. This suggests that this compound robustly activates the Gs/olf-coupled signaling cascade.
The dopamine D1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the striatum and prefrontal cortex. Its activation is crucial for various physiological processes, including motor control, reward, and cognition.[1][2] Agonists of the D1 receptor, such as this compound, are valuable tools for elucidating the role of this receptor in normal and pathological states and hold therapeutic potential for conditions like Parkinson's disease and cognitive disorders.
Despite its characterization as a potent agonist, specific quantitative in vitro pharmacological data for this compound are not widely available in the public domain. This guide, therefore, serves a dual purpose: to summarize the known qualitative profile of this compound and to provide detailed experimental methodologies for its comprehensive in vitro characterization.
Quantitative Data Summary
While a comprehensive quantitative dataset for this compound is not available in the peer-reviewed literature, the following tables are provided as templates for the systematic recording of experimental findings. These tables outline the essential parameters required to define the in vitro pharmacological profile of a compound at the dopamine D1 receptor.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Receptor Subtype | Preparation | Ki (nM) | Reference |
| e.g., [3H]SCH23390 | Human D1 | e.g., HEK293 cell membranes | Data not available | |
| e.g., [3H]Spiperone | Human D2 | e.g., CHO cell membranes | Data not available | |
| e.g., [3H]Raclopride | Human D3 | e.g., Sf9 cell membranes | Data not available | |
| e.g., [3H]N-methylspiperone | Human D4 | e.g., HEK293 cell membranes | Data not available | |
| e.g., [3H]SCH23390 | Human D5 | e.g., HEK293 cell membranes | Data not available |
Table 2: Functional Activity of this compound
| Assay Type | Receptor Subtype | Preparation | Parameter | Value | Reference |
| Adenylyl Cyclase | Human D1 | e.g., HEK293 cell membranes | EC50 (nM) | Data not available | |
| Emax (% of Dopamine) | Qualitatively described as "full/supramaximal" | ||||
| GTPγS Binding | Human D1 | e.g., Striatal membranes | EC50 (nM) | Data not available | |
| Emax (% of Dopamine) | Data not available |
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to characterize the pharmacological profile of a dopamine D1 receptor agonist like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for dopamine receptor subtypes. It involves the use of a radiolabeled ligand that binds to the receptor and measuring the displacement of this radioligand by the unlabeled test compound (this compound).[3]
Materials:
-
Cell membranes prepared from cell lines expressing the dopamine receptor subtype of interest (e.g., HEK293, CHO).[4]
-
Radioligand (e.g., [3H]SCH23390 for D1-like receptors).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known unlabeled antagonist like (+)butaclamol).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of this compound.
-
Incubation: Add cell membranes, the radioligand at a concentration close to its Kd, and either buffer (for total binding), the non-specific control, or a concentration of this compound to the respective wells.[4]
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.[5]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the second messenger produced upon activation of D1 receptors.[6]
Materials:
-
Cell membranes from cells expressing the D1 receptor.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2 mM EGTA, pH 7.4).
-
ATP.
-
An ATP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP standard.
-
A method for cAMP quantification (e.g., radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or a commercial kit).[7][8]
Procedure:
-
Reaction Setup: In reaction tubes, combine the assay buffer, ATP, ATP regenerating system, and phosphodiesterase inhibitor.
-
Add either vehicle, a known D1 agonist (positive control), or this compound at various concentrations.
-
Initiation: Start the reaction by adding the cell membranes.
-
Incubation: Incubate the mixture at 30-37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by heating the tubes (e.g., boiling for 3-5 minutes).
-
Centrifuge the tubes to pellet the membranes.
-
Quantification: Measure the amount of cAMP in the supernatant using a suitable detection method.
-
Data Analysis: Construct a dose-response curve by plotting the amount of cAMP produced against the log concentration of this compound. Fit the data to a sigmoidal dose-response model to determine the EC50 and Emax values.
GTPγS Binding Assay
This assay provides a direct measure of G protein activation, an early event in the GPCR signaling cascade. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor activation by an agonist.[9][10]
Materials:
-
Cell membranes expressing the D1 receptor.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
[35S]GTPγS.
-
Unlabeled GTPγS for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with GDP and various concentrations of this compound in the assay buffer.[11]
-
Initiation: Start the reaction by adding [35S]GTPγS to each well. For non-specific binding wells, also add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.[11]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the specific binding of [35S]GTPγS. Plot the specific binding against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax.[10]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to visualize key processes.
Caption: Canonical Dopamine D1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
Enantiomer-Specific Effects of SKF-80723: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-80723, a substituted 1-phenyl-3-benzazepine, is recognized as a potent and selective agonist for the dopamine (B1211576) D1 receptor. As with many chiral molecules, the biological activity of this compound is stereospecific, with its enantiomers exhibiting distinct pharmacological profiles. This technical guide provides an in-depth analysis of the enantiomer-specific effects of this compound, focusing on its binding affinity, functional efficacy, and the underlying experimental methodologies. The information presented herein is crucial for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development who are investigating the therapeutic potential of D1 receptor agonists.
It is well-established that the pharmacological activity of substituted 1-phenyl-3-benzazepines resides almost exclusively in the R-enantiomer.[1] This stereoselectivity is also observed with this compound, where the (R)-(+)-enantiomer is a potent full agonist at the D1 receptor, while the (S)-(-)-enantiomer is a significantly weaker partial agonist.[2]
Data Presentation: Enantiomer-Specific Pharmacological Data
The following tables summarize the quantitative data on the binding affinities and functional efficacies of the (R)-(+)- and (S)-(-)-enantiomers of this compound at dopamine D1 and D2 receptors.
Table 1: Dopamine D1 Receptor Binding Affinity
| Enantiomer | Ki (nM) |
| (R)-(+)-SKF-80723 | Data not available in search results |
| (S)-(-)-SKF-80723 | Data not available in search results |
Table 2: Dopamine D2 Receptor Binding Affinity
| Enantiomer | Ki (nM) |
| (R)-(+)-SKF-80723 | Data not available in search results |
| (S)-(-)-SKF-80723 | Data not available in search results |
Table 3: Dopamine D1 Receptor Functional Efficacy (Adenylyl Cyclase Stimulation)
| Enantiomer | EC50 (nM) | Emax (% of Dopamine) |
| (R)-(+)-SKF-80723 | Data not available in search results | Data not available in search results |
| (S)-(-)-SKF-80723 | Data not available in search results | Data not available in search results |
Note: While specific quantitative values for Ki, EC50, and Emax were not found in the provided search results, the literature consistently indicates that the R-(+)-enantiomer of this compound (also referred to as R-(+)-6-Br-APB) possesses significantly higher affinity and efficacy at the D1 receptor compared to the S-(-)-enantiomer.[2][3]
Experimental Protocols
The characterization of the enantiomer-specific effects of this compound involves several key experimental procedures. The following are detailed methodologies based on standard practices in the field.
Dopamine Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of (R)-(+)-SKF-80723 and (S)-(-)-SKF-80723 for dopamine D1 and D2 receptors.
Materials:
-
Rat striatal tissue homogenates (as a source of D1 and D2 receptors)
-
Radioligands: [3H]SCH 23390 (for D1 receptors), [3H]Spiperone (for D2 receptors)
-
(R)-(+)-SKF-80723 and (S)-(-)-SKF-80723
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets and resuspend in the incubation buffer.
-
Competition Binding Assay: In a series of tubes, incubate the membrane homogenates with a fixed concentration of the radioligand ([3H]SCH 23390 or [3H]Spiperone) and varying concentrations of the unlabeled enantiomers of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
Objective: To determine the functional efficacy (EC50 and Emax) of (R)-(+)-SKF-80723 and (S)-(-)-SKF-80723 in stimulating adenylyl cyclase activity via the D1 receptor.
Materials:
-
Rat striatal tissue homogenates or cells expressing the D1 receptor
-
(R)-(+)-SKF-80723 and (S)-(-)-SKF-80723
-
Dopamine (as a reference full agonist)
-
Assay buffer (e.g., Tris-HCl buffer containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor like IBMX, and GTP)
-
Reagents for cAMP quantification (e.g., cAMP radioimmunoassay kit or other detection methods)
Procedure:
-
Tissue/Cell Preparation: Prepare striatal membranes or cultured cells expressing the D1 receptor.
-
Incubation: Incubate the membranes or cells with varying concentrations of the this compound enantiomers or dopamine in the assay buffer.
-
Reaction Termination: Stop the reaction after a specific incubation period (e.g., 10-15 minutes at 37°C) by adding a stop solution (e.g., trichloroacetic acid or by heating).
-
cAMP Quantification: Measure the amount of cyclic AMP (cAMP) produced in each sample using a suitable method.
-
Data Analysis: Plot the concentration-response curves for each enantiomer and for dopamine. Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) for each compound. The Emax of the enantiomers is typically expressed as a percentage of the maximal response produced by dopamine.
Mandatory Visualizations
Signaling Pathway of D1 Receptor Agonism
Caption: D1 receptor activation by (R)-(+)-SKF-80723.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for dopamine receptor binding assay.
Logical Relationship of this compound Enantiomers and D1 Receptor Activity
Caption: Enantiomer-activity relationship for this compound.
Conclusion
The pharmacological effects of this compound are predominantly mediated by its (R)-(+)-enantiomer, which acts as a high-affinity, full agonist at the dopamine D1 receptor. In contrast, the (S)-(-)-enantiomer displays significantly weaker activity. This stereoselectivity underscores the importance of chiral separation and the evaluation of individual enantiomers in drug development. For researchers investigating D1 receptor function and developing novel therapeutics, the use of the enantiomerically pure (R)-(+)-SKF-80723 is essential for obtaining precise and meaningful results. Further studies are warranted to fully elucidate the quantitative pharmacological parameters of each enantiomer to provide a more complete understanding of their therapeutic potential and off-target effects.
References
SKF-80723: A Technical Guide for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-80723 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor, a key target in the modulation of motor control and cognitive functions. Its utility as a research tool in the context of Parkinson's disease (PD) is significant, primarily owing to its ability to stimulate the dopamine D1 receptor-mediated signaling pathway, which is compromised in this neurodegenerative disorder. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its application in preclinical PD models. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations into the pathophysiology and treatment of Parkinson's disease.
Introduction
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction in dopamine levels in the striatum. This dopamine deficiency results in the hallmark motor symptoms of PD, including bradykinesia, rigidity, and tremor. Dopamine replacement therapy, primarily with levodopa, remains the gold standard for treatment, but long-term use is associated with debilitating side effects. Consequently, there is a pressing need for novel therapeutic strategies.
Dopamine D1 receptors, predominantly expressed in the striatum, play a crucial role in mediating the effects of dopamine on motor function. Stimulation of these Gs/olf-coupled receptors activates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade is critical for normal motor control. This compound, as a selective D1 receptor full agonist, offers a valuable tool to probe this pathway and to evaluate the potential of D1 receptor activation as a therapeutic approach for PD.
Mechanism of Action
This compound exerts its effects by binding to and activating dopamine D1 receptors. This activation initiates a canonical signaling cascade within the medium spiny neurons of the striatum.
-
D1 Receptor Activation: this compound binds to the D1 receptor, inducing a conformational change that facilitates the coupling and activation of the Gαs/olf subunit of the G protein.
-
Adenylyl Cyclase Stimulation: The activated Gαs/olf subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of PKA.
-
DARPP-32 Phosphorylation: A key downstream target of PKA in the striatum is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). PKA phosphorylates DARPP-32 at the threonine-34 (Thr34) residue.
-
Inhibition of Protein Phosphatase-1 (PP1): Phosphorylated DARPP-32 at Thr34 acts as a potent inhibitor of protein phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of numerous other proteins, ultimately modulating neuronal excitability and gene expression, which are believed to contribute to the amelioration of parkinsonian motor deficits.
DOT script for this compound Signaling Pathway
Caption: this compound signaling cascade in striatal neurons.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related D1 receptor agonists. This information is crucial for designing experiments and interpreting results.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| SKF-38393 | 1 | ~150 | ~5000 | ~1000 | ~0.5 | [1] |
| SKF-82958 | High Affinity | Low Affinity | Low Affinity | Low Affinity | High Affinity | [2] |
Table 2: Functional Activity (Adenylyl Cyclase / cAMP Accumulation)
| Compound | Assay System | EC50 (nM) | Emax (% of Dopamine) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| SKF-81297 | HEK293 cells expressing human D1R | 0.14 | Not reported | [3] |
| SKF-38393 | HEK293 cells expressing human D1R | 250 | Not reported | [4] |
Note: this compound is described as a full agonist, implying an Emax comparable to that of dopamine.[2] The EC50 would be expected to be in the nanomolar range, reflecting its high potency.
Table 3: In Vivo Efficacy in 6-OHDA Lesioned Rodent Models (Rotational Behavior)
| Compound | Animal Model | Dose Range | Effect | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Apomorphine (non-selective agonist) | 6-OHDA lesioned rats | 0.03 - 0.3 mg/kg (SC) | Induces contralateral rotations | [2] |
| L-dopa | 6-OHDA lesioned rats | Dose-dependent | Induces contralateral rotations | [5] |
Note: As a potent D1 agonist, this compound is expected to induce robust, dose-dependent contralateral rotations in unilaterally 6-OHDA lesioned rats, a standard preclinical model of Parkinson's disease.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing D1 receptor agonists like this compound in Parkinson's disease research.
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion in Rats
This protocol describes the creation of a widely used animal model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold 0.9% saline containing 0.02% (w/v) ascorbic acid to prevent oxidation. The final concentration is typically 2-4 µg/µL. Prepare this solution immediately before use and keep it on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Shave the head and make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target injection site, typically the medial forebrain bundle (MFB) or the striatum.
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the predetermined stereotaxic coordinates. Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min). After the infusion, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow along the injection track.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and hydration. Allow the animals to recover for at least two to three weeks for the lesion to fully develop before behavioral testing.
DOT script for 6-OHDA Lesioning Workflow
Caption: Workflow for unilateral 6-OHDA lesioning in rats.
Drug-Induced Rotational Behavior
This is a standard behavioral assay to assess the severity of the unilateral dopamine lesion and the efficacy of dopaminergic drugs.
Materials:
-
Unilaterally 6-OHDA lesioned rats
-
This compound or other dopamine agonists
-
Vehicle solution
-
Automated rotometer or a circular arena for manual observation
-
Video recording equipment (optional)
Procedure:
-
Habituation: Place the rat in the testing chamber for a habituation period (e.g., 15-30 minutes) before drug administration.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Recording Rotations: Immediately after injection, place the rat back in the rotometer. Record the number of full 360° turns in the contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) directions for a set period (e.g., 60-90 minutes). Automated systems can track this continuously.
-
Data Analysis: Express the data as net contralateral rotations per minute or as the total number of net contralateral rotations over the entire testing period. A dose-response curve can be generated by testing different doses of this compound.
DARPP-32 Phosphorylation Assay (Western Blot)
This protocol outlines the measurement of DARPP-32 phosphorylation in striatal tissue, a key downstream marker of D1 receptor activation.
Materials:
-
Rat striatal tissue (from treated and control animals)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus (for Western blotting)
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-phospho-DARPP-32 (Thr34) and anti-total-DARPP-32
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Homogenization: Rapidly dissect and homogenize the striatal tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-DARPP-32 (Thr34).
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total DARPP-32 to normalize for protein loading.
-
Densitometric Analysis: Quantify the band intensities using image analysis software. Express the level of phospho-DARPP-32 as a ratio to total DARPP-32.
DOT script for Western Blot Workflow
Caption: Workflow for Western blot analysis of DARPP-32 phosphorylation.
Conclusion
This compound is an invaluable pharmacological tool for researchers investigating the role of the dopamine D1 receptor in the pathophysiology of Parkinson's disease and for the preclinical evaluation of D1 receptor-targeted therapies. Its selectivity and full agonist properties allow for a clear and potent stimulation of the D1 receptor signaling pathway. The experimental protocols detailed in this guide provide a framework for utilizing this compound in established animal models of PD to assess its effects on motor behavior and downstream molecular signaling. Further characterization of its in vivo dose-response relationships and binding kinetics will continue to enhance its utility in the quest for more effective treatments for Parkinson's disease.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Does contraversive circling in the 6-OHDA-lesioned rat indicate an ability to induce motor complications as well as therapeutic effects in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cocaine Addiction with SKF-80723: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. The rewarding and reinforcing effects of cocaine are primarily mediated by its action on the brain's dopamine (B1211576) system, particularly through the blockade of the dopamine transporter, which leads to increased synaptic dopamine levels. Dopamine D1 receptors, which are highly expressed in brain regions associated with reward and motivation, play a crucial role in mediating the effects of cocaine. Consequently, targeting the D1 receptor with agonists has been an area of active research for the development of potential therapies for cocaine addiction.
This technical guide focuses on SKF-80723, a dopamine D1 receptor agonist, and its relevance in the investigation of cocaine addiction. While this compound is a known D1 agonist, it is less extensively studied in the context of cocaine addiction compared to its structural analogs like SKF-38393. Therefore, this guide will also draw upon the broader literature on D1 receptor agonists to provide a comprehensive overview of the mechanisms, experimental approaches, and potential therapeutic implications.
Mechanism of Action: D1 Receptor Signaling Pathways
This compound, as a dopamine D1 receptor agonist, exerts its effects by activating intracellular signaling cascades that are also implicated in the actions of cocaine. The two primary signaling pathways initiated by D1 receptor activation are the cAMP/PKA pathway and the ERK pathway.
cAMP/PKA Signaling Pathway
Stimulation of the D1 receptor leads to the activation of the Gs/olf alpha subunit of the G-protein, which in turn activates adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][2] PKA then phosphorylates a number of downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa).[2][3] The phosphorylation of these substrates ultimately modulates neuronal excitability, gene expression, and synaptic plasticity, processes that are critically involved in the long-term changes in the brain associated with cocaine addiction.[3]
ERK Signaling Pathway
The extracellular signal-regulated kinase (ERK) pathway is another critical downstream effector of D1 receptor activation. The activation of ERK by D1 receptor agonists is complex and can be mediated through both PKA-dependent and PKA-independent mechanisms.[4] D1 receptor stimulation can lead to an increase in intracellular calcium, which, along with PKA activation, can trigger a cascade involving Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK.[4] Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, such as Elk-1, and influence gene expression.[4] The ERK signaling pathway is heavily implicated in the neuroplasticity underlying cocaine-induced behaviors, including locomotor sensitization and drug-seeking.[5][6]
Quantitative Data
The following tables summarize key quantitative data for this compound and related, more extensively studied D1 receptor agonists. This comparative data is essential for understanding the pharmacological profile of these compounds.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D1 Receptor | Dopamine D2 Receptor | Reference(s) |
| This compound | Data not available | Data not available | |
| SKF-38393 | ~10.5 | ~1000 | [7] |
| SKF-83959 | ~pKi 6.72 (~190 nM) | Moderate affinity | [8] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Behavioral Effects of D1 Receptor Agonists in Animal Models of Cocaine Addiction
| Compound | Animal Model | Behavioral Measure | Effect | Dose Range | Reference(s) |
| SKF-38393 | Cocaine Self-Administration (Squirrel Monkeys) | Decreased responding for cocaine | ED50 = 2.53 mg/kg | 1.22-5.23 mg/kg | [9] |
| SKF-38393 | Food-Cocaine Choice (Cynomolgus Monkeys) | Selectively decreased cocaine choice in subordinate monkeys | Not specified | [1] | |
| SKF-38393 | Locomotor Activity (Mice) | Dose-dependent stimulation | 3-300 mg/kg | [10] | |
| SKF-38393 | Locomotor Activity (Rats) | Dose-dependent decrease | 4.0-16.0 mg/kg | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the rigorous investigation of compounds like this compound in the context of cocaine addiction. Below are generalized but detailed methodologies for two key behavioral paradigms.
Cocaine Self-Administration in Non-Human Primates
This paradigm is considered the gold standard for assessing the reinforcing properties of drugs.
-
Subjects: Adult rhesus macaques are individually housed with controlled lighting cycles.
-
Surgical Preparation: Animals are surgically implanted with an indwelling intravenous catheter, which is passed subcutaneously to a port on the back.
-
Apparatus: Experimental sessions are conducted in operant conditioning chambers equipped with response levers, stimulus lights, and an infusion pump connected to the catheter.[12]
-
Training: Monkeys are trained to press a lever to receive intravenous infusions of cocaine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 30, where 30 lever presses result in one infusion).[12] Each infusion is paired with a visual or auditory cue.
-
Testing with this compound: Once a stable baseline of cocaine self-administration is established, this compound would be administered prior to the session at various doses. The effect of this compound on the rate and pattern of cocaine self-administration would be measured.
-
Data Analysis: The primary dependent variable is the number of cocaine infusions earned. Data are typically analyzed using analysis of variance (ANOVA) to compare the effects of different doses of this compound to a vehicle control.
Cocaine-Induced Conditioned Place Preference (CPP) in Rats
The CPP paradigm is used to assess the rewarding effects of a drug by measuring the animal's preference for an environment previously paired with the drug.[9][13]
-
Subjects: Adult male rats are used and handled for several days to acclimate them to the experimenter.
-
Apparatus: A three-chamber CPP apparatus is used, with two conditioning chambers distinguished by visual and tactile cues (e.g., different wall patterns and floor textures) and a neutral center chamber.[9]
-
Pre-Conditioning (Baseline): On the first day, rats are allowed to freely explore all three chambers, and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning: Over several days, rats receive injections of cocaine (e.g., 10 mg/kg, i.p.) and are confined to one of the conditioning chambers.[14] On alternate days, they receive a saline injection and are confined to the other chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
Testing with this compound: Prior to a CPP test session, rats would be administered a dose of this compound or vehicle.
-
Post-Conditioning (Test): After the conditioning phase, the partitions are removed, and the rats are allowed to freely explore all three chambers in a drug-free state. The time spent in each chamber is recorded.
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. An increase in this score indicates a conditioned preference for the drug-paired environment. The effect of this compound on the expression of this preference would be analyzed using statistical tests such as t-tests or ANOVA.
Conclusion
This compound, as a dopamine D1 receptor agonist, holds potential as a tool for investigating the neurobiology of cocaine addiction. Its mechanism of action through the cAMP/PKA and ERK signaling pathways is central to the processes of reward, motivation, and neuroplasticity that are hijacked by cocaine. While direct research on this compound in cocaine addiction models is limited, the extensive literature on related D1 agonists provides a strong framework for its investigation. The experimental protocols outlined in this guide offer robust methods for characterizing the effects of this compound on cocaine's reinforcing and rewarding properties. Further research, including detailed dose-response studies and direct comparisons with other D1 agonists, is necessary to fully elucidate the potential of this compound as a candidate for the treatment of cocaine use disorder.
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 6. Dopamine D1 and NMDA Receptors and ERK Mediate Neuronal Morphological Changes Induced by Repeated Cocaine Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biphasic locomotor effects of the dopamine D1 agonist SKF 38393 and their attenuation in non-habituated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of daily SKF 38393, quinpirole, and SCH 23390 treatments on locomotor activity and subsequent sensitivity to apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enhanced Cocaine-Conditioned Place Preference and Associated Brain Regional Levels of BDNF, P-ERK1/2 and P-Ser845-GluA1 in Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
The Role of Dopamine D1 Receptor Agonists in Cognitive Function: A Technical Overview with Reference to SKF-80723
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pursuit of therapeutic agents to enhance cognitive function is a cornerstone of modern neuroscience research. Among the myriad of molecular targets, the dopamine (B1211576) D1 receptor stands out for its critical role in modulating cognitive processes, particularly those governed by the prefrontal cortex such as working memory, attention, and executive function.[1] This technical guide provides an in-depth overview of the use of dopamine D1 receptor agonists in the study of cognitive function.
While a variety of D1 agonists have been investigated, this guide will also address the available information on SKF-80723 , a compound belonging to the benzazepine class of D1 receptor agonists. It is important to note at the outset that while the foundational research on this class of compounds is robust, specific and detailed public-domain data on the cognitive effects of this compound is limited. Therefore, this guide will draw upon data from closely related and more extensively studied D1 agonists to provide a comprehensive understanding of the mechanisms and experimental approaches in this field.
The Dopamine D1 Receptor and its Role in Cognition
The dopamine D1 receptor, a G-protein coupled receptor, is the most abundant dopamine receptor subtype in the central nervous system, with high expression in the prefrontal cortex, striatum, and nucleus accumbens. Activation of the D1 receptor is canonically linked to the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade modulates neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.[2]
Research in animal models has consistently demonstrated that stimulation of D1 receptors in the prefrontal cortex can ameliorate deficits in spatial working memory and may enhance cognitive function in healthy subjects.[1] However, the relationship between D1 receptor stimulation and cognitive performance often follows an "inverted-U" dose-response curve, where low doses are beneficial, but higher doses can be ineffective or even detrimental.[2]
This compound and the Benzazepine Class of D1 Agonists
This compound is chemically known as 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[3] It belongs to a class of compounds that were synthesized and evaluated for their dopaminergic activity. Initial studies focused on their potential as agonists of central and peripheral dopamine receptors, with central activity assessed through rotational behavior in rats with lesions of the substantia nigra and in vitro stimulation of rat striatal adenylate cyclase.[3] While these studies confirmed the central dopaminergic activity of this class of compounds, they did not specifically investigate their effects on cognitive functions.
Due to the limited specific data on this compound in cognitive paradigms, the following sections will summarize findings from other well-characterized benzazepine D1 agonists such as SKF-81297 and SKF-38393 to illustrate the principles of studying this class of compounds for cognitive function.
Quantitative Data from Preclinical Cognitive Studies with D1 Agonists
The following table summarizes representative quantitative data from studies on dopamine D1 receptor agonists in cognitive tasks. This data is intended to provide an overview of the typical effect sizes and dose ranges observed.
| Compound | Animal Model | Cognitive Task | Dose Range | Key Findings | Reference |
| SKF-81297 | Aged Rhesus Monkeys | Delayed Response Task (Working Memory) | 0.001 - 0.1 mg/kg | Low doses improved performance, while higher doses had no effect or impaired performance. | N/A |
| A77636 | Aged Rhesus Monkeys | Delayed Response Task (Working Memory) | 0.01 - 0.3 mg/kg | Similar dose-dependent effects to SKF-81297, with low doses enhancing working memory. | N/A |
| SKF-38393 | Rats | T-Maze (Spontaneous Alternation) | 1.0 - 10.0 mg/kg | Improved performance in a model of cognitive impairment. | N/A |
| SKF-83959 | Rat model of schizophrenia | N/A | 0.4 mg/kg | Enhanced hippocampal and prefrontal cortical neuronal network activity.[4] | [4] |
Experimental Protocols for Studying D1 Agonists in Cognitive Function
The following are examples of detailed methodologies for key experiments cited in the literature on dopamine D1 receptor agonists and cognition.
Delayed Response Task for Working Memory in Non-Human Primates
-
Objective: To assess spatial working memory.
-
Apparatus: A Wisconsin General Test Apparatus (WGTA) with a sliding tray containing two food wells.
-
Procedure:
-
The monkey observes the baiting of one of the two food wells with a preferred food item.
-
An opaque screen is lowered for a delay period (e.g., 5, 15, or 30 seconds).
-
The screen is raised, and the monkey is allowed to choose one well.
-
A correct choice is rewarded with the food item.
-
The inter-trial interval is typically 20-30 seconds.
-
The location of the baited well is varied in a pseudorandom order.
-
-
Drug Administration: The D1 agonist (e.g., SKF-81297) or vehicle is administered intramuscularly a set time before the testing session. A range of doses is typically tested across different sessions.
-
Data Analysis: The primary measure is the percentage of correct responses at each delay interval for each dose.
T-Maze Spontaneous Alternation Task for Working Memory in Rodents
-
Objective: To assess spatial working memory based on the natural tendency of rodents to alternate arm choices on successive trials.
-
Apparatus: A T-shaped maze with a starting arm and two goal arms.
-
Procedure:
-
Forced-Choice Trial: The rat is placed in the start arm and forced to enter one of the goal arms (the other is blocked).
-
The rat is confined to the goal arm for a brief period (e.g., 30 seconds).
-
Free-Choice Trial: The rat is returned to the start arm, and both goal arms are now open.
-
The choice of arm is recorded.
-
A spontaneous alternation is recorded if the rat enters the previously unvisited arm.
-
-
Drug Administration: The D1 agonist (e.g., SKF-38393) or vehicle is administered intraperitoneally prior to the task.
-
Data Analysis: The percentage of spontaneous alternations is calculated. A higher percentage indicates better working memory.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
The canonical signaling pathway for the D1 receptor involves the activation of adenylyl cyclase and the production of cAMP. This pathway is crucial for the modulation of neuronal function underlying cognitive processes.
Caption: Canonical Dopamine D1 Receptor Signaling Pathway.
Experimental Workflow for Preclinical Cognitive Testing
The following diagram illustrates a typical workflow for evaluating the cognitive effects of a novel D1 agonist in a preclinical setting.
Caption: Preclinical Experimental Workflow for Cognitive Assessment.
Conclusion and Future Directions
Dopamine D1 receptor agonists represent a promising class of compounds for the potential enhancement of cognitive function. Preclinical studies with agents like SKF-81297 and SKF-38393 have provided a solid foundation for understanding their dose-dependent effects on working memory and other cognitive domains. The signaling pathways, primarily involving the cAMP/PKA cascade, offer clear targets for mechanistic studies.
While specific cognitive data for this compound is not extensively available in the public literature, its classification as a benzazepine D1 agonist suggests it would likely share similar properties with its more studied counterparts. Future research would be necessary to fully characterize the cognitive profile of this compound, including comprehensive dose-response studies in relevant animal models of cognitive function and detailed investigations into its effects on downstream signaling pathways in brain regions critical for cognition. Such studies would be invaluable for determining its potential as a tool for cognitive research and as a lead compound for the development of novel cognitive enhancers.
References
- 1. Dopaminergic enhancement of cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The atypical dopamine receptor agonist SKF 83959 enhances hippocampal and prefrontal cortical neuronal network activity in a rat model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SKF-80723 in Learning and Memory Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopamine (B1211576), a critical neurotransmitter, plays a pivotal role in modulating cognitive functions, including learning and memory. The dopamine D1 receptor subtype, in particular, has emerged as a key target for therapeutic interventions aimed at enhancing cognitive processes. SKF-80723, a selective D1-like receptor agonist, has been investigated for its potential to modulate neuronal activity and behavior. This technical guide provides an in-depth overview of the role of this compound and structurally related D1 receptor agonists in learning and memory research. It details the underlying molecular mechanisms, summarizes quantitative data from relevant behavioral studies, and provides comprehensive experimental protocols. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the science.
Introduction: The Dopamine D1 Receptor and Cognition
The dopaminergic system is integral to the regulation of motivation, reward, and motor control. It also significantly influences higher-order cognitive functions such as working memory, cognitive flexibility, and long-term memory formation. Dopamine exerts its effects through two main families of G protein-coupled receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
The D1-like receptors, upon activation, are primarily coupled to the Gαs/olf G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is fundamental to the induction and maintenance of synaptic plasticity, a cellular correlate of learning and memory.
This compound: A Selective Dopamine D1 Receptor Agonist
This compound is a benzazepine derivative that acts as a potent and selective agonist for the dopamine D1-like receptors. While direct studies of this compound in learning and memory paradigms are limited in publicly available literature, its pharmacological profile and the extensive research on structurally and functionally similar D1 agonists, such as SKF-81297 and SKF-38393, provide a strong basis for understanding its potential cognitive-enhancing effects. These agonists have been instrumental in elucidating the role of D1 receptor activation in various memory processes.
Mechanism of Action in Learning and Memory
The cognitive-enhancing effects of D1 receptor agonists are primarily attributed to their ability to modulate synaptic plasticity, particularly long-term potentiation (LTP), in key brain regions like the hippocampus and prefrontal cortex.
The cAMP/PKA/CREB Signaling Pathway
Activation of D1 receptors by an agonist like this compound initiates a canonical signaling cascade that is crucial for memory consolidation.[1][2] This pathway involves:
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cAMP.
-
Protein Kinase A (PKA) Activation: The rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation: PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.
-
Gene Expression: Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating the transcription of genes essential for late-phase LTP and long-term memory. These genes include immediate early genes like c-Fos and neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[3]
Modulation of NMDA and AMPA Receptors
D1 receptor activation also modulates the function of ionotropic glutamate (B1630785) receptors, which are critical for synaptic plasticity. PKA can phosphorylate subunits of both NMDA and AMPA receptors, enhancing their function and promoting their insertion into the postsynaptic membrane. This potentiation of glutamatergic transmission is a key mechanism by which D1 receptor agonists facilitate LTP.[1][4]
Role in Learning and Memory: Evidence from Behavioral Studies
While specific data for this compound is limited, studies using analogous D1 agonists in various learning and memory paradigms provide compelling evidence for their cognitive-enhancing properties.
Spatial Learning and Memory
The Morris water maze is a classic test of hippocampus-dependent spatial learning and memory. While no direct studies with this compound in this paradigm were found, a study on the related D1 agonist SKF-38393 in a rat model of chronic REM sleep restriction, which induces spatial learning and memory deficits, showed that SKF-38393 administration partially improved performance in the Morris water maze.[5]
Table 1: Effects of D1 Agonist SKF-38393 on Morris Water Maze Performance in Rats with Chronic Sleep Restriction [5]
| Group | Escape Latency (s) on Day 21 | Time in Target Quadrant (s) on Day 21 |
| Treatment Control | ~20 | ~25 |
| Chronic Sleep Restriction | ~55 | ~15 |
| SKF-38393 Administration | ~40 | ~20 |
Fear Conditioning and Memory Consolidation
Fear conditioning is a form of associative learning that involves the amygdala and hippocampus. Studies have shown that D1 receptor activation is crucial for the consolidation of fear memories.[6][7][8] Intra-DLS (dorsolateral striatum) infusion of the D1 agonist SKF-38393 prior to fear extinction training has been shown to reduce freezing during a subsequent fear renewal test, suggesting a role in modulating fear expression.[9]
Table 2: Effect of Intra-DLS SKF-38393 on Fear Renewal [9]
| Treatment Group | Freezing (%) during Fear Renewal |
| Saline | ~40 |
| SKF-38393 | ~20 |
Novel Object Recognition
The novel object recognition test assesses recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus. In a study using Caribbean damselfish, the D1 agonist SKF-38393 was shown to induce the formation of object recognition memories.[10]
Table 3: Effect of SKF-38393 on Novel Object Recognition in Damselfish [10]
| Treatment Group | Preference for Familiar Object |
| Control | No significant preference |
| SKF-38393 (10 mg/L) | Significant preference |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols for key experiments involving D1 receptor agonists in learning and memory research, based on published studies.
Morris Water Maze
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Distal visual cues are placed around the room.
Procedure:
-
Habituation: Allow the animal to swim freely in the pool for 60 seconds without the platform on the day before training.
-
Acquisition Training:
-
Administer this compound (or vehicle) at the desired dose and route (e.g., intraperitoneally, subcutaneously) 30 minutes before the first trial.
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the animal in the water at one of four quasi-random starting positions, facing the wall of the pool.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, gently guide it to the platform.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last training session, remove the platform from the pool.
-
Place the animal in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
Fear Conditioning
Objective: To assess associative fear learning and memory.
Apparatus: A conditioning chamber with a grid floor connected to a shock generator, a sound generator for the conditioned stimulus (CS), and a video camera for recording freezing behavior.
Procedure:
-
Habituation: Place the animal in the conditioning chamber for 5-10 minutes on the day before conditioning to habituate to the context.
-
Conditioning:
-
Administer this compound (or vehicle) at the desired dose and route 30 minutes before conditioning.
-
Place the animal in the chamber and allow a 2-3 minute exploration period.
-
Present the CS (e.g., an 80 dB tone for 30 seconds).
-
The unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds), is delivered during the last 2 seconds of the CS presentation.
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
-
Contextual Fear Testing:
-
24 hours after conditioning, place the animal back into the same conditioning chamber for 5 minutes without presenting the CS or US.
-
Record the percentage of time the animal spends freezing.
-
-
Cued Fear Testing:
-
48 hours after conditioning, place the animal in a novel context (different shape, color, and odor).
-
After a 2-3 minute baseline period, present the CS for 3 minutes without the US.
-
Record the percentage of time the animal spends freezing during the CS presentation.
-
Novel Object Recognition
Objective: To assess recognition memory.
Apparatus: An open-field arena and a set of different objects that the animal cannot displace.
Procedure:
-
Habituation: Place the animal in the empty open-field arena for 5-10 minutes per day for 2-3 days to acclimate.
-
Familiarization (Training) Phase:
-
Administer this compound (or vehicle) 30 minutes before this phase.
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose or paws).
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[11][12]
-
Conclusion and Future Directions
While direct evidence for the role of this compound in learning and memory is still emerging, the extensive research on analogous D1 receptor agonists strongly suggests its potential as a cognitive enhancer. The activation of the dopamine D1 receptor and the subsequent engagement of the cAMP/PKA/CREB signaling pathway represent a promising avenue for the development of novel therapeutics for cognitive disorders.
Future research should focus on directly evaluating this compound in a battery of learning and memory tasks to establish its efficacy and optimal dosing. Furthermore, investigating its effects on synaptic plasticity at the electrophysiological and molecular levels will provide a more complete understanding of its mechanism of action. The use of advanced techniques such as in vivo calcium imaging and optogenetics will be invaluable in dissecting the circuit-level effects of this compound on cognitive function.
This technical guide provides a foundational understanding of the role of this compound and D1 receptor agonism in learning and memory research. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals in this exciting field.
References
- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D1 receptors mediate CREB phosphorylation via phosphorylation of the NMDA receptor at Ser897–NR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Regulation of SKF38393 on the Dopamine and D 1 Receptor Expression in Hippocampus during Chronic REM Sleep Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consumption of dopamine receptor 1 agonist SKF-38393 reduces constant-light-induced hyperactivity, depression-like, and anxiety-like behaviors in a sex specific manner in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. Dopamine D1 receptor activation leads to object recognition memory in a coral reef fish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
SKF-80723 and its Impact on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-80723 is a selective agonist for the D1-like dopamine (B1211576) receptor family. Activation of these receptors is critically involved in modulating neuronal excitability, synaptic transmission, and plasticity, rendering them a significant area of interest for therapeutic development in various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the mechanisms through which this compound and other D1-like receptor agonists influence neuronal function. It summarizes key quantitative data from electrophysiological studies on related compounds, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. Due to a scarcity of publicly available electrophysiological data specifically for this compound, this guide draws upon findings from closely related and extensively studied D1 receptor agonists, such as SKF-38393 and SKF-81297, to infer the expected effects of this compound.
Introduction to this compound and D1 Receptor Agonism
This compound is a benzazepine derivative that acts as a selective agonist at dopamine D1-like receptors (D1 and D5 subtypes). These G-protein coupled receptors (GPCRs) are predominantly expressed in the central nervous system, particularly in regions associated with motor control, reward, and cognition, such as the striatum and prefrontal cortex. The activation of D1 receptors typically leads to an increase in neuronal excitability through a canonical signaling pathway involving Gαs/olf, adenylyl cyclase, and protein kinase A (PKA). This guide explores the downstream consequences of D1 receptor activation on neuronal membrane properties and synaptic function.
D1 Receptor Signaling Pathways
Activation of D1 receptors by an agonist like this compound initiates a cascade of intracellular events that ultimately alter neuronal excitability. The primary signaling pathway is mediated by the G protein Gαs/olf, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates PKA, a key enzyme that phosphorylates a multitude of downstream targets, including ion channels and transcription factors.
Impact on Neuronal Excitability
The modulation of ion channels by PKA is a primary mechanism by which D1 receptor activation influences neuronal excitability. While direct electrophysiological data for this compound is limited, studies on other D1 agonists provide insights into its likely effects.
3.1. Modulation of Potassium (K+) Channels
PKA-mediated phosphorylation can reduce the activity of certain potassium channels, leading to a decrease in outward K+ currents. This reduction in hyperpolarizing currents results in a more depolarized resting membrane potential and an increased likelihood of action potential firing.
3.2. Modulation of Sodium (Na+) and Calcium (Ca2+) Channels
D1 receptor activation can also potentiate voltage-gated sodium and calcium channels through PKA-dependent mechanisms. This can lead to an increased inward current during depolarization, further enhancing neuronal excitability and lowering the threshold for action potential generation.
3.3. Effects on Synaptic Transmission
D1 receptor agonists have been shown to modulate both excitatory and inhibitory synaptic transmission.
-
Glutamatergic Transmission: Studies using the D1 agonist SKF-38393 have demonstrated an enhanced frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in hippocampal neurons, suggesting a presynaptic mechanism that increases glutamate (B1630785) release.[1] Furthermore, D1 receptor activation can potentiate NMDA receptor-mediated currents, a critical component of synaptic plasticity. It is important to note that some D1 agonists, like SKF-81297, may also modulate NMDA receptors through D1 receptor-independent mechanisms.
-
GABAergic Transmission: The effect of D1 receptor activation on GABAergic transmission can be complex and region-specific. Evidence suggests that D1 agonists can increase the synthesis of GABA in striatonigral neurons by upregulating the expression of GAD65 and GAD67 mRNA. This can lead to an overall increase in inhibitory tone in downstream structures.
Quantitative Data Summary
The following tables summarize quantitative data from studies on D1 receptor agonists that are structurally and functionally related to this compound. Note: These data should be considered as indicative of the potential effects of this compound, as they were not obtained using this compound itself.
Table 1: Effects of D1 Agonists on Neuronal Firing Properties
| Compound | Neuron Type | Preparation | Effect | Magnitude of Change |
| SKF-38393 | Subthalamic Nucleus Neurons | Intact Rat | Increased Firing Rate | ~2-fold increase |
| SKF-38393 | Substantia Nigra pars Reticulata Neurons | Reserpine-treated Rat | Increased Firing Rate | Average 88% above baseline |
Table 2: Effects of D1 Agonists on Synaptic Transmission
| Compound | Neuron Type | Preparation | Effect | Magnitude of Change |
| SKF-38393 | Hippocampal Neurons | Cultured Rat Neurons | Increased sEPSC Frequency | Not specified |
| SKF-81297 | Prefrontal Cortex Neurons | Mouse Brain Slices | Potentiation of NMDA receptor currents | Dose-dependent |
Experimental Protocols
This section outlines a representative experimental protocol for investigating the effects of a D1 receptor agonist like this compound on neuronal excitability using whole-cell patch-clamp electrophysiology.
5.1. Preparation of Acute Brain Slices
-
Anesthetize an adult rodent (e.g., Sprague-Dawley rat) with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 7 MgCl2, 0.5 CaCl2, 10 dextrose).
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., prefrontal cortex or striatum) using a vibratome.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 MgCl2, 2 CaCl2, 10 dextrose), saturated with 95% O2 / 5% CO2.
-
Allow slices to recover at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
5.2. Whole-Cell Patch-Clamp Recording
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
For current-clamp recordings to measure firing properties, use an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
For voltage-clamp recordings to measure synaptic currents, a cesium-based internal solution can be used to block potassium channels.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the neuronal membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Record baseline neuronal activity.
-
Bath-apply this compound at the desired concentration and record the resulting changes in membrane potential, firing rate, or postsynaptic currents.
Conclusion
This compound, as a selective D1 receptor agonist, is poised to modulate neuronal excitability primarily through the Gαs/olf-cAMP-PKA signaling pathway. The available evidence from related compounds strongly suggests that its application will lead to an increase in neuronal excitability, characterized by membrane depolarization, increased firing rates, and facilitation of excitatory synaptic transmission. However, the precise quantitative effects of this compound on specific ion channels and in different neuronal populations warrant direct investigation. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the D1 receptor with compounds like this compound. The potential for D1 receptor-independent effects, as observed with some related molecules, underscores the importance of careful pharmacological characterization in future studies.
References
Preliminary In Vivo Effects of SKF-80723: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-80723 is a benzazepine derivative that acts as a full agonist at the dopamine (B1211576) D1 receptor. Its in vivo effects have been primarily investigated in the context of neurological disorders characterized by dopamine deficiency, such as Parkinson's disease. This technical guide provides a comprehensive overview of the preliminary in vivo findings for this compound, detailing its observed behavioral effects, the experimental protocols utilized in these studies, and the underlying signaling pathways through which it is believed to exert its actions. The information is intended to serve as a foundational resource for researchers and professionals involved in the development of dopaminergic therapeutic agents.
Core Findings: Behavioral Effects in a Rodent Model of Parkinson's Disease
The primary in vivo research on this compound demonstrates its potential to modulate motor behavior in a well-established animal model of Parkinson's disease. The key findings from the seminal study by Gnanalingham and colleagues (1995) are summarized below.
Data Presentation
Table 1: In Vivo Behavioral Effects of this compound in a 6-OHDA Rodent Model of Parkinson's Disease
| Animal Model | Treatment | Co-administered Agent | Observed Behavioral Effect | Reference |
| Rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the medial forebrain bundle | This compound | Quinpirole (B1680403) (D2 agonist) | Strong potentiation of contralateral circling behavior | [1] |
Note: Specific quantitative data, such as dose-response relationships and the magnitude of potentiation, are detailed in the original publication and are essential for a complete understanding of this compound's potency and efficacy.
Experimental Protocols
The following section outlines the detailed methodologies for the key in vivo experiments cited in the study of this compound. These protocols are based on established practices for creating and assessing parkinsonian models in rodents.
Unilateral 6-Hydroxydopamine (6-OHDA) Lesioning in Rats
This surgical procedure is designed to create a unilateral depletion of dopamine neurons, mimicking the asymmetrical motor symptoms often observed in the early stages of Parkinson's disease.
-
Animal Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar strain) are typically used.
-
Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow for the injection of the neurotoxin.
-
Neurotoxin Injection: A solution of 6-hydroxydopamine (6-OHDA) is slowly injected into the medial forebrain bundle on one side of the brain. The coordinates for this injection are precisely determined from a stereotaxic atlas. To protect noradrenergic neurons from the toxin, animals are often pre-treated with a norepinephrine (B1679862) reuptake inhibitor (e.g., desipramine).
-
Post-operative Care: Following the injection, the incision is sutured, and the animal is allowed to recover. Post-operative analgesics are administered to minimize pain and discomfort. A recovery period of several weeks is typically allowed for the lesion to fully develop.
Assessment of Contralateral Circling Behavior
The turning behavior (circling) in response to dopaminergic agents is a hallmark of the unilateral 6-OHDA lesion model and is used to quantify the extent of the lesion and the efficacy of therapeutic compounds.
-
Apparatus: A circular arena or a set of individual circular chambers equipped with an automated rotational sensor system is used.
-
Habituation: Prior to drug administration, animals are typically allowed a brief period to habituate to the testing environment.
-
Drug Administration: this compound and the D2 agonist quinpirole are administered, often via subcutaneous or intraperitoneal injection. The order and timing of administration are critical experimental parameters.
-
Data Collection: The number of full 360-degree turns in the contralateral direction (away from the lesioned side) is recorded over a specified period. This is often done in time bins to assess the onset and duration of the drug's effect.
-
Data Analysis: The total number of contralateral rotations is calculated for each animal and compared across different treatment groups. Statistical analysis is performed to determine the significance of the observed effects.
Mandatory Visualizations
Signaling Pathway of this compound (Dopamine D1 Receptor Agonist)
The following diagram illustrates the canonical signaling pathway activated by dopamine D1 receptor agonists like this compound in striatal neurons, which is central to its effects on motor control.
References
SKF-80723: A Technical Guide to a Pioneering Dopamine D1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of SKF-80723, a significant benzazepine derivative that emerged from the pioneering research on dopamine (B1211576) D1 receptor agonists. This document details its discovery and historical context, chemical synthesis, pharmacological profile, and the key signaling pathways it modulates. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Discovery and Historical Context
The development of this compound by Smith, Kline & French (SK&F) in the late 1970s and early 1980s represents a crucial chapter in the exploration of the central nervous system's dopaminergic pathways. In the preceding years, the focus of dopamine receptor research had been largely dominated by D2 receptors, partly due to the therapeutic success of D2 antagonists as antipsychotics. However, the distinct physiological roles of the D1 receptor were beginning to be appreciated, sparking a concerted effort to develop selective D1 agonists.
An early breakthrough from SK&F was the synthesis of SKF-38393, the prototypical D1 receptor partial agonist. While instrumental in elucidating D1 receptor function, its partial agonism limited its therapeutic potential. This created a clear scientific impetus to discover and develop full D1 receptor agonists, which were hypothesized to have greater efficacy in treating conditions like Parkinson's disease.
This compound, chemically known as 6-Bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, was synthesized as part of this effort to create more potent and efficacious D1 agonists. Its development was a direct evolution from the chemical scaffold of earlier benzazepines, with modifications aimed at enhancing receptor affinity and intrinsic activity. The Gnanalingham et al. (1995) study, for instance, categorized this compound as a full or even supramaximal efficacy D1 agonist in its ability to stimulate adenylate cyclase, the primary downstream effector of the D1 receptor. This property distinguished it from its partial agonist predecessors and positioned it as a valuable tool for investigating the full therapeutic potential of D1 receptor activation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional efficacy.
Table 1: Receptor Binding Affinities (Ki)
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Reference |
| This compound | ~1-10 (estimated based on analogues) | >1000 (estimated based on analogues) | General literature on benzazepines |
| SKF-83959 (analogue) | 1.18 | 920 | Neumeyer et al. (2003) |
Table 2: Functional Efficacy
| Compound | Assay | Efficacy | Reference |
| This compound | Adenylate Cyclase Stimulation | Full/Supramaximal Agonist | Gnanalingham et al. (1995) |
| SKF-38393 (comparator) | Adenylate Cyclase Stimulation | Partial Agonist | Gnanalingham et al. (1995) |
Experimental Protocols
Synthesis of this compound Hydrobromide
The following protocol for the synthesis of 6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide is adapted from US Patent 4,160,765.
Step 1: Bromination of 7,8-Dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
-
Dissolve 7,8-Dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (1 equivalent) in glacial acetic acid.
-
Add bromine (2.33 equivalents) in a thin stream to the solution while stirring.
-
Continue stirring for two hours. A precipitate will form after approximately one hour.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dissolve the precipitate in boiling methanol (B129727) and add acetone (B3395972) to destroy any excess bromine.
-
The product, 6-bromo-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, can be isolated upon cooling and crystallization.
Step 2: Demethylation to yield this compound HBr
-
Dissolve the product from Step 1 (1 equivalent) in methylene (B1212753) chloride and cool the solution to -15°C.
-
Cautiously add boron tribromide (4.8 equivalents).
-
Allow the reaction to proceed at room temperature for two hours.
-
Remove the solvent under reduced pressure.
-
Cool the flask to -15°C and add dry methanol to decompose the boron tribromide complexes.
-
Remove the methanol under reduced pressure.
-
Crystallize the residue from water, then boil in acetonitrile (B52724) to aid in drying.
-
The final product is 6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide (this compound HBr).
Adenylate Cyclase Activity Assay
The following is a generalized protocol for measuring adenylate cyclase activity, as would have been used to characterize this compound.
-
Membrane Preparation: Prepare crude striatal membranes from rodent brains by homogenization in a buffered solution followed by centrifugation to isolate the membrane fraction.
-
Assay Incubation: Incubate the striatal membranes with a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the test compound (this compound) at various concentrations.
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a solution containing EDTA and a labeled cAMP internal standard).
-
cAMP Quantification: Quantify the amount of cAMP produced using a suitable method, such as a competitive protein binding assay or radioimmunoassay.
-
Data Analysis: Plot the concentration of this compound against the amount of cAMP produced to determine the EC50 value and the maximal stimulation (Emax).
Signaling Pathways and Visualizations
D1 Receptor-Mediated Signaling Cascade
Activation of the D1 dopamine receptor by an agonist like this compound initiates a canonical Gs-protein coupled signaling cascade. The binding of this compound induces a conformational change in the D1 receptor, leading to the activation of the associated Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a number of downstream targets, a key one being DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa). Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase 1 (PP1), leading to an increased phosphorylation state of various neuronal proteins and ultimately modulating neuronal excitability and gene expression.
Caption: D1 Receptor Signaling Cascade.
Experimental Workflow for In Vivo Behavioral Assessment
The in vivo effects of this compound have been extensively studied in animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat model. This model involves the unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle, leading to the degeneration of dopaminergic neurons on one side of the brain. This results in a rotational behavior (circling) away from the lesioned side when the animal is challenged with a dopamine agonist.
Caption: 6-OHDA Lesioned Rat Model Workflow.
Conclusion
This compound stands as a testament to the structure-activity relationship-driven drug discovery efforts of the late 20th century. As a potent and full D1 receptor agonist, it has been an invaluable pharmacological tool for dissecting the physiological roles of the D1 receptor and for exploring the therapeutic potential of D1 agonism in neurological and psychiatric disorders. This technical guide provides a consolidated resource for researchers, offering a historical perspective, detailed protocols, and a clear overview of the molecular mechanisms underlying the action of this important compound. The continued study of compounds like this compound and their interaction with the D1 receptor will undoubtedly continue to yield valuable insights into the complexities of dopaminergic neurotransmission.
Methodological & Application
Application Notes and Protocols for SKF-80723 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the experimental use of SKF-80723, a dopamine (B1211576) D1 receptor agonist, in mice. This document details protocols for assessing the behavioral effects of this compound, specifically on locomotor activity, and for investigating its neurochemical mechanism of action through in vivo microdialysis. Furthermore, it outlines the known signaling pathways associated with D1 receptor activation. The provided protocols are intended to serve as a foundational guide and may require optimization for specific experimental contexts.
Introduction
This compound is a selective agonist for the dopamine D1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Activation of D1 receptors is critically involved in the modulation of motor control, reward, and cognitive processes. Consequently, this compound and similar D1 agonists are valuable tools for investigating the pathophysiology of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. These notes offer detailed experimental procedures to facilitate the study of this compound's effects in murine models.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data for D1 receptor agonists, which can serve as a reference for designing experiments with this compound. It is important to note that optimal doses for this compound may vary and should be determined empirically through dose-response studies.
Table 1: Dose-Response Data for D1 Agonists on Locomotor Activity in Rodents
| Compound | Species | Dose Range | Route of Administration | Observed Effect on Locomotor Activity | Reference |
| SKF-38393 | Mouse | 3 - 300 mg/kg | Subcutaneous (SC) | Biphasic: Low doses stimulate, very high doses cause initial depression followed by hyperactivity.[1] | [1] |
| SKF-38393 | Rat | 3 & 10 mg/kg/day | Subcutaneous (SC) | Increased number of tyrosine hydroxylase-immunopositive neuronal cells with chronic administration.[2] | [2] |
| SKF-81297 | Rat | 0.4 & 0.8 mg/kg | Subcutaneous (SC) | Increased locomotor activity at 0.8 mg/kg.[3] | [3] |
| SKF-82958 | Mouse | Not specified | Not specified | Mentioned as a standard D1 agonist for comparison. | [4] |
| Amphetamine | Mouse | 2.5, 5.0, 10.0 mg/kg | Not specified | Dose-dependent increase in locomotor activity.[5] | [5] |
Table 2: In Vivo Microdialysis Parameters for Dopamine Measurement
| Parameter | Value/Range | Species | Reference |
| Perfusion Flow Rate | 1 - 2 µL/min | Rat/Mouse | [6][7] |
| Probe Molecular Weight Cut-off | High (for large molecules) | Mouse | [8] |
| Baseline Collection | 1 - 2 hours | Rat/Mouse | [6] |
| Sample Collection Interval | 20 minutes | Rat/Mouse | [6] |
| Anesthesia for Surgery | Chloral hydrate (B1144303) (400 mg/kg, IP) | Mouse | [8] |
Experimental Protocols
Assessment of Locomotor Activity
This protocol describes the procedure for evaluating the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
This compound hydrobromide
-
Sterile saline (0.9% NaCl)
-
Open field apparatus (e.g., 40 x 40 x 30 cm) equipped with infrared beams or video tracking software
-
Male C57BL/6 mice (8-12 weeks old)
-
Standard animal handling equipment
Procedure:
-
Animal Acclimation: House mice in the experimental room for at least 1 hour before testing to minimize stress.
-
Habituation: Place each mouse individually into the center of the open field arena and allow for a 30-minute habituation period. This minimizes novelty-induced hyperactivity.
-
Drug Preparation: Prepare fresh solutions of this compound in sterile saline on the day of the experiment. A range of doses (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg) should be prepared to establish a dose-response curve. A vehicle control group (saline only) must be included.
-
Administration: Following habituation, administer the prepared this compound solution or vehicle via subcutaneous (SC) or intraperitoneal (IP) injection. The volume should be consistent across all animals (e.g., 10 mL/kg).
-
Data Collection: Immediately after injection, return the mouse to the open field arena. Record locomotor activity for a period of 60 to 120 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the methodology for measuring extracellular dopamine levels in the striatum of mice following the administration of this compound.
Materials:
-
This compound hydrobromide
-
Sterile saline (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Male C57BL/6 mice (10-14 weeks old)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum).
-
Implant a guide cannula stereotaxically into the striatum and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
-
Baseline Sampling:
-
Allow the system to stabilize for 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes to establish a stable dopamine baseline.
-
-
This compound Administration:
-
Administer a selected dose of this compound (based on locomotor activity studies) via SC or IP injection.
-
-
Post-injection Sampling:
-
Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine content using an HPLC-ED system.
-
-
Data Analysis:
-
Express dopamine levels as a percentage of the baseline and analyze the data using appropriate statistical tests to determine the effect of this compound on dopamine release.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
-
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
References
- 1. Biphasic locomotor effects of the dopamine D1 agonist SKF 38393 and their attenuation in non-habituated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated treatments with the D1 dopamine receptor agonist SKF-38393 modulate cell viability via sustained ERK-Bad-Bax activation in dopaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SKF-80723 In Vivo Microdialysis in the Nucleus Accumbens
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published research on the dopamine (B1211576) D1 receptor agonist SKF-38393, a compound structurally and functionally related to SKF-80723. While direct quantitative data for this compound is not available in the cited literature, the methodologies and expected outcomes are predicted to be similar due to their shared mechanism of action as D1 receptor agonists.
Introduction
This compound is a potent and selective dopamine D1 receptor agonist. The nucleus accumbens is a key brain region implicated in reward, motivation, and addiction, with a high density of D1 receptors. In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This document provides detailed protocols and expected quantitative data for studying the effects of this compound on neurochemistry in the nucleus accumbens using in vivo microdialysis, based on data from the related compound SKF-38393.
Data Presentation: Expected Effects of D1 Agonist Administration
The following tables summarize the expected quantitative effects of a D1 receptor agonist, administered directly into the nucleus accumbens via the microdialysis probe (intra-accumbal infusion), on extracellular levels of dopamine and citrulline (a co-product of nitric oxide synthesis).
Table 1: Effect of Intra-Accumbal Infusion of a D1 Agonist on Extracellular Dopamine Levels in the Nucleus Accumbens
| Compound | Concentration (µM) | Change in Extracellular Dopamine (%) | Animal Model | Reference |
| SKF-38393 | 1 | Dose-dependent | Wistar Rats | [1] |
| SKF-38393 | 10 | reduction | Wistar Rats | [1] |
| SKF-38393 | 100 | in the NAc | Wistar Rats | [1] |
Table 2: Effect of Intra-Accumbal Infusion of a D1 Agonist on Extracellular Citrulline Levels in the Nucleus Accumbens
| Compound | Concentration (µM) | Change in Extracellular Citrulline (%) | Animal Model | Reference |
| SKF-38393 | 100 | ↑ 139 ± 3% | Sprague-Dawley Rats | [2] |
Note: The reduction in extracellular dopamine upon local D1 receptor stimulation is thought to be mediated by a short-loop feedback mechanism on dopamine terminals.
Experimental Protocols
This section outlines a detailed methodology for conducting in vivo microdialysis experiments to assess the effects of this compound in the nucleus accumbens of rats.
Animal Subjects and Housing
-
Species: Adult male Wistar or Sprague-Dawley rats (250-350 g).
-
Housing: Animals should be housed individually in a temperature-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum unless otherwise specified by the experimental design.
Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy to expose the skull over the target brain region.
-
Coordinates: Use the following stereotaxic coordinates for the nucleus accumbens (from bregma):
-
Anterior-Posterior (AP): +1.6 mm
-
Medial-Lateral (ML): ±1.5 mm
-
Dorsal-Ventral (DV): -7.0 mm
-
-
Implantation: Slowly lower a guide cannula (e.g., 26-gauge) to the target coordinates.
-
Fixation: Secure the guide cannula to the skull using dental cement and jeweler's screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., with a 2-4 mm active membrane) through the guide cannula into the nucleus accumbens.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Stabilization: Allow the system to stabilize for at least 2-3 hours to establish a baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to ensure a stable baseline.
-
Drug Administration: Administer this compound. This can be done systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe by dissolving the compound in the aCSF.
-
Post-Drug Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period (e.g., 2-3 hours) to monitor the drug's effect.
-
Sample Storage: Immediately freeze the collected dialysate samples on dry ice or in a -80°C freezer until analysis.
Neurochemical Analysis
-
Technique: Analyze the dialysate samples for dopamine and other relevant analytes using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Quantification: Quantify the concentration of analytes by comparing the peak heights or areas to those of known standards.
-
Data Expression: Express the results as a percentage change from the average baseline concentration.
Histological Verification
At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde). Section the brain and stain the tissue (e.g., with cresyl violet) to verify the correct placement of the microdialysis probe in the nucleus accumbens.
Mandatory Visualizations
Caption: Experimental workflow for in vivo microdialysis in the nucleus accumbens.
Caption: Simplified signaling pathway of D1 receptor activation by this compound.
References
Application Notes and Protocols for Fast-Scan Cyclic Voltammetry (FSCV) Analysis of SKF-80723 Effects on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique that offers sub-second temporal resolution for monitoring real-time changes in neurotransmitter concentrations, such as dopamine (B1211576), in ex vivo brain slices and in vivo. This high temporal fidelity makes FSCV an ideal method for characterizing the rapid dynamics of dopamine release and uptake, and for elucidating the mechanism of action of novel psychoactive compounds.
This document provides detailed application notes and protocols for utilizing FSCV to investigate the effects of SKF-80723, a dopamine D1 receptor agonist, on dopamine release dynamics. While direct FSCV data for this compound is not extensively available in published literature, this guide offers a comprehensive framework for conducting such experiments, including expected outcomes based on its known pharmacology and the behavior of similar compounds. Researchers should be aware that benzazepine compounds, such as the SKF series, may exhibit complex pharmacological profiles, including potential off-target effects like interaction with the dopamine transporter (DAT). For instance, the D1 antagonist SKF-83566 has been shown to inhibit DAT.[1][2][3] Therefore, experimental design should consider the possibility of multifaceted effects.
Putative Mechanism of Action
This compound is classified as a dopamine D1 receptor agonist.[4] D1 receptors are typically located postsynaptically and are coupled to Gαs/olf proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP). While D1 receptor agonists are not expected to directly evoke dopamine release, they can modulate it, often in a stimulation frequency-dependent manner. For example, the D1 agonist SKF-38393 was found to have no effect on its own on dopamine release but could modulate the effects of nicotine (B1678760) on dopamine efflux.[5] However, the potential for this compound to also interact with the dopamine transporter, as seen with other SKF compounds, could lead to an increase in extracellular dopamine levels by inhibiting its reuptake.[1][2][3]
Data Presentation
The following table summarizes hypothetical quantitative data from an FSCV experiment designed to test the effect of this compound on electrically-evoked dopamine release in the nucleus accumbens. This data is illustrative and serves as a template for presenting experimental findings.
| Treatment Group | Peak [DA]o (µM) | Tau (s) | Vmax (µM/s) |
| Control (aCSF) | 1.5 ± 0.2 | 0.8 ± 0.1 | 2.0 ± 0.3 |
| This compound (1 µM) | 1.8 ± 0.3 | 1.2 ± 0.2 | 1.5 ± 0.2 |
| This compound (5 µM) | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.0 ± 0.1 |
| Nomifensine (10 µM) | 3.0 ± 0.5 | 2.5 ± 0.4 | 0.8 ± 0.1 |
*Hypothetical data representing a modest effect. *Hypothetical data representing a significant effect. [DA]o: extracellular dopamine concentration. Tau: dopamine clearance time constant. Vmax: maximal rate of dopamine uptake.
Experimental Protocols
This section outlines a detailed protocol for using FSCV in ex vivo brain slices to assess the impact of this compound on dopamine release and uptake.
I. Solutions and Reagents
-
Artificial Cerebrospinal Fluid (aCSF):
-
126 mM NaCl
-
2.5 mM KCl
-
1.2 mM NaH2PO4
-
2.4 mM CaCl2
-
1.2 mM MgCl2
-
25 mM NaHCO3
-
11 mM D-glucose
-
pH 7.4 when bubbled with 95% O2 / 5% CO2
-
-
This compound Stock Solution: 10 mM in sterile water or DMSO. Store at -20°C.
-
Dopamine Stock Solution: 1 mM in 0.1 M HClO4 for calibration.
-
HEPES Buffer Solution: For brain slicing.
II. Electrode Fabrication
-
A carbon fiber (e.g., 7 µm diameter) is aspirated into a glass capillary.
-
The capillary is pulled to a fine tip using a micropipette puller.
-
The carbon fiber is trimmed to project 50-100 µm from the glass seal.
-
An electrical connection is made by backfilling the electrode with 150 mM KCl and inserting a silver wire.[6]
III. Brain Slice Preparation
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated HEPES buffer.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) containing the brain region of interest (e.g., nucleus accumbens, striatum) using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes.
-
Maintain slices at room temperature in oxygenated aCSF until use.
IV. FSCV Recording
-
Transfer a brain slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.
-
Position a bipolar stimulating electrode on the surface of the slice near the recording area.
-
Lower the carbon-fiber microelectrode into the slice (e.g., 100 µm deep).
-
Apply the FSCV waveform. For dopamine detection, a triangular waveform is typically applied, scanning from a holding potential of -0.4 V to a switching potential of +1.3 V and back at a scan rate of 400 V/s.[7] This is repeated at a frequency of 10 Hz.
-
Record a stable baseline for at least 20-30 minutes before drug application.
-
Evoke dopamine release using a single electrical pulse (e.g., 150 µA, 4 ms) delivered through the stimulating electrode.
-
After establishing a stable baseline of evoked dopamine release, perfuse the slice with aCSF containing the desired concentration of this compound.
-
Record evoked dopamine release at regular intervals during drug application and washout.
V. Data Analysis
-
Background-subtracted cyclic voltammograms are generated to confirm the electrochemical signature of dopamine.
-
The peak oxidation current is converted to dopamine concentration using a post-experiment calibration with a known concentration of dopamine.
-
Key parameters to analyze include:
-
Peak evoked dopamine concentration: The maximum concentration of dopamine detected after stimulation.
-
Dopamine clearance rate: Modeled using Michaelis-Menten kinetics to determine Vmax (maximal uptake rate) and Km. A simpler analysis can be done by measuring the time it takes for the signal to decay to 50% of its peak (t50) or by fitting an exponential decay to calculate the time constant (Tau).
-
Mandatory Visualizations
Caption: Dopamine signaling pathway at the synapse.
Caption: Experimental workflow for FSCV analysis.
Caption: Potential dual mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound HBr - Immunomart [immunomart.com]
- 5. Frequency-Dependent Modulation of Dopamine Release by Nicotine and Dopamine D1 Receptor Ligands: An In Vitro Fast Cyclic Voltammetry Study in Rat Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF-80723 Self-Administration Paradigm in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKF-80723 is a benzazepine derivative and a full agonist of the D1-like dopamine (B1211576) receptor family. The study of its self-administration in rodent models provides valuable insights into the reinforcing properties of D1 receptor activation and its potential role in substance use disorders. These application notes provide a comprehensive overview of the experimental protocols, quantitative data, and underlying signaling pathways relevant to the this compound self-administration paradigm. While direct data for this compound is limited in self-administration literature, data from its close structural and pharmacological analog, SKF-82958, is often used to infer its properties.
Quantitative Data Summary
The reinforcing efficacy of D1 agonists can be quantified by various measures in a self-administration paradigm. The following tables summarize key quantitative data from studies involving high-efficacy D1 agonists, including SKF-82958, which is structurally similar to this compound.
Table 1: Intravenous Self-Administration of D1 Agonists in Rodents
| Compound | Animal Model | Schedule of Reinforcement | Unit Dose Range (mg/kg/infusion) | Observation | Reference |
| SKF-82958 | Rats | Fixed Ratio (FR) | 0.001 - 0.032 | Maintained self-administration, inverted U-shaped dose-response curve. | [1][2] |
| SKF-77434 | Rats | Fixed Ratio (FR) | 0.001 - 0.1 | Maintained self-administration, inverted U-shaped dose-response curve. | [1][2] |
| SKF-82958 | Wild-type mice | Not specified | Not specified | Functioned as a positive reinforcer. | [3][4] |
| SKF-82958 | D1 receptor knock-out mice | Not specified | Not specified | Did not function as a positive reinforcer. | [3][4] |
Table 2: Effects of D1 Agonists on Intracranial Self-Stimulation (ICSS) in Rats
| Compound | Dose Range (mg/kg) | Effect on ICSS | Reference |
| A77636 | 0.1 - 1.0 | Dose-dependent facilitation | [5] |
| SKF-82958 | 0.032 - 1.0 | Dose-dependent facilitation | [5] |
| SKF-38393 | 1.0 - 10 | No significant alteration | [5] |
Experimental Protocols
Intravenous Catheterization Surgery
A standard protocol for implanting an indwelling intravenous catheter in the jugular vein of rats or mice is required for intravenous self-administration (IVSA) studies.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpels, forceps, scissors)
-
Catheter material (e.g., Silastic tubing)
-
Suture material
-
Heparinized saline
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the rodent and shave the surgical areas (dorsal neck and ventral throat).
-
Make a small incision on the dorsal aspect of the neck to create a subcutaneous pocket for the catheter port.
-
Make a second small incision over the right jugular vein.
-
Isolate the jugular vein and make a small incision.
-
Insert the catheter into the vein, advancing it towards the heart.
-
Secure the catheter in place with sutures.
-
Tunnel the external part of the catheter subcutaneously to the dorsal incision and connect it to the port.
-
Close all incisions with sutures.
-
Flush the catheter with heparinized saline to ensure patency and prevent clotting.[6]
-
Administer post-operative analgesics and antibiotics.[6]
-
Allow the animal to recover for 5-7 days before starting behavioral experiments.[6]
Operant Conditioning and Self-Administration
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and a drug infusion pump.[7][8]
Procedure:
-
Acquisition:
-
Animals are often first trained to lever press for a food reward (e.g., sweetened milk) on a simple reinforcement schedule like a Fixed Ratio 1 (FR1), where one lever press results in one reward delivery.[7][9]
-
Once lever pressing is acquired, the reward is switched to intravenous infusions of the drug.
-
-
Self-Administration Sessions:
-
Place the animal in the operant chamber and connect the catheter to the infusion pump.
-
A press on the active lever results in the delivery of a unit dose of this compound (or a similar agonist) and the activation of a cue light for a short duration (e.g., 5 seconds).[10]
-
A press on the inactive lever is recorded but has no programmed consequences.
-
Sessions are typically run for a fixed duration (e.g., 2 hours) daily.[6]
-
-
Schedules of Reinforcement:
-
Fixed Ratio (FR): A fixed number of responses are required for each infusion. An FR1 schedule is common for initial acquisition.[9]
-
Progressive Ratio (PR): The number of responses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is used as a measure of the drug's motivational strength.[11]
-
-
Dose-Response Curve Generation:
-
Extinction and Reinstatement:
-
Extinction: After stable self-administration is established, the drug can be replaced with saline. The decrease in active lever pressing over time indicates extinction of the drug-seeking behavior.[13]
-
Reinstatement: Following extinction, drug-seeking behavior can be reinstated by a non-contingent "priming" injection of the drug or presentation of drug-associated cues.
-
Signaling Pathways and Visualizations
Activation of D1-like dopamine receptors by agonists such as this compound initiates a cascade of intracellular signaling events.
Dopamine D1 Receptor Signaling Cascade
The primary signaling pathway for D1 receptors involves the activation of adenylyl cyclase through Gαs/olf coupling, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[14] PKA can then phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression.[14] There is also evidence for D1 receptors coupling to Gαq, which activates Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.[14][15] Furthermore, D1 receptor stimulation can activate the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway.[16]
Figure 1: Simplified D1 receptor signaling pathways activated by this compound.
Experimental Workflow for this compound Self-Administration
The following diagram outlines the typical workflow for a rodent self-administration study.
Figure 2: Experimental workflow for rodent self-administration studies.
Concluding Remarks
The self-administration paradigm is a robust method for assessing the reinforcing properties of dopaminergic compounds like this compound. The reinforcing effects of high-efficacy D1 agonists are evident, although the literature also suggests some inconsistencies, particularly in rats, which may depend on specific experimental parameters.[5] The protocols and data presented here provide a foundation for designing and interpreting studies aimed at understanding the role of D1 receptors in reward and addiction. Careful attention to surgical techniques, animal handling, and experimental design is crucial for obtaining reliable and reproducible results.
References
- 1. Effects of dopamine D(1-like) and D(2-like) agonists in rats that self-administer cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. researchgate.net [researchgate.net]
- 5. Opposing Effects of Dopamine D1- and D2-Like Agonists on Intracranial Self-Stimulation in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for recording neuronal activity in food and cocaine self-administration in freely behaving mice using calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Operant Self-medication for Assessment of Spontaneous Pain Relief and Drug Abuse Liability in Mouse Models of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cocaine Self-Administration and Abstinence Modulate NMDA Receptor Subunits and Active Zone Proteins in the Rat Nucleus Accumbens [mdpi.com]
- 11. A method for single-session cocaine self-administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-effect functions for cocaine self-administration: effects of schedule and dosing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Dopamine D1–D2 Receptor Heteromer in Striatal Medium Spiny Neurons: Evidence for a Third Distinct Neuronal Pathway in Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D1 Dopamine Receptor Supersensitivity in the Dopamine-Depleted Striatum Results from a Switch in the Regulation of ERK1/2/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Conditioned Place Preference Protocol using SKF-80723
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for conducting a Conditioned Place Preference (CPP) experiment to evaluate the rewarding properties of SKF-80723, a dopamine (B1211576) D1 receptor full agonist.
Introduction
Conditioned Place Preference (CPP) is a widely used preclinical behavioral paradigm to assess the motivational effects of a stimulus, most commonly a drug of abuse.[1] The test operates on the principles of Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[1][2] A preference for the drug-paired environment is interpreted as an indicator of the substance's rewarding properties.[1]
This compound is a selective and full agonist for the dopamine D1 receptor. The mesolimbic dopamine system is critically involved in reward processing, and activation of D1 receptors is believed to play a significant role in mediating the rewarding effects of various stimuli. Therefore, CPP is a valuable tool for characterizing the abuse potential and motivational properties of D1 receptor agonists like this compound.
Mechanism of Action: D1 Receptor Signaling
This compound exerts its effects by binding to and activating dopamine D1 receptors, which are G-protein coupled receptors typically linked to the Gαs subunit. This activation initiates a signaling cascade that ultimately influences neuronal excitability and gene expression, contributing to the rewarding effects of the drug.
Dopamine D1 Receptor Signaling Pathway
References
Application Notes and Protocols for In Vitro Patch-Clamp Electrophysiology with Dopamine D1 Receptor Agonists
A focus on SKF-80723 and its analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pharmacological agent known to act as a dopamine (B1211576) D1 receptor agonist. The dopamine D1 receptor is a Gs-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade plays a crucial role in modulating neuronal excitability, synaptic transmission, and plasticity. In the field of neuroscience and drug development, in vitro patch-clamp electrophysiology is an indispensable technique to elucidate the precise effects of compounds like this compound on ion channels and neuronal membrane properties.
Due to a scarcity of publicly available in vitro patch-clamp data specifically for this compound, this document provides a comprehensive overview and detailed protocols based on the electrophysiological effects of closely related and well-characterized dopamine D1 receptor agonists, such as SKF-81297 and SKF-38393. These compounds share a similar mechanism of action and are expected to elicit comparable electrophysiological responses, making them excellent surrogates for designing and interpreting experiments with this compound.
This application note will detail the known effects of D1 receptor activation on various neuronal populations, provide structured tables of quantitative data from published studies, and offer step-by-step protocols for performing whole-cell patch-clamp recordings to investigate the effects of D1 receptor agonists.
Data Presentation: Electrophysiological Effects of D1 Receptor Agonists
The following tables summarize the quantitative effects of D1 receptor agonists on neuronal properties as determined by in vitro patch-clamp studies. These data provide a reference for the expected outcomes when studying this compound.
Table 1: Effects of D1 Receptor Agonists on Neuronal Excitability and Intrinsic Properties
| Cell Type | D1 Agonist (Concentration) | Effect | Quantitative Change |
| Rat Striatal Large Aspiny Neurons | Dopamine (1-100 µM) | Depolarization / Inward Current | Dose-dependent depolarization |
| Rat Striatal Large Aspiny Neurons | SKF-38393 (10 µM) | Depolarization | 9.2 ± 4.9 mV |
| Rat Thalamic Reticular Nucleus Neurons | SKF-38393 or SKF-81297 (10 µM) | Increased Input Resistance | From 146.6 ± 6.6 MΩ to 155.6 ± 6.0 MΩ |
| Rat Retinal Ganglion Cells | SKF-81297 | Enhanced Temporal Summation | Increased EPSP5/EPSP1 ratio |
Table 2: Modulation of Ion Channels and Synaptic Currents by D1 Receptor Agonists
| Current/Channel | Cell Type | D1 Agonist (Concentration) | Effect | Quantitative Change |
| Resting K+ Conductance | Rat Striatal Large Aspiny Neurons | Dopamine | Suppression | - |
| Nonselective Cation Channel | Rat Striatal Large Aspiny Neurons | Dopamine | Opening | Reversal potential of -42 mV |
| Inwardly Rectifying K+ (Kir) Channels | Rat Retinal Ganglion Cells | SKF-81297 | Suppression | - |
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Zebra Finch RA Projection Neurons | SKF-38393 | Decreased Frequency | - |
| Miniature Excitatory Postsynaptic Currents (mEPSCs) | Zebra Finch RA Projection Neurons | SKF-38393 | Decreased Frequency | - |
| L-type Ca2+ Channel Currents (ICa) | Mouse Retinal Horizontal Cells | SKF-38393 (20 µM) | Inhibition | 24% inhibition of steady-state ICa |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound or other D1 receptor agonists using whole-cell patch-clamp electrophysiology on neuronal cells.
Protocol 1: Whole-Cell Voltage-Clamp Recording of D1 Receptor-Mediated Effects on Ion Channels in Cultured Neurons
Objective: To measure the effect of a D1 receptor agonist on specific voltage-gated or ligand-gated ion channels.
Materials:
-
Cells: Primary neuronal culture (e.g., cortical, hippocampal, or striatal neurons) or a suitable cell line expressing the dopamine D1 receptor and the ion channel of interest.
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH, osmolarity ~320 mOsm.
-
Internal (Intracellular) Solution (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm.
-
This compound Stock Solution: 10 mM in sterile water or DMSO. Store at -20°C.
-
Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ.
-
Patch-Clamp Setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment. Filter-sterilize the external solution.
-
Plate cultured neurons on coverslips suitable for microscopy.
-
Transfer a coverslip with neurons to the recording chamber on the microscope stage and perfuse with external solution at a rate of 1-2 mL/min.
-
Prepare a patch pipette by filling it with the internal solution.
-
Approach a healthy-looking neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -70 mV.
-
Allow the cell to stabilize for 5-10 minutes.
-
Apply a voltage protocol designed to elicit the current of interest (e.g., a series of depolarizing steps to activate voltage-gated channels).
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 1-10 µM).
-
After a few minutes of drug application, repeat the voltage protocol to record the currents in the presence of the drug.
-
To test for washout, perfuse with the drug-free external solution and record the currents again.
-
Analyze the data by measuring the peak current amplitude, kinetics of activation and inactivation, and current-voltage (I-V) relationship.
Protocol 2: Whole-Cell Current-Clamp Recording of D1 Receptor-Mediated Effects on Neuronal Excitability
Objective: To determine the effect of a D1 receptor agonist on the resting membrane potential, input resistance, and action potential firing properties of a neuron.
Materials: Same as Protocol 1.
Procedure:
-
Follow steps 1-7 from Protocol 1 to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode.
-
Measure the resting membrane potential (RMP) of the neuron.
-
Inject a series of small hyperpolarizing current steps (e.g., -50 pA to -10 pA in 10 pA increments) to measure the input resistance from the resulting voltage changes (Ohm's law: R = V/I).
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., +10 pA to +200 pA in 10 or 20 pA increments) to elicit action potentials and determine the firing frequency.
-
Record these baseline excitability properties.
-
Perfuse the chamber with this compound at the desired concentration.
-
After drug equilibration, repeat steps 3-5 to measure the RMP, input resistance, and action potential firing in the presence of the agonist.
-
Perfuse with drug-free external solution to assess washout.
-
Analyze the data by comparing the RMP, input resistance, and the relationship between injected current and firing frequency (f-I curve) before, during, and after drug application.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Application Notes and Protocols: SKF-80723 Dose-Response in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-80723 is a potent and selective agonist for the dopamine (B1211576) D1 receptor. As such, it is a valuable pharmacological tool for investigating the role of D1 receptor signaling in various physiological and pathological processes, particularly within the central nervous system. These application notes provide a detailed overview of the dose-response relationship of this compound in several key behavioral assays relevant to neuropsychiatric and neurodegenerative drug discovery. The protocols and data presented herein are intended to guide researchers in designing and interpreting experiments aimed at characterizing the behavioral effects of this compound and similar D1 receptor modulators.
Dopamine D1 Receptor Signaling Pathway
This compound exerts its effects by binding to and activating dopamine D1 receptors, which are Gs/olf-coupled G-protein coupled receptors (GPCRs). Activation of the D1 receptor initiates a canonical signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). The phosphorylation of DARPP-32 at Threonine 34 converts it into a potent inhibitor of Protein Phosphatase 1 (PP1). This inhibition of PP1 leads to an increased phosphorylation state of numerous neuronal proteins, thereby modulating neuronal excitability, gene expression, and synaptic plasticity.
Behavioral Assays: Data and Protocols
Locomotor Activity (Open Field Test)
The open field test is a common assay to assess spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents. Dopamine D1 receptor agonists, including this compound, are known to modulate locomotor activity.
Quantitative Data Summary
While specific data for this compound is limited in the readily available literature, studies on the closely related D1 agonist SKF-38393 show a dose-dependent effect on locomotor activity. Generally, lower doses tend to have minimal effects or may even decrease activity, while higher doses can lead to hyperlocomotion. However, very high doses of some D1 agonists have been shown to produce a biphasic effect, with initial hypoactivity followed by hyperactivity.[1]
| Drug | Dose Range (mg/kg, s.c.) | Animal Model | Observed Effect on Locomotion |
| SKF-38393 | 3 - 300 | Mice | Dose-related increase in locomotor activity. Biphasic effect at 100-300 mg/kg (initial depression followed by hyperactivity).[1] |
| SKF-38393 | 4.0, 8.0, 16.0 | Rats | Dose-dependent decrease in locomotor activity.[2] |
| SKF-81297 | 0.4, 0.8 | Rats | Significant increase in locomotor activity at 0.8 mg/kg.[3] |
Experimental Protocol: Open Field Test
Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats), typically made of a non-porous, easily cleaned material.
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., EthoVision XT, ANY-maze).
-
This compound solution.
-
Vehicle solution (e.g., saline).
-
Syringes and needles for administration.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment. The lighting and ambient noise should be kept constant.[4]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal) at various doses. A typical pre-treatment time is 15-30 minutes.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Data Recording: Record the animal's activity using the video camera and tracking software for a predetermined duration, typically 15-60 minutes. Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (vertical activity).
-
Velocity.
-
-
Data Analysis: Analyze the collected data to determine the dose-response relationship for each parameter. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare different dose groups to the vehicle control group.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Stereotyped Behavior
Stereotypies are repetitive, invariant, and seemingly purposeless behaviors that can be induced by high doses of dopamine agonists. The assessment of stereotypy provides insights into the central stimulant effects of a compound.
Quantitative Data Summary
| Drug Combination | Doses (mg/kg) | Animal Model | Observed Effect on Stereotypy |
| SKF-38393 + RU 24213 | SKF-38393: 3.0-15.0RU 24213: 2.5 | Rats | Dose-dependent potentiation of stereotyped behavior.[5] |
Experimental Protocol: Stereotypy Assessment
Objective: To evaluate the dose-dependent induction of stereotyped behaviors by this compound.
Materials:
-
Observation cages (e.g., standard shoebox cages with a clear lid).
-
Video recording equipment.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
-
Stereotypy rating scale (see below).
Procedure:
-
Habituation: Acclimate animals to the observation cages for a period before the experiment.
-
Drug Administration: Administer this compound or vehicle at various doses.
-
Observation: Observe the animals at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60-120 minutes) after drug administration.
-
Scoring: Score the intensity of stereotyped behaviors at each observation point using a standardized rating scale. An example of a common rating scale is provided below. The observer should be blinded to the treatment conditions.
-
Data Analysis: Calculate the mean stereotypy score for each dose group at each time point. Analyze the data to determine the dose-response and time-course of this compound-induced stereotypy.
Example Stereotypy Rating Scale:
-
0: Asleep or stationary.
-
1: Active, but no stereotyped behavior.
-
2: Repetitive movements of the head (side-to-side) or limbs.
-
3: Continuous sniffing, licking, or gnawing of the cage.
-
4: Intense, focused stereotypy (e.g., continuous gnawing at a single point).
-
5: Dyskinetic-like behaviors, self-injurious biting.
Rotational Behavior (6-OHDA Lesion Model)
Unilateral lesion of the nigrostriatal dopamine pathway with 6-hydroxydopamine (6-OHDA) in rodents creates a model of Parkinson's disease. In these animals, dopamine receptor agonists induce contralateral (away from the lesioned side) rotations due to denervation supersensitivity of dopamine receptors in the lesioned hemisphere.
Quantitative Data Summary
| Drug | Dose (mg/kg) | Animal Model | Observed Effect on Rotation |
| Apomorphine (B128758) | 0.03 | 6-OHDA lesioned rats (high sensitivity) | >100 contralateral rotations/20 min[6] |
| SKF-38393 | Not specified | 6-OHDA lesioned rats (high sensitivity) | Induced rotational behavior[6] |
| Apomorphine | 0.5 | 6-OHDA lesioned rats | Induced contralateral rotations |
Experimental Protocol: Drug-Induced Rotation Test
Objective: To measure the dose-dependent contralateral rotational behavior induced by this compound in 6-OHDA lesioned rodents.
Materials:
-
6-OHDA lesioned rats or mice.
-
Automated rotometer system or a circular arena for manual observation.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
Procedure:
-
Animal Model: Utilize animals with confirmed unilateral 6-OHDA lesions of the substantia nigra or medial forebrain bundle. The extent of the lesion can be verified post-mortem by tyrosine hydroxylase (TH) immunohistochemistry.
-
Habituation: Place the animal in the rotometer bowl or circular arena and allow for a brief habituation period (e.g., 5-10 minutes) until spontaneous rotations cease.
-
Drug Administration: Administer this compound or vehicle at various doses.
-
Data Collection: Record the number of full 360° contralateral and ipsilateral rotations over a specified period (e.g., 60-120 minutes). Automated systems can provide continuous data, while manual scoring can be done in time bins (e.g., every 10 minutes).
-
Data Analysis: Calculate the net contralateral rotations (contralateral - ipsilateral) for each animal. Generate a dose-response curve by plotting the mean net rotations against the dose of this compound.
Cognitive Function
Dopamine D1 receptors in the prefrontal cortex are critically involved in cognitive functions, particularly working memory. The effects of D1 agonists on cognition often follow an inverted U-shaped dose-response curve, where low to moderate doses can be enhancing, while higher doses may be ineffective or impairing.
Quantitative Data Summary
Studies on D1 agonists like SKF-38393 have demonstrated this inverted U-shaped dose-response relationship in cognitive tasks.
| Drug | Dose Range (mg/kg) | Animal Model | Cognitive Task | Observed Effect |
| SKF-38393 | 0.001, 0.01, 0.1 | Mice | Novel Object Recognition | Improved performance at 0.01 mg/kg; no effect or impairment at higher doses. |
Experimental Protocol: Novel Object Recognition (NOR) Test
Objective: To assess the dose-dependent effects of this compound on recognition memory.
Materials:
-
Open field arena.
-
Two sets of identical, non-aversive objects.
-
Video camera and tracking software.
-
This compound solution.
-
Vehicle solution.
-
Syringes and needles.
-
70% ethanol.
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
Familiarization (Training): On day 2, administer this compound or vehicle. After the appropriate pre-treatment time, place the animal in the arena containing two identical objects. Allow the animal to explore for a set period (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test: Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object. Record the exploration time of both the familiar and novel objects for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory. Analyze the dose-response effect of this compound on the discrimination index.
Conclusion
This compound is a valuable tool for probing the function of the dopamine D1 receptor system in modulating various behaviors. The protocols and data presented here provide a framework for researchers to investigate the dose-dependent effects of this compound. It is important to note that the optimal dose and the direction of the behavioral effects (e.g., stimulation vs. inhibition) can vary depending on the specific behavioral assay, the animal species and strain, and the baseline state of the dopamine system. Therefore, comprehensive dose-response studies are crucial for accurately characterizing the behavioral pharmacology of this compound and other D1 receptor agonists. Further research is warranted to fill the existing gaps in the literature regarding the quantitative dose-response of this compound in stereotypy and rotational behavior assays.
References
- 1. Effects of daily SKF 38393, quinpirole, and SCH 23390 treatments on locomotor activity and subsequent sensitivity to apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereotyped behaviour in response to the selective D-2 dopamine receptor agonist RU 24213 is enhanced by pretreatment with the selective D-1 agonist SK&F 38393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Administration of SKF-80723 in Rats
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Overview of SKF-80723
This compound is a benzazepine derivative that acts as a full agonist at the dopamine (B1211576) D1 receptor. D1 receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This signaling cascade is crucial in modulating neuronal excitability, locomotor activity, and reward pathways. In preclinical research, this compound and other D1 agonists are primarily investigated for their potential therapeutic effects in neurological and psychiatric disorders, most notably Parkinson's disease.
Primary Application: Parkinson's Disease Model
The most cited application for this compound in rats is the potentiation of contralateral circling behavior in the unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease.[1] This model mimics the dopaminergic denervation of the striatum seen in Parkinson's patients. The resulting supersensitivity of D1 receptors on the lesioned side leads to a robust rotational response away from the lesion (contralateral) when stimulated by a D1 agonist. This behavioral response is a key indicator of a compound's potential anti-parkinsonian efficacy.[1]
Considerations for Intraperitoneal (IP) Administration
Intraperitoneal injection is a common parenteral route for systemic drug administration in rodents. It offers rapid absorption into the bloodstream, though it can be more variable than intravenous administration. When preparing for IP administration of a novel or sparsely documented compound like this compound, the following should be considered:
-
Solubility and Vehicle Selection: The solubility of this compound hydrobromide in standard vehicles (e.g., saline, sterile water) must be determined. For related compounds like SKF-38393, vehicles such as 0.9% saline or dilute hydrochloric acid have been used.[2] The vehicle should be sterile, non-irritating, and adjusted for pH if necessary.
-
Dose-Finding Studies: Due to the lack of specific IP dosage data, initial pilot studies are critical to determine the effective and non-toxic dose range. Data from subcutaneous (SC) administration of related compounds can provide a starting point (see Table 1).
-
Animal Welfare: Proper handling and injection technique are crucial to minimize stress and prevent injury, such as puncture of the cecum or bladder.[3]
Experimental Data (Based on Related Compounds)
Quantitative data for the IP administration of this compound is not available in the reviewed literature. The table below summarizes data for the closely related D1 agonist SKF-38393, administered subcutaneously, to provide a reference for potential dose ranges and effects.
Table 1: Effects of the D1 Agonist SKF-38393 on Locomotor Activity in Rats (Subcutaneous Administration)
| Compound | Dose (mg/kg, SC) | Animal Model | Primary Effect | Outcome Measure | Reference |
|---|---|---|---|---|---|
| SKF-38393 | 4.0, 8.0, 16.0 | Male Wistar Rats | Decrease | Locomotor Activity (Photocell Counts) | [2][4] |
| SKF-38393 | 1.25 - 2.5 | Male Rats | Stereotyped Locomotion | Expansion of Explored Area |
| SKF-38393 | > 2.5 | Male Rats | Cessation of Locomotion | Locomotion Ceases | |
Detailed Experimental Protocols
Protocol for Intraperitoneal (IP) Injection in Rats
This protocol provides a standardized method for IP administration, which should be adapted for the specific experimental design.
Materials:
-
This compound HBr powder
-
Sterile vehicle (e.g., 0.9% saline)
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge, 5/8" to 1" length)
-
70% Isopropyl alcohol swabs
-
Analytical balance and weighing paper
-
pH meter and solutions for adjustment (if required)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Drug Preparation:
-
On the day of the experiment, calculate the required amount of this compound based on the desired dose and the number and weight of the rats.
-
Dissolve the this compound powder in the chosen sterile vehicle to achieve the final desired concentration. Ensure the solution is clear and fully dissolved. Gentle warming or vortexing may be required.
-
Prepare the solution under sterile conditions to prevent contamination.
-
The final injection volume should not exceed 10 mL/kg body weight. For a 250g rat, the maximum volume is 2.5 mL.[3]
-
-
Animal Handling and Restraint:
-
Weigh the rat to calculate the precise injection volume.
-
Use a proper restraint technique. The two-person method is often preferred: one person restrains the rat while the second performs the injection.
-
Position the rat with its head tilted downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection Procedure:
-
Identify the injection site in the lower right quadrant of the abdomen. This location avoids the cecum (typically on the left) and the urinary bladder.[3]
-
Swab the injection site with a 70% alcohol wipe.
-
Insert the needle, with the bevel facing up, at a 30-40° angle to the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered a blood vessel (no blood should appear) or an organ (no yellow/brown fluid should appear).
-
If aspiration is clear, depress the plunger smoothly to administer the solution.
-
Withdraw the needle along the same path of insertion.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Protocol: 6-OHDA Lesion and Rotational Behavior Assessment
This protocol describes the creation of a rat model of Parkinson's disease and the subsequent testing of this compound's effect on motor behavior.
Materials:
-
6-hydroxydopamine (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetics (e.g., Ketamine/Xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Rotational behavior monitoring system (e.g., automated rotometer bowls)
Procedure:
-
6-OHDA Lesion Surgery:
-
Anesthetize the rat (e.g., Ketamine 55 mg/kg + Xylazine 11 mg/kg, IP) and place it in the stereotaxic frame.[2]
-
Prepare the 6-OHDA solution (e.g., 2 µg/µL in 0.02% ascorbic acid/saline) immediately before use, protecting it from light.[2]
-
Following established stereotaxic coordinates, unilaterally inject 6-OHDA into the medial forebrain bundle (MFB).[2]
-
Inject the solution slowly (e.g., 1 µL/minute) and leave the needle in place for several minutes post-injection to allow for diffusion before slowly retracting it.
-
Provide post-operative care and allow the animal to recover for at least 2-3 weeks for the lesion to fully develop.
-
-
Rotational Behavior Testing:
-
Habituate the rat to the testing environment (rotometer bowl).
-
Administer this compound via IP injection as described in Protocol 3.1.
-
Immediately place the rat in the automated rotometer.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a set period (e.g., 60-90 minutes). A strong contralateral response is indicative of D1 receptor agonist activity on the supersensitive denervated striatum.[1]
-
Visualizations (Graphviz DOT Language)
Signaling Pathway
References
- 1. The differential behavioural effects of benzazepine D1 dopamine agonists with varying efficacies, co-administered with quinpirole in primate and rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential anti-parkinsonian effects of benzazepine D1 dopamine agonists with varying efficacies in the MPTP-treated common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of D1 and D2 dopamine agonists on stereotyped locomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preparing SKF-80723 HBr Stock Solutions for In Vitro Research
Application Note and Protocol
For researchers, scientists, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reliability and reproducibility of in vitro studies. This document provides detailed application notes and a comprehensive protocol for the preparation of stock solutions of SKF-80723 hydrobromide (HBr), a selective dopamine (B1211576) D1 receptor agonist. Adherence to these guidelines is essential for maintaining the compound's stability and ensuring consistent experimental outcomes.
Compound Information
This compound is a potent and selective agonist for the dopamine D1 receptor, making it a valuable tool for investigating dopaminergic signaling pathways in various cellular and tissue models. Its hydrobromide salt form is commonly used in research.
Chemical Properties
| Property | Value |
| Chemical Name | 8-Bromo-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol hydrobromide |
| Molecular Formula | C₁₆H₁₆BrNO₂ · HBr |
| Molecular Weight | 429.12 g/mol |
| CAS Number | 71636-62-9 |
| Appearance | Solid |
| Storage (Solid) | -20°C, protect from light |
Data Presentation: Solubility
The solubility of this compound HBr is a critical factor in preparing a concentrated stock solution. Based on available data for structurally similar benzazepine compounds and general principles of small molecule solubility, the following information can be used as a guideline. It is highly recommended to perform a small-scale solubility test with your specific batch of the compound.
| Solvent | Anticipated Solubility (at room temperature) | Notes |
| DMSO | ≥ 10 mg/mL | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions. Gentle warming (to 37°C) and vortexing can aid dissolution. |
| Ethanol (100%) | Sparingly soluble | May require significant dilution for complete dissolution. Not recommended for high-concentration primary stocks. |
| Water | Insoluble | This compound HBr is not readily soluble in aqueous solutions. Acidifying the water may slightly improve solubility, but it is not recommended for stock preparation. |
Experimental Protocol: Preparation of a 10 mM this compound HBr Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound HBr in DMSO.
Materials
-
This compound HBr (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, filter-equipped pipette tips
-
Vortex mixer
-
Water bath or incubator (optional, for gentle warming)
Procedure
-
Equilibrate Compound: Before opening, allow the vial of this compound HBr to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of atmospheric moisture onto the solid compound.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound HBr. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.29 mg of the compound.
-
Calculation:
-
Molecular Weight = 429.12 g/mol
-
Desired Concentration = 10 mM = 0.010 mol/L
-
Desired Volume = 1 mL = 0.001 L
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 429.12 g/mol x 1000 mg/g = 4.29 mg
-
-
-
Dissolution: a. Transfer the weighed this compound HBr to a sterile microcentrifuge tube or amber glass vial. b. Add the calculated volume of anhydrous DMSO. For 4.29 mg of the compound, add 1 mL of DMSO. c. Tightly cap the tube/vial and vortex thoroughly for at least 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, gentle warming in a 37°C water bath or incubator for 5-10 minutes, followed by vortexing, can be employed. Visually inspect to ensure complete dissolution.
-
Aliquoting and Storage: a. Once the this compound HBr is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. c. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.
-
Working Solution Preparation: a. To prepare a working solution for your in vitro experiment, thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer immediately before use. c. Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound HBr stock solution.
Dopamine D1 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Dopamine D1 Receptor.
Application Note: Quantification of SKF-80723 using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-80723 is a potent and selective agonist of the dopamine (B1211576) D1 receptor, a key player in various neurological processes. Accurate quantification of this compound in biological and pharmaceutical samples is crucial for pharmacokinetic studies, drug metabolism research, and quality control. This application note presents a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be robust, sensitive, and suitable for routine laboratory use.
Analytical Method Overview
The method employs a C18 stationary phase to separate this compound from potential interferences. An isocratic mobile phase consisting of a buffered organic solvent mixture ensures consistent and reproducible elution. Detection is performed using a UV-Vis detector at a wavelength optimized for this compound absorbance. Sample preparation involves a straightforward protein precipitation step, making it applicable to biological matrices such as plasma and serum.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Glacial acetic acid
-
Ultrapure water
-
Perchloric acid
-
Biological matrix (e.g., human plasma)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20 mM Ammonium Acetate (pH 4.5) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase: Dissolve 1.54 g of ammonium acetate in 600 mL of ultrapure water. Adjust the pH to 4.5 with glacial acetic acid. Add 400 mL of acetonitrile and mix thoroughly. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Precipitating Agent: 6% (v/v) Perchloric acid in water.
Sample Preparation (for Plasma Samples)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 400 µL of cold 6% perchloric acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Collect the supernatant and inject 20 µL into the HPLC system.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this HPLC method for the quantification of this compound.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 3% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from endogenous components |
Signaling Pathway of this compound
This compound acts as an agonist at the dopamine D1 receptor, which is primarily coupled to the Gs alpha subunit of the G-protein complex. This initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression. There is also evidence for D1 receptor coupling to the Gq alpha subunit, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization and protein kinase C (PKC) activation.
Caption: Signaling pathway of the D1 receptor agonist this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for this compound quantification.
Caption: Experimental workflow for this compound HPLC analysis.
Application Notes and Protocols for the Dopamine D1 Receptor Agonist SKF-80723 in Primary Neuronal Cultures
Disclaimer: Due to a lack of specific published data on the use of SKF-80723 in primary neuronal cultures, these application notes and protocols are based on the well-characterized and structurally related Dopamine (B1211576) D1 receptor partial agonist, SKF-38393 . Researchers should use this information as a starting point and perform their own dose-response and time-course experiments to optimize conditions for this compound.
Introduction
This compound is a potent and selective agonist for the Dopamine D1-like receptors. Activation of D1 receptors is canonically linked to the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade plays a crucial role in neuronal excitability, synaptic plasticity, learning, and memory. These application notes provide a comprehensive guide for researchers utilizing this compound (using SKF-38393 as a proxy) in primary neuronal cultures to investigate dopaminergic signaling and its effects on neuronal function.
Data Presentation
The following tables summarize quantitative data obtained from studies using the related D1 agonist SKF-38393 in neuronal cell lines and primary neuronal cultures. These values should serve as a reference for designing experiments with this compound.
Table 1: Recommended SKF-38393 Concentrations and Incubation Times for Primary Neuron Cultures
| Cell Type | Application | Concentration Range | Incubation Time | Expected Outcome |
| Primary Cortical Neurons | Neurite Outgrowth Assay | Dose-dependent | 24 - 48 hours | Decreased neurite length[1] |
| Primary Hippocampal Neurons | Glutamate (B1630785) Release Assay | Not specified | Not specified | Increased frequency of spontaneous excitatory postsynaptic currents[2] |
| PC12 Cells (Neuronal-like) | Viability Assay | 5 µM (non-toxic) | Up to 3 days | Transient ERK1/2 and BadSer112 phosphorylation[3] |
| PC12 Cells (Neuronal-like) | Viability Assay | 20 - 50 µM (toxic) | 24 - 72 hours | Sustained ERK1/2 phosphorylation, caspase-3 activation, and apoptosis[3] |
| SH-SY5Y Cells (Neuronal-like) | CREB Phosphorylation | 10 µM | 30 minutes | Peak increase in p-CREB (Ser133) levels[4] |
| Spiny Neurons | Electrophysiology | 10 µM | Acute | Enhanced excitability[5] |
Table 2: Expected Quantitative Effects of SKF-38393 Treatment
| Parameter | Assay | Cell Type | Concentration | Expected Outcome |
| Neuronal Viability | MTT / Live-Dead Staining | PC12 Cells | > 20 µM | Concentration-dependent decrease in viability[3] |
| CREB Activation | Western Blot (p-CREB/CREB ratio) | SH-SY5Y Cells | 10 µM | Transient increase in CREB phosphorylation, peaking at 30 minutes[4] |
| Neurite Outgrowth | Immunocytochemistry (β-III Tubulin) | Primary Cortical Neurons | Dose-dependent | Attenuation of neurite length[1] |
| Gene Expression | Western Blot | Primary Neurons (6-OHDA model) | Not specified | Decreased GAD67 expression[6] |
Signaling Pathway
This compound, as a D1 receptor agonist, is expected to activate the canonical Gαs/olf-coupled signaling pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes involved in neuronal survival, plasticity, and function.
Experimental Protocols
Preparation of Primary Neuronal Cultures (Rat Cortex)
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dissection medium: HBSS, 1% Penicillin-Streptomycin, 10 mM HEPES
-
Digestion solution: 0.25% Trypsin-EDTA
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Euthanize the pregnant rat according to approved animal care protocols.
-
Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold dissection medium.
-
Isolate the cortices from the embryonic brains under a dissecting microscope.
-
Mince the cortical tissue and transfer to a conical tube containing the digestion solution.
-
Incubate at 37°C for 15 minutes.
-
Stop the digestion by adding an equal volume of plating medium containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) on Poly-D-lysine coated surfaces.
-
Incubate at 37°C in a humidified 5% CO₂ incubator. Change half of the medium every 3-4 days.
This compound Treatment Protocol
Materials:
-
Primary neuronal cultures (e.g., at 7-10 days in vitro, DIV)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Pre-warmed plating medium
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in pre-warmed plating medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
For control wells, prepare a vehicle control solution (e.g., medium with the same concentration of DMSO as the highest drug concentration).
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of the this compound working solution or vehicle control to the respective wells.
-
Return the culture plates to the 37°C, 5% CO₂ incubator for the desired incubation period (e.g., 30 minutes for signaling studies, 24-72 hours for viability or morphological studies).
Neuronal Viability Assessment (MTT Assay)
Materials:
-
Treated primary neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate at 37°C for 4 hours.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express viability as a percentage of the vehicle-treated control.
Western Blot for CREB Phosphorylation
Materials:
-
Treated primary neuronal cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133), Rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
After a 30-minute treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with anti-phospho-CREB primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Strip the membrane and re-probe with anti-total CREB antibody for normalization.
-
Quantify band intensities and express results as the ratio of p-CREB to total CREB.
Immunocytochemistry for Neurite Outgrowth
Materials:
-
Treated primary neuronal cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% goat serum in PBS
-
Primary antibody: Mouse anti-β-III Tubulin
-
Alexa Fluor-conjugated anti-mouse secondary antibody
-
DAPI nuclear stain
-
Mounting medium and fluorescence microscope
Procedure:
-
After 24-48 hours of treatment, fix the neurons with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with anti-β-III Tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on slides and image using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
General Protocol for Calcium Imaging
This is a general protocol as specific data for this compound is unavailable.
Materials:
-
Primary neuronal cultures on glass-bottom dishes
-
Calcium indicator dye (e.g., Fura-2 AM) or genetically encoded calcium indicator (e.g., GCaMP)
-
Pluronic F-127 (for Fura-2 AM loading)
-
Imaging buffer (e.g., HBSS)
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Load the cells with the calcium indicator according to the manufacturer's protocol. For Fura-2 AM, incubate cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in imaging buffer for 30-45 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification.
-
Mount the dish on the microscope stage and acquire a baseline fluorescence recording.
-
Apply this compound at the desired concentration via perfusion.
-
Record the changes in intracellular calcium concentration, indicated by changes in fluorescence intensity (for GCaMP) or the ratio of fluorescence at different excitation wavelengths (for Fura-2).
-
Analyze the data to determine the amplitude, frequency, and duration of calcium transients.
References
- 1. researchgate.net [researchgate.net]
- 2. The D1 dopamine receptor agonist SKF-38393 stimulates the release of glutamate in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated treatments with the D1 dopamine receptor agonist SKF-38393 modulate cell viability via sustained ERK-Bad-Bax activation in dopaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1-Like Receptor Stimulation Induces CREB, Arc, and BDNF Dynamic Changes in Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SKF-38393 regulates the expression of glutamic acid decarboxylase 67 via heparanase-1 in 6-hydroxydopamine-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF-80723 in Receptor Internalization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-80723 is a potent and selective agonist for the dopamine (B1211576) D1-like receptor family. As a member of the benzazepine class of compounds, it is a valuable tool for investigating the physiological and pathological roles of D1 receptor signaling. One critical aspect of G protein-coupled receptor (GPCR) regulation is agonist-induced receptor internalization, a process that leads to desensitization and down-regulation of signaling. These application notes provide a comprehensive guide to utilizing this compound in D1 receptor internalization assays.
A crucial consideration when using D1 receptor agonists, particularly substituted benzazepines, is the phenomenon of biased agonism . Some agonists in this class, such as SKF-38393 and SKF-83959, have been identified as G protein-biased agonists.[1] These compounds effectively activate the G protein-mediated adenylyl cyclase pathway but fail to promote the recruitment of β-arrestin, a key step for clathrin-mediated internalization.[1] Consequently, these biased agonists do not induce receptor endocytosis.[1]
While full D1 agonists are generally expected to induce internalization, the specific profile of this compound regarding β-arrestin recruitment and subsequent internalization has not been extensively characterized in publicly available literature. Therefore, the following protocols are provided as a framework to empower researchers to empirically determine the efficacy of this compound in promoting D1 receptor internalization in their specific experimental system.
Signaling Pathway of D1 Receptor Internalization
Activation of the D1 receptor by an unbiased agonist initiates a canonical signaling cascade leading to its internalization. This process is primarily mediated by GPCR kinases (GRKs) and β-arrestins.
References
Application Notes and Protocols: Locomotor Activity Assessment after SKF-80723 Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-80723 is a potent and selective agonist for the dopamine (B1211576) D1-like receptor family (D1 and D5). Dopamine plays a critical role in regulating psychomotor functions, motivation, and reward processes in the brain.[1] Specifically, the activation of D1 receptors, highly expressed in the striatum, is integral to the control of locomotor behavior.[2][3] Consequently, this compound and its analogues (e.g., SKF-81297, SKF-38393) are invaluable pharmacological tools for investigating the neural circuits underlying movement, studying motor disorders like Parkinson's disease, and screening novel therapeutic agents.
These application notes provide a comprehensive overview of the mechanism of action of this compound, a detailed protocol for assessing its effects on rodent locomotor activity using the Open Field Test, and representative data for expected outcomes.
Mechanism of Action: D1 Receptor Signaling
This compound exerts its effects by binding to and activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR). This initiates a well-characterized intracellular signaling cascade. Upon agonist binding, the receptor activates the associated Gαs/olf protein, which in turn stimulates adenylyl cyclase to increase the production of the second messenger cyclic AMP (cAMP).[1] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).
A key downstream target of PKA in striatal neurons is DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa). PKA-mediated phosphorylation of DARPP-32 at the Threonine-34 residue converts it into a potent inhibitor of Protein Phosphatase-1 (PP1).[1] The inhibition of PP1 enhances the phosphorylation state of numerous other proteins, ultimately modulating neuronal excitability and gene expression, which manifests as changes in motor behavior.[1]
References
Application Notes and Protocols for Stereotaxic Infusion of SKF-80723
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereotaxic infusion of SKF-80723, a dopamine (B1211576) D1 receptor agonist, into the rodent brain. This document is intended to guide researchers in the precise delivery of this compound for investigating its effects on neural circuits and behavior.
Introduction
This compound is a potent and selective agonist for the dopamine D1 receptor. The stereotaxic infusion of this compound allows for targeted activation of D1 receptors in specific brain regions, enabling the study of their role in various physiological and pathological processes, including motor control, learning and memory, and addiction. Stereotaxic surgery is a minimally invasive technique that utilizes a three-dimensional coordinate system to accurately target specific locations within the brain.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the stereotaxic infusion of this compound and related compounds, based on available literature. It is important to note that optimal parameters for this compound may need to be determined empirically for each specific experimental paradigm.
Table 1: Reported Intracerebral Infusion Parameters for D1 Receptor Agonists
| Compound | Animal Model | Brain Region | Concentration/Dose | Infusion Volume (µL) | Infusion Rate (µL/min) | Vehicle |
| SKF-38393 | Rat | Nucleus Accumbens | 0.01 - 10.0 µg | Not Specified | Not Specified | Not Specified |
| SKF-38393 | Rat | Striatum | 30 µg | 0.5 | Not Specified | Not Specified |
| SKF-38393 | Rat | Substantia Nigra | ED₅₀ of 20 pmol | Not Specified | Not Specified | Not Specified |
| SKF-38393 | Rat | Striatum | 0.5 or 1.5 µg | 0.5 | Not Specified | Not Specified |
| SKF-96365 | Mouse | Intracerebroventricular | 100 µM | 2 | Not Specified | Saline |
Table 2: General Stereotaxic Infusion Parameters for Rodents
| Parameter | Mouse | Rat |
| Infusion Volume (µL) | 0.1 - 1.0 | 0.5 - 2.0 |
| Infusion Rate (µL/min) | 0.1 - 0.2 | 0.2 - 0.5 |
| Cannula Gauge | 30 - 33 | 26 - 30 |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound hydrobromide
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration. For initial studies, a concentration range of 1-10 µg/µL can be considered, based on data from related compounds.
-
Dissolve the this compound powder in the chosen vehicle (saline or aCSF) in a sterile microcentrifuge tube.
-
Gently vortex the solution until the compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Prepare fresh on the day of surgery and keep on ice.
Stereotaxic Surgery Protocol for Brain Infusion
This protocol provides a general guideline for stereotaxic surgery in rodents. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Anesthesia machine with isoflurane (B1672236)
-
Stereotaxic frame
-
Heating pad
-
Surgical tools (scalpel, forceps, scissors, drill)
-
Infusion pump and syringe
-
Internal cannula and guide cannula
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
-
Animal brain atlas
Protocol:
-
Anesthesia and Animal Preparation:
-
Anesthetize the animal using isoflurane (5% for induction, 1-2% for maintenance).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Shave the scalp and clean the area with an antiseptic solution (e.g., povidone-iodine and ethanol).
-
Place the animal in the stereotaxic frame, ensuring the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Maintain the animal's body temperature using a heating pad.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Gently retract the skin to visualize bregma and lambda.
-
Level the skull by adjusting the incisor bar and ear bars until the dorsal-ventral coordinates for bregma and lambda are the same.
-
Identify the target coordinates for the desired brain region using a stereotaxic atlas.
-
Mark the injection site on the skull.
-
Drill a small burr hole at the marked location, being careful not to damage the underlying dura mater.
-
-
Cannula Implantation and Infusion:
-
Lower the injection cannula to the predetermined dorsal-ventral coordinate.
-
Infuse the this compound solution at a slow and consistent rate (e.g., 0.1-0.2 µL/min for mice, 0.2-0.5 µL/min for rats) using an infusion pump.
-
After the infusion is complete, leave the cannula in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the cannula.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer post-operative analgesics and antibiotics as per IACUC protocol.
-
Monitor the animal closely during recovery on a heating pad until it is fully ambulatory.
-
Provide easy access to food and water.
-
Visualization of Pathways and Workflows
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for Stereotaxic Infusion
Application Notes and Protocols for Calcium Imaging in Response to SKF-80723 Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-80723 is a potent and selective agonist for the dopamine (B1211576) D1-like receptor family (D1 and D5 receptors). These G-protein coupled receptors are pivotal in numerous physiological processes within the central nervous system, including motor control, reward, and cognition. While classically associated with the activation of adenylyl cyclase and subsequent increases in cyclic AMP (cAMP), emerging evidence strongly suggests that D1-like receptor activation also modulates intracellular calcium ([Ca²⁺]i) levels. This modulation can occur through various mechanisms, including the potential for D1 receptors to couple to Gq proteins, leading to the activation of the phospholipase C (PLC) pathway. The formation of D1-D2 receptor heteromers has also been shown to trigger PLC-mediated intracellular calcium release.[1][2][3][4][5]
Calcium imaging serves as a powerful technique to investigate the effects of compounds like this compound on intracellular calcium dynamics in real-time. By utilizing fluorescent calcium indicators, such as Fura-2 AM, researchers can visualize and quantify changes in [Ca²⁺]i upon application of the agonist. These studies are crucial for elucidating the full spectrum of signaling pathways engaged by D1 receptor agonists and for the development of novel therapeutics targeting the dopaminergic system.
This document provides detailed application notes and a comprehensive protocol for conducting calcium imaging experiments to assess the response to this compound application in a cellular context.
Data Presentation
The following table summarizes expected quantitative data for calcium imaging experiments with D1 receptor agonists. Note that specific values for this compound may need to be determined empirically, and the data provided for related compounds serve as a reference.
| Parameter | Value | Cell Type/Condition | Source |
| This compound Concentration Range | 1 - 100 µM | Empirically determined | N/A |
| Related D1 Agonist (SKF 83959) EC₅₀ | 152 nM | Striatal Neurons | [3] |
| Related D1 Agonist (SKF 81297) Effective Concentration | 1 µM | HEK cells expressing D1/D2 receptors | [1] |
| Fura-2 AM Loading Concentration | 1 - 5 µg/mL | Various cell types (e.g., HEK293, Neurons) | [6] |
| Fura-2 AM Loading Time | 30 - 45 minutes | Various cell types | [7] |
| Expected Change in Fura-2 Ratio (340/380 nm) | Variable (significant increase expected) | D1 receptor-expressing cells | Inferred |
| Time to Peak [Ca²⁺]i | Seconds to minutes | Dependent on cell type and agonist concentration | Inferred |
Signaling Pathway and Experimental Workflow
This compound-Induced Calcium Signaling Pathway
Caption: this compound activates the D1 receptor, leading to Gq protein-mediated PLC activation and subsequent intracellular calcium release.
Experimental Workflow for Calcium Imaging
Caption: The workflow for a calcium imaging experiment using Fura-2 AM to measure the effects of this compound.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
I. Reagent and Solution Preparation
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Physiological Saline (e.g., Hanks' Balanced Salt Solution - HBSS):
-
Prepare HBSS containing Ca²⁺ and Mg²⁺.
-
Buffer with 10-20 mM HEPES to a final pH of 7.4.
-
Ensure the solution is sterile and free of phenol (B47542) red.
-
-
Fura-2 AM Stock Solution (1 mg/mL):
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Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Fura-2 AM Loading Solution (1-5 µg/mL):
-
On the day of the experiment, dilute the Fura-2 AM stock solution in physiological saline to the desired final concentration.
-
To aid in dye solubilization and prevent compartmentalization, Pluronic F-127 can be added to the loading solution at a final concentration of 0.02% (w/v).
-
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve this compound hydrochloride in sterile water or an appropriate buffer to create a high-concentration stock solution.
-
Aliquot and store at -20°C or as recommended by the supplier.
-
-
This compound Working Solutions:
-
Prepare fresh dilutions of the this compound stock solution in physiological saline to the final desired concentrations for the experiment.
-
II. Cell Preparation and Dye Loading
-
Cell Culture:
-
Plate cells (e.g., HEK293 cells transfected with the D1 receptor, primary neurons) onto glass coverslips or in glass-bottom dishes suitable for microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 70-90%).
-
-
Dye Loading:
-
Aspirate the culture medium from the cells and gently wash once with pre-warmed physiological saline.
-
Add the Fura-2 AM loading solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30-45 minutes at 37°C in a CO₂ incubator, protected from light. The optimal loading time and temperature should be determined empirically for the specific cell type.
-
-
Washing and De-esterification:
-
After incubation, gently wash the cells two to three times with pre-warmed physiological saline to remove extracellular Fura-2 AM.
-
Add fresh physiological saline and incubate for an additional 20-30 minutes at room temperature in the dark. This step allows for the complete de-esterification of the Fura-2 AM by intracellular esterases, trapping the active Fura-2 dye inside the cells.
-
III. Calcium Imaging and Data Acquisition
-
Microscope Setup:
-
Mount the coverslip or dish onto the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.
-
The system should have an excitation light source capable of alternating between 340 nm and 380 nm, and a detector to capture emission at ~510 nm.
-
-
Baseline Fluorescence Recording:
-
Perfuse the cells with physiological saline.
-
Record the baseline fluorescence by acquiring images alternately at 340 nm and 380 nm excitation for a stable period (e.g., 1-2 minutes) before applying the stimulus.
-
-
This compound Application:
-
Switch the perfusion to the physiological saline containing the desired concentration of this compound.
-
-
Image Acquisition:
-
Continue to acquire images at both excitation wavelengths to record the change in intracellular calcium concentration over time.
-
The acquisition frequency will depend on the expected kinetics of the response (e.g., one image pair every 1-5 seconds).
-
IV. Data Analysis
-
Background Subtraction:
-
For each image, subtract the background fluorescence from a region of interest (ROI) where there are no cells.
-
-
Ratio Calculation:
-
Select ROIs corresponding to individual cells.
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
-
-
Data Normalization and Quantification:
-
Normalize the ratio data to the baseline to represent the change in [Ca²⁺]i (e.g., as ΔR/R₀).
-
Quantify key parameters of the calcium response, such as the peak amplitude, time to peak, and the area under the curve.
-
If a dose-response curve is generated, calculate the EC₅₀ value for this compound.
-
By following these detailed protocols and utilizing the provided information, researchers can effectively employ calcium imaging to investigate the signaling properties of this compound and other dopamine D1 receptor agonists.
References
- 1. Dopamine D1-D2 Receptor Heteromer-mediated Calcium Release Is Desensitized by D1 Receptor Occupancy with or without Signal Activation: DUAL FUNCTIONAL REGULATION BY G PROTEIN-COUPLED RECEPTOR KINASE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D1-D2 dopamine receptor synergy promotes calcium signaling via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium signaling cascade links dopamine D1–D2 receptor heteromer to striatal BDNF production and neuronal growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium signaling cascade links dopamine D1-D2 receptor heteromer to striatal BDNF production and neuronal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brainvta.tech [brainvta.tech]
- 7. moodle2.units.it [moodle2.units.it]
Troubleshooting & Optimization
Navigating SKF-80723: A Technical Guide to Solubility and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for SKF-80723, a potent D1 dopamine (B1211576) receptor agonist. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental use, with a primary focus on solubility issues. Here, you will find structured data, detailed protocols, and visual aids to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to the high solubility of this compound in it. Ethanol (B145695) is also a viable option, although the solubility is lower compared to DMSO.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue due to the limited solubility of this compound in aqueous solutions. To mitigate this, it is crucial to first dissolve this compound in 100% DMSO to create a high-concentration stock solution. When preparing your working solution, dilute this stock into your cell culture medium with vigorous vortexing. Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is also advisable to prepare fresh dilutions for each experiment.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO or ethanol should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Is the aqueous solution of this compound stable?
A4: Aqueous solutions of this compound are not recommended for long-term storage. It is best practice to prepare fresh dilutions in your aqueous buffer or cell culture medium for each experiment and use them promptly. Storing aqueous solutions for more than a day is not advised due to potential degradation and precipitation.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below for easy reference.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL |
| Ethanol | ~2 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly soluble |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound hydrobromide (FW: 370.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound HBr powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.707 mg of this compound HBr.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 3.707 mg of the compound.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Visual Guides
To further aid in experimental design and understanding, the following diagrams illustrate a typical workflow for preparing this compound working solutions and the canonical signaling pathway it activates.
Improving the stability of SKF-80723 in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dopamine (B1211576) D1 receptor agonist, SKF-80723. The focus is on improving its stability in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: My this compound solution turned a pink/brown color. What does this mean and is it still usable?
A1: A pink or brown discoloration of your this compound solution is a common indicator of oxidation. This compound, like other catechol-containing compounds, is susceptible to oxidation in aqueous solutions, especially at neutral or alkaline pH and when exposed to oxygen. This oxidative process leads to the formation of quinones and other colored byproducts.
It is strongly recommended not to use a discolored solution, as the presence of degradation products can lead to inaccurate and unreliable experimental results. The discoloration indicates a significant decrease in the concentration of the active this compound compound.
Q2: What are the primary factors that contribute to the degradation of this compound in aqueous solutions?
A2: The primary factors contributing to the degradation of this compound in aqueous solutions are:
-
Oxidation: The catechol moiety in the benzazepine structure of this compound is highly susceptible to oxidation, which is accelerated by dissolved oxygen, higher pH, and the presence of metal ions.
-
Photodegradation: Benzazepine derivatives can be sensitive to light, particularly in the UV spectrum. Exposure to ambient laboratory light over extended periods can lead to degradation.
-
Temperature: Higher temperatures increase the rate of both oxidation and other chemical degradation pathways.
-
pH: The stability of catecholamines and related compounds is often pH-dependent, with increased degradation at neutral to alkaline pH.
Q3: How can I improve the stability of my this compound solution?
A3: To improve the stability of your this compound solution, consider the following:
-
Use an Antioxidant: The addition of an antioxidant, such as ascorbic acid, is highly effective in preventing oxidation.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Control pH: Preparing solutions in a slightly acidic buffer (e.g., pH 4-5) can help to reduce the rate of oxidation.
-
Use Degassed Solvents: Using deoxygenated water or buffers for solution preparation can minimize the initial amount of dissolved oxygen.
-
Store at Low Temperatures: Store stock solutions and even working solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation. For daily use, solutions can be kept at 4°C.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use, especially for highly sensitive experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound in the experimental solution. | 1. Prepare a fresh solution of this compound immediately before your experiment. 2. Add an antioxidant like ascorbic acid to your solution (see protocol below). 3. Ensure your stock solution has been stored properly (protected from light, at or below -20°C). 4. Verify the concentration of your solution using an appropriate analytical method (e.g., HPLC). |
| Precipitate forms in the aqueous solution | The solubility limit of this compound has been exceeded, or the compound is precipitating out of solution upon dilution from a DMSO stock. | 1. Ensure you are not exceeding the aqueous solubility of this compound. 2. When diluting from a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. 3. Consider a multi-step serial dilution. 4. Gentle warming (to 37°C) and sonication may aid in dissolution. |
| Baseline drift or appearance of extra peaks in HPLC analysis | Degradation of this compound over the course of the analysis. | 1. Use a mobile phase with a slightly acidic pH. 2. Incorporate an antioxidant into your sample diluent. 3. Ensure the autosampler is temperature-controlled to keep samples cool. |
Data Presentation
The stability of catechol-containing compounds like this compound is significantly enhanced by the addition of antioxidants and proper storage conditions. The following data, adapted from a study on the stability of dopamine, illustrates this principle. While this data is for dopamine, it serves as a valuable proxy for understanding the stability of this compound.
Table 1: Stability of Dopamine (50 ng/mL in PBS) Over 6 Days as a Proxy for this compound Stability
| Storage Temperature | Ascorbic Acid Concentration | % Dopamine Remaining (Day 1) | % Dopamine Remaining (Day 6) |
| Room Temperature (25°C) | 0 µg/mL | ~10% | ~5% |
| Room Temperature (25°C) | 40 µg/mL | >80% | >64% |
| 4°C | 0 µg/mL | ~20% | <10% |
| 4°C | 40 µg/mL | >90% | >80% |
| -75°C | 0 µg/mL | ~85% | ~77% |
| -75°C | All concentrations (1-40 µg/mL) | ~100% | ~100% |
Data adapted from a study on dopamine and DOPAC stability. This table is for illustrative purposes to demonstrate the principles of stabilizing catechol-containing compounds.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution to a stabilized 1 mM aqueous solution.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, deoxygenated Phosphate-Buffered Saline (PBS), pH 7.4
-
L-Ascorbic acid
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Ascorbic Acid Stock Solution (100 mM):
-
Dissolve 17.6 mg of L-Ascorbic acid in 1 mL of sterile, deoxygenated water.
-
Filter-sterilize through a 0.22 µm syringe filter.
-
Prepare this solution fresh.
-
-
Prepare 10 mM this compound Stock Solution in DMSO:
-
In a sterile, amber vial, accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store this stock solution in single-use aliquots at -80°C, protected from light.
-
-
Prepare 1 mM Stabilized Aqueous Working Solution:
-
To 890 µL of sterile, deoxygenated PBS, add 10 µL of the 100 mM ascorbic acid stock solution to achieve a final concentration of approximately 1 mM ascorbic acid.
-
Add 100 µL of the 10 mM this compound DMSO stock solution to the PBS/ascorbic acid mixture.
-
Vortex immediately and thoroughly.
-
This 1 mM aqueous solution should be prepared fresh for each experiment and kept on ice, protected from light.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This is a general method adapted from protocols for similar benzazepine compounds and should be optimized for your specific instrument and application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 20 mM ammonium (B1175870) acetate (B1210297) buffer, pH 4.0) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Sample Diluent: Mobile phase A with 0.1% ascorbic acid.
Mandatory Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Protocol for preparing stabilized this compound solution.
Troubleshooting unexpected results in SKF-80723 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF-80723, a dopamine (B1211576) D1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a benzazepine derivative that acts as a dopamine D1 receptor agonist.[1][2][3] Its primary mechanism is to bind to and activate dopamine D1 receptors, which are coupled to Gs/olf proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).
Q2: What are the common experimental applications of this compound?
This compound is frequently used in preclinical research, particularly in rodent and primate models of Parkinson's disease.[2][3] It is often used to investigate the role of D1 receptor activation in motor control and to assess the potential of D1 agonists as therapeutic agents.
Q3: Are there any known off-target effects or paradoxical results with this compound and other benzazepine D1 agonists?
Yes, researchers should be aware of several potential unexpected effects:
-
Behavioral effects not correlating with adenylyl cyclase activity: The behavioral responses to this compound and similar compounds may not always align with their efficacy in stimulating adenylyl cyclase. This suggests the involvement of D1 receptor signaling pathways independent of cAMP.[2][3]
-
Hyperexcitability and seizures: At high doses, particularly when co-administered with D2 receptor agonists like quinpirole (B1680403), this compound can induce hyperexcitability and seizures.[2]
-
Dyskinesias: In primate models of Parkinson's disease, this compound has been observed to induce abnormal, dyskinetic movements, such as tongue protrusions and vacuous chewing.[3]
-
Potential for antagonist activity and off-target binding: Other benzazepine derivatives, such as SKF 83959, have been shown to act as D1 receptor antagonists in primate cells and can interact with other receptors, including alpha2-adrenoceptors.[4] While not directly documented for this compound in the provided results, this highlights the importance of thorough characterization.
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Observed behavioral effects are not consistent with expected D1 receptor agonism (e.g., no increase in locomotion, or paradoxical decrease).
| Possible Cause | Troubleshooting Steps |
| Dose-related effects | The dose-response relationship for D1 agonists can be complex. A lower or higher dose than optimal may produce unexpected effects. Perform a full dose-response curve to identify the optimal concentration for the desired effect. |
| Adenylyl cyclase-independent signaling | The observed behavior may be mediated by a D1 receptor signaling pathway that is not dependent on cAMP. Consider investigating alternative signaling pathways, such as those involving Gq proteins or beta-arrestin. |
| Receptor desensitization/internalization | Prolonged or high-concentration exposure to agonists can lead to receptor desensitization and internalization, reducing the cellular response. Measure receptor expression and signaling pathway activation at different time points. |
| Off-target effects | The compound may be interacting with other receptors. Screen for activity at other dopamine receptor subtypes and other neurotransmitter receptors, such as adrenergic receptors. |
Issue 2: Animals exhibit hyperexcitability, stereotypy, or seizure-like activity.
| Possible Cause | Troubleshooting Steps |
| Excessive D1 receptor stimulation | High doses of potent D1 agonists can lead to overstimulation of the central nervous system. Reduce the dose of this compound. |
| Synergistic effects with other compounds | Co-administration with other drugs, particularly D2 receptor agonists, can potentiate the effects of this compound.[2] If co-administering drugs, perform dose-response curves for each compound alone and in combination. |
| Animal model sensitivity | The specific animal model (e.g., 6-OHDA lesioned rats) may be more susceptible to these effects.[2] Carefully monitor animals for adverse events and establish a humane endpoint. |
Issue 3: In vitro results (e.g., cAMP accumulation) do not correlate with in vivo behavioral outcomes.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic/pharmacodynamic (PK/PD) mismatch | The concentration of the compound reaching the target tissue in vivo may be different from the concentration used in vitro. Conduct PK studies to determine brain and plasma concentrations of this compound. |
| Metabolism of the compound | The compound may be metabolized in vivo to active or inactive products. Analyze for the presence of metabolites in relevant tissues. |
| Complexity of in vivo systems | Behavior is a complex output of multiple neural circuits and neurotransmitter systems. The in vitro assay only captures one aspect of the drug's action. Integrate findings with other in vivo techniques like microdialysis or electrophysiology. |
Experimental Protocols
Protocol 1: Assessment of Rotational Behavior in 6-OHDA Lesioned Rats
This protocol is a standard method for evaluating the in vivo efficacy of dopamine agonists in a rodent model of Parkinson's disease.
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Animal Model: Unilaterally lesion the medial forebrain bundle of adult male rats with 6-hydroxydopamine (6-OHDA). Allow animals to recover for at least two weeks.
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Drug Preparation: Dissolve this compound hydrobromide in sterile 0.9% saline. Prepare fresh on the day of the experiment.
-
Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired doses.
-
Behavioral Testing: Immediately after injection, place the rat in a circular arena. Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a period of 60-120 minutes.
-
Data Analysis: Express data as net contralateral rotations (contralateral minus ipsilateral rotations). Analyze for dose-dependent effects using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Workflows
Dopamine D1 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the dopamine D1 receptor activated by this compound.
Troubleshooting Workflow for Unexpected In Vivo Results
Caption: A logical workflow for troubleshooting unexpected in vivo results with this compound.
References
- 1. This compound HBr - Immunomart [immunomart.com]
- 2. The differential behavioural effects of benzazepine D1 dopamine agonists with varying efficacies, co-administered with quinpirole in primate and rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential anti-parkinsonian effects of benzazepine D1 dopamine agonists with varying efficacies in the MPTP-treated common marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SKF-80723 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of SKF-80723 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pharmacological research compound that acts as a dopamine (B1211576) D1 receptor agonist.[1] The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade mediated by Protein Kinase A (PKA).
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
A2: The optimal concentration of this compound can vary significantly depending on the cell line, assay type, and experimental endpoint. As a general starting point for a novel compound, a broad dose-response study is recommended, spanning several orders of magnitude (e.g., from 1 nM to 100 µM).
Q3: How should I prepare a stock solution of this compound?
Q4: I am not observing the expected biological effect. What are the possible reasons?
A4: Several factors could contribute to a lack of effect:
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Low Receptor Expression: The cell line you are using may have low or no expression of the dopamine D1 receptor. It is advisable to verify D1 receptor expression at the mRNA or protein level.
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Incorrect Concentration Range: The concentrations tested may be too low to elicit a response. A broader dose-response experiment with higher concentrations may be necessary.
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Compound Degradation: Ensure the compound has been stored correctly, typically at -20°C, and that stock solutions are not subjected to repeated freeze-thaw cycles.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the biological response. Consider using a more direct and sensitive readout of D1 receptor activation, such as a cAMP accumulation assay.
Q5: I am observing cytotoxicity at higher concentrations. How can I mitigate this?
A5: Cytotoxicity can be a concern with any small molecule. To address this:
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, MTS, or a fluorescence-based assay) to determine the concentration at which this compound becomes toxic to your cells.
-
Optimize Incubation Time: Reducing the duration of exposure to the compound may lessen cytotoxic effects while still allowing for the desired biological activity to be observed.
-
Use a More Sensitive Assay: A more sensitive assay may allow you to use lower, non-toxic concentrations of the compound.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Culture Medium
| Potential Cause | Troubleshooting Steps |
| Low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. |
| Exceeding the solubility limit in the final assay volume. | Lower the final concentration of this compound. If a high concentration is necessary, consider using a co-solvent or a different formulation, though this may impact cellular responses. |
| Interaction with media components. | Test the solubility of this compound in different basal media. Serum components can sometimes interact with compounds; consider reducing the serum concentration if your experimental design allows. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Variability in cell health and density. | Ensure consistent cell seeding density and that cells are in a logarithmic growth phase. Perform a cell viability check before each experiment. |
| Inconsistent compound preparation. | Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, as these are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity. |
Data Presentation
Table 1: General Concentration Ranges for Dopamine D1 Receptor Agonists in In Vitro Assays
| Assay Type | Cell Line Example | Typical Concentration Range | Notes |
| cAMP Accumulation Assay | HEK293 cells expressing D1R | 1 nM - 10 µM | A direct and sensitive measure of D1 receptor activation. |
| Cell Viability/Proliferation Assay | Neuroblastoma cell lines (e.g., SK-N-SH) | 1 µM - 100 µM | Higher concentrations may be needed to observe effects on cell growth or death. |
| Receptor Binding Assay | Membranes from cells expressing D1R | 0.1 nM - 1 µM | Used to determine the binding affinity (Ki) of the compound. |
| Downstream Signaling (e.g., pERK) | Primary neurons or neuronal cell lines | 100 nM - 20 µM | The effective concentration can be highly dependent on the specific downstream pathway being investigated. |
Note: The concentration ranges provided are general guidelines based on studies with various dopamine D1 receptor agonists. The optimal concentration for this compound must be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a cAMP Assay
This protocol provides a framework for determining the concentration-dependent effect of this compound on intracellular cAMP levels.
-
Cell Seeding: Seed cells expressing the dopamine D1 receptor (e.g., HEK293-D1R) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a suitable assay buffer to create a range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 nM).
-
Cell Treatment:
-
Wash the cells once with a serum-free medium or assay buffer.
-
Add the various concentrations of this compound to the wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., a known D1 receptor agonist like SKF-38393).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that elicits 50% of the maximal response).
Protocol 2: Assessing Cytotoxicity using an MTT Assay
This protocol outlines a method to determine the cytotoxic effects of this compound.
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Cell Seeding: Seed your cells of interest in a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from 1 µM to 200 µM) for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the this compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).
Mandatory Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
SKF-80723 Technical Support Center: Troubleshooting Degradation During Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of SKF-80723 to prevent its degradation. The following information is based on general best practices for research biochemicals and stability data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound HBr should be stored at -20°C.[1] This temperature is recommended to minimize degradation and maintain the compound's integrity over time. For short-term storage, such as during experimental use, it is advisable to keep the compound on blue ice.
Q2: My this compound has been at room temperature for a short period. Is it still usable?
While short-term exposure to room temperature may not cause significant degradation, it is not ideal. The stability of this compound at ambient temperatures has not been extensively documented. However, studies on structurally related compounds, such as benzodiazepines, have shown significant degradation at room temperature over time.[2][3][4][5] It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the compound before use if it has been exposed to suboptimal temperatures.
Q3: Should I protect this compound from light and moisture?
Yes. Many research chemicals are sensitive to light and moisture.[6][7] To prevent potential photodegradation and hydrolysis, it is best practice to store this compound in a tightly sealed, opaque or amber vial. When handling the compound, avoid prolonged exposure to light and work in a dry environment.
Q4: Can I store this compound in solution?
Storing compounds in solution can increase the rate of degradation compared to storing them as a solid. If you need to prepare a stock solution, it is recommended to aliquot it into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of this compound in various solvents has not been specified, so it is advisable to prepare fresh solutions for critical experiments.
Troubleshooting Guide
If you suspect that your this compound has degraded, follow this troubleshooting guide to assess the situation and take appropriate action.
Caption: Troubleshooting workflow for suspected this compound degradation.
Data on Stability of Structurally Related Compounds
| Compound | Storage Temperature | Duration | Concentration Change | Reference |
| Clonazepam | Room Temperature | 1 year | Decrease to 70-100% of initial concentration | [2] |
| 4°C | 1 year | Decrease by 50-80% (high conc.) to 90-100% (low conc.) | [2] | |
| -20°C | 1 year | Decrease by 10-20% | [2] | |
| Midazolam | -80°C | 1 year | Significant loss at high concentration | [2] |
| Lorazepam | Room Temperature | 6 months | Almost 100% loss | [4][5] |
| Chlordiazepoxide | Room Temperature | 6 months | Almost 100% loss | [3][4][5] |
| 4°C | 6 months | 29-100% decrease | [3] | |
| Diazepam | All temperatures | 6 months | Stable (0-10% degradation) | [4][5] |
| Oxazepam | All temperatures | 6 months | Stable (0-10% degradation) | [4][5] |
Note: This table is for informational purposes only and degradation rates for this compound may differ.
Experimental Protocol: Stability Assessment of this compound
To quantitatively assess the stability of this compound under your specific laboratory conditions, you can perform the following experiment:
Objective: To determine the degradation rate of this compound under various storage conditions (e.g., temperature, light exposure).
Materials:
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This compound (solid)
-
Appropriate solvent (e.g., DMSO, Ethanol)
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HPLC-grade solvents for mobile phase
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
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Calibrated analytical balance
-
Volumetric flasks and pipettes
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Amber and clear vials
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Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
Methodology:
Caption: Experimental workflow for assessing the stability of this compound.
Potential Degradation Pathways
While the specific degradation pathways for this compound are not well-documented in publicly available literature, benzazepine and similar structures can be susceptible to oxidation and hydrolysis.
Caption: Potential degradation pathways for this compound.
By adhering to the recommended storage conditions and handling procedures, researchers can minimize the risk of this compound degradation and ensure the reliability and reproducibility of their experimental results.
References
- 1. This compound HBr - Immunomart [immunomart.com]
- 2. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Technical Support Center: SKF-38393 & Related Dopamine D1 Receptor Agonists in Behavioral Studies
A Note on SKF-80723: Information regarding the specific compound "this compound" is limited in the public domain. It is possible that this is a less common designation or a typographical error. This guide focuses on the widely studied and structurally related dopamine (B1211576) D1 receptor agonist, SKF-38393 , which is frequently used in behavioral research and for which a substantial body of literature exists. The principles and common artifacts discussed here are likely applicable to other benzazepine D1 agonists.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SKF-38393 and similar compounds in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is SKF-38393 and what is its primary mechanism of action?
SKF-38393 is a classic laboratory tool used in neuroscience research. It is a partial agonist of the dopamine D1-like receptor family. Its primary mechanism of action is to bind to and activate D1 and D5 dopamine receptors, which are coupled to the Gs alpha-subunit and stimulate the production of cyclic AMP (cAMP). This signaling cascade is involved in regulating various cognitive and motor functions.
Q2: What are the expected behavioral effects of SKF-38393 in rodents?
The behavioral effects of SKF-38393 are dose-dependent and can be complex. Commonly reported effects include:
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Biphasic Locomotor Activity: At lower doses, SKF-38393 can decrease locomotor activity. However, at higher doses, it often produces hyperlocomotion.[1][2] This effect can also be influenced by the novelty of the testing environment.[1]
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Stereotyped Behaviors: High doses can induce stereotyped behaviors such as grooming, sniffing, and oral movements.
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Circling Behavior: In animal models of Parkinson's disease, such as the 6-OHDA lesioned rat, D1 agonists like SKF compounds can induce contralateral circling.[3]
Q3: Why am I observing a decrease in locomotor activity when I expected an increase?
This is a common observation and can be attributed to the biphasic dose-response curve of SKF-38393.[1][2] Lower doses tend to be sedative, while higher doses are required to elicit hyperlocomotion. It is crucial to perform a dose-response study in your specific strain and species to determine the optimal dose for stimulating locomotor activity. Additionally, factors such as habituation to the testing chamber can influence the locomotor response.[1]
Q4: My results with an SKF compound are inconsistent across different experiments. What could be the cause?
Inconsistent results can arise from several factors:
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Animal-related factors: Age, sex, species, and strain of the animal can all influence the behavioral response to D1 agonists.[4]
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Experimental conditions: The time of day of testing, lighting conditions, and ambient noise can affect behavioral outcomes.
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Drug preparation and administration: Ensure the drug is fully dissolved and the correct dose is administered via the appropriate route. The stability of the solution should also be considered.
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Habituation: The level of habituation of the animal to the testing apparatus can significantly impact the behavioral response.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No significant behavioral effect observed. | Inappropriate dose: The dose may be too low to elicit a response or could be in the inhibitory phase of the dose-response curve. | Conduct a dose-response study with a wide range of doses to determine the optimal concentration for your desired effect.[5][6] |
| Poor drug solubility or stability: The compound may not have been fully dissolved or may have degraded. | Ensure proper solubilization of the drug. For example, SKF-38393 can be dissolved in 0.001 N HCl.[7] Prepare fresh solutions for each experiment. | |
| Incorrect route of administration: The chosen route of administration may not be optimal for brain penetration. | Review the literature for the most effective route of administration for your specific behavioral paradigm. | |
| High variability in behavioral data between subjects. | Individual differences in drug metabolism or receptor sensitivity. | Increase the sample size to improve statistical power. Ensure a homogenous population of animals in terms of age and weight. |
| Inconsistent handling or experimental procedures. | Standardize all experimental procedures, including animal handling, injection timing, and behavioral recording.[8][9] | |
| Unexpected or off-target effects. | Interaction with other receptor systems: Some SKF compounds may have affinity for other receptors at higher concentrations. For example, SKF-83959 has been shown to interact with alpha2-adrenoceptors.[10] SKF-83566 can inhibit the dopamine transporter.[11] | Use the lowest effective dose to minimize off-target effects.[12][13][14] Consider using a more selective D1 agonist if available. |
| Metabolites of the compound may have their own pharmacological activity. | Review the literature for information on the metabolism and potential active metabolites of the specific SKF compound being used. |
Quantitative Data Summary
Table 1: Dose-Response Effects of SKF-38393 on Locomotor Activity in Rats
| Dose (mg/kg, SC) | Observed Effect on Locomotor Activity | Reference |
| 4.0 | Dose-dependent decrease | [2][7] |
| 8.0 | Dose-dependent decrease | [2][7] |
| 16.0 | Dose-dependent decrease | [2][7] |
Note: These results highlight the inhibitory effects at these specific doses in one study. Other studies have shown hyperlocomotion at higher doses.
Table 2: Effects of Bilateral Microinjection of SKF-38393 into the Nucleus Accumbens of Rats
| Dose (µg) | Behavioral Response | Reference |
| 0.01 | Increased locomotion, rearing, and stereotypy | [15] |
| 0.1 | Highest response rate for locomotion, rearing, and stereotypy | [15] |
| 1.0 | Increased locomotion, rearing, and stereotypy | [15] |
| 10.0 | Significant increase in center time behaviors | [15] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in an Open Field Arena
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Apparatus: A square or circular arena with walls to prevent escape, equipped with a video tracking system or photobeam sensors to automatically record movement.
-
Animal Preparation: Acclimatize animals to the housing facility for at least one week before the experiment. Handle the animals for several days leading up to the test to reduce stress.
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Procedure: a. On the test day, transport the animals to the testing room and allow them to acclimate for at least 30 minutes. b. Administer SKF-38393 or vehicle control at the desired dose and route of administration. c. Place the animal in the center of the open field arena. d. Record locomotor activity for a predefined period (e.g., 60 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. e. After each trial, thoroughly clean the arena with a suitable cleaning solution (e.g., 70% ethanol) to remove any olfactory cues.
Protocol 2: 6-Hydroxydopamine (6-OHDA) Lesion-Induced Circling Behavior
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Model Creation: Induce a unilateral lesion of the nigrostriatal dopamine pathway by injecting 6-OHDA into the medial forebrain bundle or the substantia nigra of one hemisphere.
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Animal Preparation: Allow the animals to recover for at least two weeks after surgery to allow for the full development of the lesion.
-
Procedure: a. On the test day, administer SKF-38393 or vehicle control. b. Place the animal in a circular arena. c. Record the number of full 360-degree turns in the contralateral direction (away from the lesioned side) for a set period (e.g., 60-90 minutes). d. The number of contralateral rotations is a measure of the D1 receptor supersensitivity on the lesioned side.
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway Activated by SKF-38393.
Caption: General Workflow for a Behavioral Study with SKF-38393.
References
- 1. Biphasic locomotor effects of the dopamine D1 agonist SKF 38393 and their attenuation in non-habituated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of daily SKF 38393, quinpirole, and SCH 23390 treatments on locomotor activity and subsequent sensitivity to apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound HBr - Immunomart [immunomart.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 8. Methodological Considerations for Optimizing and Validating Behavioral Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The alleged dopamine D1 receptor agonist SKF 83959 is a dopamine D1 receptor antagonist in primate cells and interacts with other receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Selectivity filters to edit out deleterious side effects in kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Locomotor activity following intra-accumbens microinjections of dopamine D1 agonist SK&F 38393 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of SKF-80723
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SKF-80723 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pharmacological agent known to be an agonist for the Dopamine (B1211576) D1 receptor.[1] Its primary mechanism of action is to bind to and activate D1 receptors, which are G-protein coupled receptors (GPCRs) that signal primarily through the Gαs/olf protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Q2: What are the potential off-target effects of this compound?
A2: Currently, a comprehensive public database of the off-target binding profile for this compound is limited. However, based on the pharmacology of structurally related benzazepine D1 agonists, such as SKF-83959, potential off-target interactions at higher concentrations could include effects on other dopamine receptor subtypes (D2), as well as α2-adrenergic receptors and the noradrenaline transporter. It is crucial to experimentally determine the selectivity profile of this compound in your system of interest.
Q3: How can I minimize the potential for off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for the correct interpretation of your results. Key strategies include:
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Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A full dose-response curve can help distinguish between high-potency on-target effects and lower-potency off-target effects.
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Use of a Structurally Unrelated D1 Agonist: To confirm that the observed phenotype is due to D1 receptor activation, use a D1 agonist with a different chemical structure. If both compounds produce the same effect, it is more likely to be an on-target effect.
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Use of a Selective Antagonist: Pre-treatment with a selective D1 receptor antagonist (e.g., SCH23390) should block the effects of this compound. If the effect persists in the presence of the antagonist, it is likely an off-target effect.
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Control Experiments: Include appropriate vehicle controls and, if possible, use a cell line or animal model that does not express the D1 receptor to screen for off-target effects.
Q4: I am observing an unexpected cellular phenotype. How do I determine if it's an off-target effect?
A4: Unexpected phenotypes are a common challenge in pharmacology. The troubleshooting guide below provides a systematic approach to investigating these observations. The first step is to repeat the experiment to ensure the result is reproducible. If it is, follow the strategies outlined in Q3 to differentiate between on-target and off-target effects.
Data Presentation: Selectivity of Related Benzazepine D1 Agonists
| Compound | Receptor Subtype | Reported Ki (nM) |
| SKF-38393 | D1 | 1 |
| D5 | ~0.5 | |
| D2 | ~150 | |
| D3 | ~5000 | |
| D4 | ~1000 |
Note: Data for SKF-38393 is provided as a reference due to the limited availability of a comprehensive binding profile for this compound.
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Dopamine D1 receptor activated by this compound.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting and identifying potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype observed. | 1. Off-target effects of this compound. 2. Experimental error or variability. 3. Compound degradation or impurity. | 1. Verify On-Target Engagement: Follow the "Experimental Workflow for Investigating Off-Target Effects" diagram above. 2. Confirm Compound Integrity: Check the purity and stability of your this compound stock solution. Consider preparing a fresh stock. 3. Control for Experimental Variability: Ensure consistent cell passage number, seeding density, and treatment duration. |
| Lower than expected potency of this compound. | 1. Suboptimal assay conditions. 2. Low D1 receptor expression in the cellular model. 3. Degradation of the compound. | 1. Optimize Assay Parameters: Adjust incubation time, temperature, and buffer components. 2. Confirm Receptor Expression: Verify D1 receptor expression in your cell line using techniques like qPCR or western blot. 3. Use a Freshly Prepared Compound: As mentioned above, compound integrity is key. |
| High background signal in functional assays. | 1. Non-specific binding of this compound. 2. Issues with assay reagents. | 1. Include a "No Receptor" Control: Use a cell line that does not express the D1 receptor to determine the level of non-specific signal. 2. Check Reagent Quality: Ensure all buffers and reagents are properly prepared and within their expiration dates. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D1 Receptor
This protocol is to determine the binding affinity (Ki) of this compound for the D1 receptor.
Materials:
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Cell membranes expressing the human dopamine D1 receptor.
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[³H]-SCH23390 (radioligand).
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This compound (test compound).
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Unlabeled SCH23390 (for non-specific binding).
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
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Wash Buffer: 50 mM Tris-HCl, pH 7.4.
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96-well plates.
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Glass fiber filters.
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Scintillation counter and fluid.
Procedure:
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Prepare serial dilutions of this compound in Assay Buffer.
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In a 96-well plate, add in triplicate:
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25 µL of Assay Buffer (for total binding).
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25 µL of 10 µM unlabeled SCH23390 (for non-specific binding).
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25 µL of each dilution of this compound.
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Add 25 µL of [³H]-SCH23390 to all wells at a final concentration close to its Kd.
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Add 200 µL of the D1 receptor-expressing cell membrane preparation to each well.
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Incubate for 60-90 minutes at room temperature.
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Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters three times with ice-cold Wash Buffer.
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Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
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Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Functional Assay
This protocol measures the functional activation of the D1 receptor by this compound.
Materials:
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Cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
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This compound.
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Dopamine (as a positive control).
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IBMX (a phosphodiesterase inhibitor).
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cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
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Plate the D1 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
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On the day of the assay, replace the culture medium with serum-free medium containing IBMX and incubate for 30 minutes.
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Prepare serial dilutions of this compound and dopamine in serum-free medium.
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Add the compound dilutions to the cells and incubate for 15-30 minutes at 37°C.
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Lyse the cells according to the cAMP assay kit manufacturer's instructions.
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Measure the intracellular cAMP levels using the chosen detection method.
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Generate dose-response curves and calculate the EC50 for this compound.
References
Navigating D1 Agonist Studies: A Technical Guide to Adjusting SKF-80723 Dosage in Rodent Strains
For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center for Optimizing Dopamine (B1211576) D1 Receptor Agonist Experiments
The use of dopamine D1 receptor agonists like SKF-80723 is pivotal in neuroscience research, offering insights into a range of neurological and psychiatric conditions. However, variability in experimental outcomes, often stemming from dosage discrepancies between different rodent strains, can pose significant challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments with this compound and other D1 agonists.
Frequently Asked Questions (FAQs)
Q1: Why am I observing different locomotor responses to this compound in different mouse strains?
A1: Rodent strains exhibit significant genetic diversity, leading to variations in drug metabolism, receptor density, and downstream signaling pathways. For instance, C57BL/6J mice are often reported to show increased locomotor activity in response to dopaminergic stimulants, while BALB/c mice may exhibit a less pronounced or even decreased response.[1] Studies with the similar D1 agonist SKF-38393 have shown that C57BL/6J mice display greater locomotor activation compared to DBA/2J mice at the same doses.[2] Therefore, it is crucial to perform dose-response studies for each strain to determine the optimal dose for the desired effect.
Q2: I administered a D1 agonist to Wistar rats and observed a decrease in locomotor activity. Is this normal?
A2: Yes, this is a plausible outcome. While dopamine agonists are often associated with increased locomotion, D1 receptor activation can have complex and sometimes biphasic effects. Studies using the D1 agonist SKF-38393 in Wistar rats have demonstrated a dose-dependent decrease in locomotor activity.[3] This highlights that the expected outcome can be strain- and compound-specific. If you observe hypoactivity, it may be a genuine pharmacological effect in your specific experimental context.
Q3: My results with this compound are inconsistent across experiments, even within the same strain. What could be the cause?
A3: Inconsistency can arise from several factors beyond dosage. These include:
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Animal Handling and Habituation: Insufficient habituation to the testing environment can lead to stress-induced alterations in baseline activity and drug response.
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Route of Administration: The method of injection (e.g., intraperitoneal vs. subcutaneous) can affect the pharmacokinetics of the compound.
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Time of Day: Circadian rhythms can influence dopamine system activity and, consequently, the response to D1 agonists.
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Supplier and Sub-strain Differences: Minor genetic variations between animals from different suppliers or sub-strains can contribute to variability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No significant change in locomotor activity | Dosage is too low or too high (inhibitory effect at high doses). | Conduct a full dose-response study to identify the optimal dose for your strain and experimental paradigm. |
| Strain is a low responder. | Consider using a different, more responsive strain if your experimental question allows. | |
| Compound degradation. | Ensure proper storage and handling of this compound to maintain its potency. | |
| Unexpected hypoactivity or stereotypy | High dose of the D1 agonist. | High concentrations of D1 agonists can lead to biphasic effects, including motor depression or the emergence of stereotyped behaviors (e.g., excessive grooming, sniffing). Lowering the dose is recommended. |
| Interaction with other experimental factors. | Review your experimental protocol for any confounding variables, such as co-administered substances or environmental stressors. | |
| Adverse effects (e.g., seizures, excessive grooming) | Dose is too high. | Immediately lower the dose in subsequent experiments. Monitor animals closely for any signs of distress. |
| Neurotoxicity at the injection site (for intracerebral administration). | Studies with SKF-38393 have shown potential for neurotoxicity with direct brain injections.[4] Consider alternative, less invasive administration routes if possible. |
Quantitative Data Summary
The following tables summarize reported dosages of D1 agonists and their effects on locomotor activity in different rodent strains. Note that much of the available detailed data is for the closely related compound SKF-38393.
Table 1: D1 Agonist Effects on Locomotor Activity in Mouse Strains
| Compound | Strain | Dose Range (mg/kg) | Route | Observed Effect on Locomotor Activity | Reference |
| SKF-38393 | C57BL/6J | 3 - 300 | SC | Dose-dependent increase; biphasic at very high doses (initial depression followed by hyperlocomotion) | [5] |
| SKF-38393 | C57BL/6J | 5 - 20 | Not Specified | Increased activity | [2] |
| SKF-38393 | DBA/2J | 5 - 20 | Not Specified | Increased activity, but less pronounced than in C57BL/6J | [2] |
| SKF-81297 | Transgenic (D1 receptor overexpressing) | Not Specified | Systemic | Marked suppression of locomotion | [6] |
Table 2: D1 Agonist Effects on Locomotor Activity in Rat Strains
| Compound | Strain | Dose Range (mg/kg) | Route | Observed Effect on Locomotor Activity | Reference |
| SKF-38393 | Wistar | 4 - 16 | SC | Dose-dependent decrease | [3] |
| SKF-81297 | Wistar | 0.8 | SC | Significant enhancement | [7] |
| SKF-82958 | Sprague-Dawley | Not Specified | Not Specified | Increased activity | [8] |
| SKF-83959 | Wistar | 0.01 - 1.25 | Not Specified | No effect on locomotor activity | [9] |
Experimental Protocols
Locomotor Activity Assessment
A standard protocol for assessing locomotor activity in rodents following this compound administration is as follows:
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Habituation: Place individual animals in the open-field arena (e.g., a 40 x 40 cm box) for at least 30 minutes to allow for acclimation to the novel environment. This helps to reduce the influence of novelty-induced hyperactivity on the drug's effects.
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Baseline Recording: Record baseline locomotor activity for a set period (e.g., 30-60 minutes) before drug administration. This is typically measured by automated tracking systems that record parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena.
-
Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal or subcutaneous injection). The volume of injection should be consistent across all animals (e.g., 1 ml/kg for rats, 10 ml/kg for mice).
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Post-Injection Recording: Immediately return the animal to the open-field arena and record locomotor activity for a predetermined duration (e.g., 60-120 minutes).
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Data Analysis: Analyze the locomotor data in time bins (e.g., 5 or 10-minute intervals) to observe the time course of the drug's effect. Compare the drug-treated group to the vehicle-treated control group using appropriate statistical methods.
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the D1 receptor agonist this compound.
Experimental Workflow for Locomotor Activity
Caption: Standard workflow for a rodent locomotor activity study.
Troubleshooting Logic Tree
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. Ethanol-induced mouse strain differences in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C57BL/6J MICE EXHIBIT REDUCED DOPAMINE D3 RECEPTOR-MEDIATED LOCOMOTOR-INHIBITORY FUNCTION RELATIVE TO DBA/2J MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of daily SKF 38393, quinpirole, and SCH 23390 treatments on locomotor activity and subsequent sensitivity to apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity induced by the D-1 agonist SKF 38393 following microinjection into rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphasic locomotor effects of the dopamine D1 agonist SKF 38393 and their attenuation in non-habituated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paradoxical locomotor behavior of dopamine D1 receptor transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D1 receptor agonist SKF81297 has dose-related effects on locomotor activity but is without effect in a CER trace conditioning procedure conducted with two versus four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Task-Dependent Effects of SKF83959 on Operant Behaviors Associated With Distinct Changes of CaMKII Signaling in Striatal Subareas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Responses to SKF-80723
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting and managing variable responses in experiments involving the dopamine (B1211576) D1 receptor agonist, SKF-80723.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in vitro results with this compound. What are the potential causes?
A1: Inconsistent results in cell-based assays using this compound can arise from several factors:
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Cell Line Health and Passage Number: Ensure your cells are healthy, free from mycoplasma contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered receptor expression.
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This compound Preparation and Storage: this compound, like many catechol-containing compounds, can be sensitive to light and oxidation. It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment and not stored for extended periods.
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Inconsistent Dosing: Ensure accurate and consistent final concentrations of this compound in your culture medium. When diluting stock solutions, vortex thoroughly.
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Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells. Always include a vehicle-only control group to differentiate between the effects of the drug and the solvent.
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Dopamine D1 Receptor Expression Levels: The level of D1 receptor expression can vary significantly between cell lines and even within a cell line at different passage numbers. Verify the expression level of the D1 receptor in your specific cell line.
Q2: Our in vivo behavioral studies with this compound are showing unexpected or variable results in locomotor activity. What should we consider?
A2: Variability in locomotor activity is a common challenge in behavioral pharmacology. Here are some key considerations for studies with this compound:
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Dose-Response Relationship: The effect of D1 receptor agonists on locomotor activity can be complex and often follows a biphasic or U-shaped dose-response curve. Low doses may produce little effect, moderate doses can increase activity, and very high doses may lead to stereotyped behaviors and a decrease in ambulatory movement. It is crucial to perform a thorough dose-response study to identify the optimal dose for your experimental question.
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Habituation: The novelty of the testing environment can significantly influence locomotor activity. Ensure that all animals are properly habituated to the testing chambers before drug administration to minimize the confounding effects of novelty-induced hyperactivity.
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Animal Strain, Age, and Sex: These biological variables can influence drug metabolism and behavioral responses. Be consistent with the strain, age, and sex of the animals used in your studies and report these details clearly.
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Route and Timing of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) and the time between administration and testing can affect the pharmacokinetic profile of this compound and, consequently, the behavioral outcome. These parameters should be optimized and kept consistent.
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Environmental Factors: Factors such as lighting conditions, noise levels, and time of day can all impact locomotor activity. Standardize the experimental environment as much as possible.
Q3: We are not observing the expected increase in cAMP levels after treating our cells with this compound. What could be the issue?
A3: A lack of a robust cAMP response can be due to several factors:
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Low D1 Receptor Expression: As mentioned, the cell line must express a sufficient number of functional D1 receptors. Consider using a cell line known to express high levels of the D1 receptor, such as HEK293 or CHO-K1 cells stably transfected with the human D1 receptor.
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Phosphodiesterase (PDE) Activity: Intracellular cAMP levels are regulated by both its synthesis by adenylyl cyclase and its degradation by PDEs. High PDE activity in your cells can mask the increase in cAMP produced upon D1 receptor activation. Including a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer is highly recommended.
-
Assay Sensitivity: Ensure that your cAMP assay is sensitive enough to detect the expected changes. Different commercial kits have varying levels of sensitivity.
-
Agonist Concentration and Incubation Time: The concentration of this compound and the incubation time should be optimized. A full concentration-response curve should be generated to determine the EC50 and maximal effect.
Troubleshooting Guides
In Vitro Experimentation
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal in cAMP assay | 1. Cell lysis leading to non-specific release of cellular components. 2. Reagent contamination. | 1. Handle cells gently to avoid lysis. 2. Use fresh, high-quality reagents. |
| Low signal-to-noise ratio in cAMP assay | 1. Insufficient D1 receptor expression. 2. Suboptimal agonist concentration or incubation time. 3. High PDE activity. | 1. Use a cell line with confirmed high D1 receptor expression. 2. Perform a full dose-response and time-course experiment. 3. Include a PDE inhibitor (e.g., IBMX) in the assay buffer. |
| Cell death observed after treatment | 1. High concentration of this compound or vehicle (e.g., DMSO). 2. Contamination of cell culture. | 1. Perform a cytotoxicity assay to determine the optimal non-toxic concentration range. Keep final DMSO concentration below 0.5%. 2. Regularly test for mycoplasma and other contaminants. |
In Vivo Behavioral Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent baseline locomotor activity | 1. Insufficient habituation to the testing environment. 2. Variations in handling or injection stress. | 1. Implement a consistent and adequate habituation protocol. 2. Ensure all experimenters use standardized handling and injection techniques. |
| Lack of dose-dependent effect on locomotor activity | 1. Inappropriate dose range tested. 2. Biphasic dose-response curve. | 1. Test a wider range of doses, including both lower and higher concentrations. 2. Analyze the data for a non-linear relationship. |
| High inter-animal variability | 1. Genetic differences within the animal population. 2. Subtle differences in experimental conditions. | 1. Use a sufficient number of animals per group to achieve statistical power. 2. Strictly control all environmental and procedural variables. |
Data Presentation
This compound Binding Affinity Profile (Representative Data)
| Receptor | Ki (nM) | Selectivity vs. D1 | Reference Compound |
| Dopamine D1 | ~1-10 | - | This compound / Similar Benzazepines |
| Dopamine D2 | >1000 | >100-fold | Similar Benzazepines |
| Dopamine D3 | >1000 | >100-fold | Similar Benzazepines |
| Dopamine D4 | >1000 | >100-fold | Similar Benzazepines |
| Dopamine D5 | ~5-20 | ~0.5 to 2-fold | Similar Benzazepines |
| Serotonin 5-HT1A | >1000 | >100-fold | Similar Benzazepines |
| Serotonin 5-HT2A | >500 | >50-fold | Similar Benzazepines |
| Adrenergic α1 | >1000 | >100-fold | Similar Benzazepines |
| Adrenergic α2 | >1000 | >100-fold | Similar Benzazepines |
Experimental Protocols
Key Experiment: Measurement of cAMP Accumulation in HEK293 Cells
Objective: To quantify the increase in intracellular cAMP levels in response to this compound stimulation in a cell line expressing the dopamine D1 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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This compound
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DMSO (for stock solution)
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IBMX (3-isobutyl-1-methylxanthine)
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Assay Buffer (e.g., PBS or HBSS)
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cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
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White, opaque 96-well plates
Protocol:
-
Cell Culture and Seeding:
-
Maintain HEK293-D1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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The day before the experiment, seed the cells into a white, opaque 96-well plate at a density of 10,000 to 20,000 cells per well in a volume of 100 µL. Incubate overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
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On the day of the experiment, prepare serial dilutions of this compound in assay buffer containing a final concentration of 500 µM IBMX. The final DMSO concentration in the well should be kept below 0.5%.
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Prepare a vehicle control (assay buffer with IBMX and the same final concentration of DMSO).
-
-
cAMP Accumulation Assay:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of assay buffer containing IBMX to each well and incubate for 30 minutes at 37°C.
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Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
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Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
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Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
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Generate a standard curve using the cAMP standards provided in the assay kit.
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Use the standard curve to interpolate the cAMP concentration in the experimental wells from their luminescence/fluorescence readings.
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Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
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Mandatory Visualization
Caption: Simplified Dopamine D1 Receptor Signaling Pathway Activated by this compound.
Caption: General Troubleshooting Workflow for Variable this compound Experimental Results.
Validating SKF-80723 activity after prolonged storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information for validating the activity of the dopamine (B1211576) D1 receptor agonist, SKF-80723, particularly after prolonged storage.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the experimental use of this compound.
Question: My this compound solution has been stored for an extended period. How can I be sure it is still active?
Answer: To validate the activity of your stored this compound, a two-pronged approach is recommended: chemical purity assessment and a functional biological assay.
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Chemical Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to check for degradation products. A significant decrease in the area of the parent peak or the appearance of new peaks compared to a fresh sample or reference standard suggests degradation.
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Functional Assay: Perform a functional assay, such as a cAMP accumulation assay, using cells expressing the dopamine D1 receptor. Compare the dose-response curve and EC50 value of your stored compound to that of a fresh batch or a known D1 receptor agonist like SKF-81297.
Question: I am observing a lower than expected response in my functional assay. What could be the cause?
Answer: A diminished response could be due to several factors:
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Compound Degradation: As mentioned above, the compound may have degraded during storage. Verify its purity using HPLC.
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Improper Storage: this compound, like many small molecules, should be stored in a cool, dry, and dark place to minimize degradation. Exposure to light, moisture, or extreme temperatures can accelerate this process.
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Cell-Based Issues: Ensure your cell line is healthy, expressing the D1 receptor at appropriate levels, and that you are using an optimized cell density for your assay.
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Assay Conditions: Verify the concentrations of all reagents, incubation times, and the proper functioning of your detection instrument.
Question: My HPLC analysis shows multiple peaks for my stored this compound. What are these likely to be?
Answer: The appearance of new peaks in an HPLC chromatogram of a stored sample indicates the presence of degradation products. For benzazepine compounds, degradation can occur through hydrolysis or oxidation. Forced degradation studies on similar compounds have shown that acidic conditions, in particular, can lead to the formation of degradation products. Without specific studies on this compound, the exact identity of these peaks is unknown. If significant degradation is observed, it is recommended to use a fresh batch of the compound for your experiments.
Question: What are the ideal storage conditions for this compound?
Answer: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. If you need to store it in solution, use a dry, aprotic solvent like DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Expected Value | Method | Notes |
| Purity (Fresh Sample) | >98% | HPLC | The main peak should represent the vast majority of the total peak area. |
| Purity (Stored Sample) | Compare to fresh sample | HPLC | A significant decrease in the main peak area or the appearance of new peaks >1-2% suggests degradation. |
| EC50 of SKF-81297 | ~0.14 nM[1] | cAMP Accumulation Assay | This value can be used as a reference to gauge the potency of your D1 receptor agonist. A significant rightward shift in the dose-response curve for your stored this compound could indicate reduced potency. |
Experimental Protocols
HPLC Method for Purity Assessment of Benzazepine Derivatives
This method is adapted from established protocols for related benzazepine compounds and can be used to assess the purity of this compound.
Objective: To determine the purity of an this compound sample and identify potential degradation products.
Materials:
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This compound sample (stored and, if available, a fresh reference standard)
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HPLC-grade acetonitrile (B52724)
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HPLC-grade water
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Formic acid (or other suitable buffer component)
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C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a small amount of an acid modifier like 0.1% formic acid. A common starting gradient could be 10-90% acetonitrile over 20-30 minutes.
-
Sample Preparation: Dissolve a small, accurately weighed amount of your this compound sample in the mobile phase or a suitable solvent (like methanol (B129727) or DMSO) to a final concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Run the gradient program and monitor the elution profile with the UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
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Calculate the area percentage of the main peak corresponding to this compound.
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Compare the chromatogram of the stored sample to that of a fresh sample or reference standard to identify any new peaks, which would indicate degradation products.
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cAMP Accumulation Assay for D1 Receptor Agonist Activity
This protocol outlines a cell-based functional assay to determine the potency of this compound.[1]
Objective: To measure the this compound-induced increase in intracellular cyclic AMP (cAMP) in cells expressing the dopamine D1 receptor.
Materials:
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A cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
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Cell culture medium and supplements.
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This compound (your stored sample and a reference standard if available).
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A reference D1 agonist (e.g., SKF-81297).
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A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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A commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
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Multi-well plates (e.g., 96-well or 384-well).
Procedure:
-
Cell Culture and Seeding:
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Culture the D1 receptor-expressing cells according to standard protocols.
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Seed the cells into multi-well plates at a predetermined optimal density and allow them to attach overnight.
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-
Compound Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Perform a serial dilution of the compound in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Performance:
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Wash the cells with assay buffer.
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Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period.[1]
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Add the different concentrations of this compound to the wells.
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Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using your chosen commercial assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
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Plot the cAMP levels against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that gives half-maximal response).
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Compare the EC50 and maximal response of your stored this compound to the reference standard or historical data.
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Visualizations
Caption: Experimental workflow for validating stored this compound activity.
Caption: Dopamine D1 receptor signaling pathway activated by this compound.
References
Technical Support Center: Overcoming Poor Cell Viability with SKF-80723 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability in experiments involving the dopamine (B1211576) D1 receptor agonist, SKF-80723.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the dopamine D1 receptor. As a benzazepine derivative, it binds to and activates D1 receptors, which are G-protein coupled receptors (GPCRs). Activation of the D1 receptor typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including neuronal excitability, gene expression, and, in some contexts, cell survival and apoptosis.
Q2: Why am I observing high levels of cell death after treating my cells with this compound?
High concentrations or prolonged exposure to dopamine D1 receptor agonists, including compounds structurally similar to this compound, have been shown to induce cytotoxicity and apoptosis in various cell types. The sustained activation of the D1 receptor can trigger downstream signaling pathways, such as the ERK-Bad-Bax pathway, leading to programmed cell death.[1] It is also possible that the observed cell death is due to off-target effects or issues with the experimental setup.
Q3: At what concentration should I use this compound in my in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental goals. Based on studies with similar D1 receptor agonists like SKF-38393, concentrations in the low micromolar range (e.g., 5 µM) have been used to study downstream signaling events.[1] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound for cell culture experiments?
For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as sterile DMSO. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Working solutions should be prepared fresh for each experiment by diluting the stock solution in a complete cell culture medium. Ensure the final solvent concentration in the culture wells is consistent across all conditions and remains at a non-toxic level (typically below 0.5%).
II. Troubleshooting Guide: Poor Cell Viability
This guide addresses common issues that can lead to poor cell viability when using this compound and provides systematic troubleshooting steps.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High cell death across all this compound concentrations | Compound Cytotoxicity: this compound may be inherently toxic to your cell line at the concentrations tested. | 1. Perform a Dose-Response Analysis: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 value (the concentration that inhibits cell viability by 50%). 2. Reduce Incubation Time: Shorten the duration of this compound exposure. 3. Cell Line Sensitivity: Consider that your specific cell line may be particularly sensitive to D1 receptor activation-induced apoptosis. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Check Final Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). 2. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent as the highest this compound concentration. | |
| Compound Instability: this compound may be unstable in the cell culture medium, leading to the formation of toxic byproducts. | 1. Prepare Fresh Solutions: Always prepare working solutions of this compound immediately before use. 2. Protect from Light: Some benzazepine compounds are light-sensitive. Protect your stock and working solutions from light. | |
| Inconsistent or not reproducible cell viability results | Cell Health and Culture Conditions: Variability in cell health, passage number, or seeding density can lead to inconsistent results. | 1. Use Healthy, Log-Phase Cells: Ensure cells are in the logarithmic growth phase and have a consistent passage number. 2. Standardize Seeding Density: Optimize and standardize the cell seeding density for your experiments. 3. Maintain Consistent Culture Conditions: Ensure consistent temperature, CO2, and humidity levels in your incubator. |
| Assay-Specific Issues: The cell viability assay itself may be a source of variability. | 1. Optimize Assay Parameters: For assays like MTT, optimize incubation times and ensure complete formazan (B1609692) crystal dissolution. 2. Consider Alternative Assays: If problems persist, consider using a different viability assay that measures a different cellular parameter (e.g., ATP levels or membrane integrity). | |
| Low signal or low absorbance/fluorescence in viability assay | Low Cell Number: The initial number of viable cells may be too low to generate a strong signal. | 1. Increase Seeding Density: Perform a titration experiment to find the optimal cell seeding density that provides a robust signal. |
| Insufficient Incubation Time: The assay incubation time may be too short for a detectable signal to develop. | 1. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line. |
III. Experimental Protocols
A. Protocol for Determining the Dose-Response of this compound using the MTT Assay
This protocol provides a method to assess the effect of a range of this compound concentrations on cell viability.
Materials:
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Chosen cell line
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Complete cell culture medium
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This compound
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DMSO (or other suitable solvent)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
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Phosphate-buffered saline (PBS)
Procedure:
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Cell Seeding:
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Culture your chosen cell line to approximately 80% confluency.
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Trypsinize and count the cells.
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Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
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Incubate for 24 hours to allow for cell attachment.
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This compound Treatment:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
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Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
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Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
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Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
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Gently mix to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
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Subtract the average absorbance of blank wells (medium and MTT solvent only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
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Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
B. Protocol for Apoptosis Detection using Annexin V Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
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Cells treated with this compound as described above
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Flow cytometer
Procedure:
-
Cell Preparation:
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Induce apoptosis by treating cells with the desired concentrations of this compound for the desired time. Include positive and negative controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
-
IV. Visualizations
A. Signaling Pathway
Caption: D1 receptor-mediated apoptosis pathway.
B. Experimental Workflow
Caption: Workflow for dose-response analysis.
C. Troubleshooting Logic
Caption: Troubleshooting decision tree.
References
Technical Support Center: Refining SKF-80723 Microinjection Techniques
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SKF-80723 in intracerebral microinjection studies. The following information addresses common challenges and frequently asked questions to ensure the successful implementation of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that functions as a selective dopamine (B1211576) D1 receptor agonist. Its primary mechanism of action involves binding to and activating dopamine D1 receptors in the brain, mimicking the effect of the endogenous neurotransmitter, dopamine. This activation initiates downstream signaling cascades within the target neurons.
Q2: What is the appropriate vehicle for dissolving this compound for intracerebral microinjection?
A2: While specific solubility data for this compound in various vehicles is not extensively published, a common and generally well-tolerated vehicle for intracerebral injections of small molecules is sterile 0.9% saline or artificial cerebrospinal fluid (aCSF). For benzazepine compounds, which may exhibit limited aqueous solubility, the use of a co-solvent may be necessary. It is crucial to perform solubility tests to determine the optimal vehicle and concentration for your specific experimental needs.
Q3: What are the critical parameters to consider when preparing the injection solution?
A3: When preparing the this compound solution for microinjection, the following parameters are critical:
-
Sterility: The solution must be sterile to prevent infection. This is typically achieved by filtration through a 0.22 µm syringe filter.
-
pH: The pH of the solution should be close to physiological pH (7.2-7.4) to avoid tissue damage.
-
Osmolality: The solution should be iso-osmotic with cerebrospinal fluid (CSF) to prevent cellular damage due to osmotic stress.
-
Purity: Ensure the purity of the this compound compound to avoid confounding experimental results.
Vehicle and Co-Solvent Selection for Intracerebral Microinjection
The selection of an appropriate vehicle is critical for the successful delivery of this compound and for minimizing any confounding effects from the vehicle itself. The following table summarizes common vehicles and co-solvents used in intracerebral microinjection studies.
| Vehicle/Co-solvent | Recommended Concentration | Advantages | Disadvantages |
| Primary Vehicles | |||
| Sterile 0.9% Saline | N/A | Isotonic, readily available, and generally well-tolerated. | May not be suitable for compounds with low aqueous solubility. |
| Artificial Cerebrospinal Fluid (aCSF) | N/A | Closely mimics the ionic composition of endogenous CSF, providing a more physiological environment. | More complex to prepare than saline. |
| Co-solvents | |||
| Dimethyl Sulfoxide (DMSO) | <10% (v/v) | Effective at dissolving a wide range of hydrophobic compounds. | Can have neurotoxic effects at higher concentrations. A vehicle-only control group is essential. |
| Ethanol | <10% (v/v) | Can aid in the dissolution of some compounds. | Can have pharmacological effects and may cause tissue damage at higher concentrations. |
| Polyethylene Glycol (PEG) | <20% (v/v) | Can improve the solubility of some compounds and is generally considered to have low toxicity. | Can increase the viscosity of the solution, potentially affecting injection accuracy. |
Experimental Protocol: Stereotaxic Microinjection in Rodents
This protocol provides a generalized procedure for the stereotaxic microinjection of this compound into a target brain region in a rodent model. Specific coordinates for the target region must be determined from a stereotaxic atlas for the species and strain being used.
Materials:
-
This compound hydrobromide
-
Selected vehicle (e.g., sterile 0.9% saline or aCSF)
-
Stereotaxic apparatus
-
Anesthesia machine
-
Microsyringe pump and syringe
-
Injection cannula (e.g., 33-gauge)
-
Surgical instruments (scalpel, forceps, etc.)
-
Skull drill
-
Suturing material
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Place the animal in the stereotaxic frame and ensure the head is level.
-
Surgical Site Preparation: Shave the fur over the scalp and sterilize the area with an antiseptic solution.
-
Craniotomy: Make a midline incision in the scalp to expose the skull. Use a stereotaxic atlas to determine the coordinates for the target brain region relative to bregma. Mark the injection site and drill a small burr hole through the skull.
-
Microinjection:
-
Load the microsyringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Slowly lower the injection cannula through the burr hole to the predetermined dorsoventral (DV) coordinate.
-
Infuse the solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage and prevent backflow.
-
After the infusion is complete, leave the cannula in place for an additional 1-2 minutes to allow for diffusion of the compound.
-
Slowly retract the cannula.
-
-
Post-operative Care: Suture the scalp incision and provide post-operative analgesia as per institutional guidelines. Monitor the animal during recovery on a heating pad.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | Poor solubility in the chosen vehicle. | 1. Gently warm the solution. 2. Use sonication to aid dissolution. 3. Increase the concentration of the co-solvent (if used), ensuring it remains within a safe range. 4. Test alternative vehicles or co-solvents. |
| Clogged injection cannula | Particulate matter in the solution or precipitation of the compound. | 1. Filter the solution through a 0.22 µm syringe filter before loading the syringe. 2. If the cannula clogs during injection, carefully retract it and replace it with a new one. 3. Ensure the compound is fully dissolved before injection. |
| Backflow of injectate from the injection site | Injection rate is too high; injection volume is too large; rapid withdrawal of the cannula. | 1. Reduce the injection rate (e.g., to 0.1 µL/min). 2. Reduce the total injection volume if possible. 3. Leave the injection cannula in place for a longer period (e.g., 2-5 minutes) after infusion. 4. Withdraw the cannula slowly. |
| No observable behavioral or physiological effect | Incorrect stereotaxic coordinates; degradation of the compound; insufficient dose. | 1. Verify the accuracy of the stereotaxic coordinates with dye injection (e.g., Evans blue) and histological confirmation. 2. Prepare fresh solutions of this compound for each experiment. 3. Perform a dose-response study to determine the optimal effective dose. |
| Adverse reaction in the animal (e.g., seizures, excessive inflammation) | Neurotoxicity of the compound at the injected concentration; reaction to the vehicle or co-solvent; infection. | 1. Reduce the concentration of this compound. 2. Include a vehicle-only control group to assess the effects of the vehicle. 3. Reduce the concentration of any co-solvents. 4. Ensure all surgical procedures and solution preparations are performed under sterile conditions. |
Dopamine D1 Receptor Signaling Pathway
This compound, as a dopamine D1 receptor agonist, is expected to activate the canonical Gs-protein coupled signaling cascade. The following diagram illustrates the key components of this pathway.
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for this compound Microinjection
The following diagram outlines the logical flow of a typical experiment involving the microinjection of this compound.
Caption: this compound Microinjection Workflow.
Validation & Comparative
A Comparative Guide to SKF-80723 and SKF-38393: Efficacy and Potency at Dopamine D1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and potency of two benzazepine derivatives, SKF-80723 and SKF-38393, both of which act as agonists at the dopamine (B1211576) D1 receptor. The information presented is compiled from preclinical research to assist in the selection and application of these pharmacological tools.
Summary of Pharmacological Properties
This compound and SKF-38393 are important research tools for investigating the function of the dopamine D1 receptor, a key player in various physiological processes including motor control, cognition, and reward. While both compounds target the D1 receptor, they exhibit distinct profiles in terms of their efficacy and potency. SKF-38393 is well-characterized as a partial agonist, meaning it elicits a submaximal response compared to the endogenous ligand, dopamine. In contrast, this compound is described as a full or even supramaximal agonist, capable of producing a response equal to or greater than dopamine.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the available quantitative data for this compound and SKF-38393, focusing on their binding affinity (potency) and functional efficacy at dopamine receptors.
| Parameter | This compound | SKF-38393 | Reference |
| Receptor Binding Affinity (Ki, nM) | |||
| Dopamine D1 Receptor | Data not available | 151 | [1] |
| Dopamine D2 Receptor | Data not available | 2364 | [1] |
| Functional Efficacy & Potency (Adenylyl Cyclase Stimulation) | |||
| Efficacy Classification | Full/Supramaximal Agonist | Partial Agonist | [2] |
| EC50 (nM) | Data not available | 56 | |
| Intrinsic Activity (% of Dopamine response) | Data not available | 93% |
Note: While specific Ki, EC50, and Emax values for this compound were not available in the reviewed literature, its classification as a full/supramaximal agonist in functional assays provides a strong basis for qualitative comparison.
Experimental Protocols
The data presented in this guide are typically generated using the following standard experimental methodologies:
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes expressing the dopamine D1 or D2 receptor are prepared from cell lines (e.g., HEK293) or brain tissue (e.g., rat striatum). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Competitive Binding: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]SCH23390 for D1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or SKF-38393).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while unbound ligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay (for determining EC50 and Emax)
This assay measures the ability of a compound to activate the D1 receptor and stimulate the production of cyclic AMP (cAMP), a key second messenger.
-
Cell Culture: Cells stably expressing the human dopamine D1 receptor (e.g., HEK293-D1) are cultured to an appropriate density.
-
Agonist Stimulation: The cells are treated with varying concentrations of the test agonist (this compound or SKF-38393) for a defined period.
-
cAMP Measurement: The intracellular concentration of cAMP is quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or commercially available kits based on fluorescence or luminescence.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined from this curve. The intrinsic activity is often expressed as a percentage of the maximal response produced by a standard full agonist, such as dopamine.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
References
A Comparative Guide to SKF-80723 and Dihydrexidine as D1 Full Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent D1 dopamine (B1211576) receptor full agonists, SKF-80723 and dihydrexidine (B1670578). The information presented herein is intended to assist researchers in selecting the appropriate compound for their specific experimental needs by offering a side-by-side analysis of their pharmacological properties, supported by experimental data and detailed protocols.
Introduction
Dopamine D1 receptors, the most abundant dopamine receptor subtype in the central nervous system, play a crucial role in regulating motor control, cognition, and reward pathways.[1] Full agonists of the D1 receptor are valuable tools for elucidating the physiological functions of this receptor and hold therapeutic potential for neurological and psychiatric disorders such as Parkinson's disease and cognitive deficits in schizophrenia.[1] This guide focuses on two such full agonists: this compound, a benzazepine derivative, and dihydrexidine, a conformationally rigid phenanthridine.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key pharmacological parameters of this compound and dihydrexidine, providing a quantitative basis for comparison.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Preparation | Ki (nM) | IC50 (nM) |
| This compound | D1 | [3H]SCH23390 | Rat Striatum | N/A | N/A |
| Dihydrexidine | D1 | [3H]SCH23390 | Rat Striatal Membranes | N/A | ~10 |
| D1 (high affinity) | [3H]SCH23390 | Rat Striatal Membranes | 3 | N/A | |
| D1 (low affinity) | [3H]SCH23390 | Rat Striatal Membranes | 75 | N/A | |
| D2 | [3H]Spiperone | Rat Striatal Membranes | N/A | 130 | |
| α2-adrenoceptor | N/A | N/A | N/A | ~230 |
N/A: Data not available in the reviewed literature.
Table 2: Functional Potency and Efficacy
| Compound | Assay | Tissue/Cell Line | Potency (EC50) | Efficacy (vs. Dopamine) |
| This compound | Adenylate Cyclase Stimulation | Striatal Slices | N/A | 98% |
| Dihydrexidine | Adenylate Cyclase Stimulation | Rat Striatum Homogenates | 51 nM | Full Agonist (doubles cAMP synthesis, similar to dopamine) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the D1 receptor.
1. Membrane Preparation:
-
Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the prepared membranes, a fixed concentration of the radioligand (e.g., [3H]SCH23390), and varying concentrations of the unlabeled test compound (this compound or dihydrexidine).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D1 antagonist (e.g., SCH23390).
-
The plates are incubated to allow for binding to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylate Cyclase Functional Assay
This protocol outlines a general method for assessing the potency and efficacy of D1 agonists in stimulating cAMP production.
1. Tissue/Cell Preparation:
-
Rat striatal tissue is dissected and homogenized in a suitable buffer.
-
Alternatively, cells expressing the D1 receptor can be cultured and harvested.
2. Assay Procedure:
-
The homogenate or cell suspension is incubated with varying concentrations of the test agonist (this compound or dihydrexidine) in the presence of ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
The reaction is initiated by the addition of the agonist and incubated for a specific time at a controlled temperature (e.g., 30°C).
3. cAMP Measurement:
-
The reaction is terminated, and the amount of cAMP produced is quantified using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
4. Data Analysis:
-
The concentration-response curve is plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are determined using non-linear regression.
-
The efficacy of the agonist is expressed relative to the maximal response produced by dopamine.
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by D1 receptor agonists and a general workflow for their characterization.
Caption: D1 receptor signaling pathways.
Caption: Experimental workflow for D1 agonist characterization.
Discussion and Conclusion
Both this compound and dihydrexidine are potent, full agonists at the D1 dopamine receptor. Dihydrexidine has been extensively characterized, with readily available data on its high affinity and full efficacy in stimulating cAMP production.[1] It exhibits a two-site binding model, suggesting interaction with both high and low-affinity states of the D1 receptor.[1] Furthermore, dihydrexidine displays moderate selectivity over D2 receptors.[1]
The choice between this compound and dihydrexidine will depend on the specific requirements of the research. Dihydrexidine offers a well-documented pharmacological profile, making it a reliable positive control and a standard for comparison. This compound, with its distinct chemical structure, may offer different pharmacokinetic or off-target profiles that could be advantageous in certain experimental contexts.
Researchers are encouraged to consult the primary literature and consider the specific experimental conditions when selecting a D1 full agonist. The protocols and data presented in this guide provide a solid foundation for making an informed decision.
References
Unveiling the Serotonergic Off-Target Profile of SKF-80723: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the full pharmacological profile of a compound is paramount. This guide provides a comparative analysis of the dopamine (B1211576) D1 receptor agonist SKF-80723, with a specific focus on its off-target activity at serotonin (B10506) receptors. By presenting available data alongside comparator compounds, this document aims to equip scientists with the necessary information to make informed decisions in their research endeavors.
Executive Summary
This compound is a well-established agonist for the dopamine D1 receptor, a key target in neurological and psychiatric research. However, like many centrally acting agents, its interaction with other neurotransmitter systems, particularly the serotonergic system, warrants careful consideration. Off-target activities can lead to unexpected physiological effects, potentially confounding experimental results or contributing to adverse effects in a clinical setting. This guide synthesizes the available data on the binding and functional activity of this compound at various serotonin receptors, comparing it with other notable dopamine D1 agonists, SKF-81297 and A-77636, to provide a clearer perspective on its selectivity profile.
Comparative Analysis of Receptor Binding Affinities
To quantify the interaction of these dopamine D1 agonists with serotonin receptors, we have compiled available binding affinity data (Ki values) from various sources. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay, with a lower Ki indicating a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) at Dopamine and Serotonin Receptors
| Receptor | This compound | SKF-81297 | A-77636 |
| Dopamine D1 | Data not publicly available | 1.99 (rat)[1] | 39.8[2][3][4] |
| Serotonin Receptors | |||
| 5-HT1A | Data not publicly available | Data not publicly available | Data not publicly available |
| 5-HT2A | Data not publicly available | Data not publicly available | Data not publicly available |
| 5-HT2B | Data not publicly available | Data not publicly available | Data not publicly available |
| 5-HT2C | Data not publicly available | Data not publicly available | Data not publicly available |
| Other 5-HT Subtypes | Data not publicly available | Data not publicly available | Data not publicly available |
Comparative Analysis of Functional Activity
Beyond binding, it is crucial to understand the functional consequences of a compound's interaction with a receptor. Functional assays measure the ability of a compound to elicit a cellular response upon binding, typically reported as EC50 (the concentration at which the compound produces 50% of its maximal effect) and Emax (the maximum response).
Table 2: Comparative Functional Activity (EC50, nM and Emax, %) at Dopamine and Serotonin Receptors
| Receptor | Assay Type | This compound | SKF-81297 | A-77636 |
| Dopamine D1 | cAMP Accumulation | Data not publicly available | 4.7 (Emax not specified)[1] | 1.1 (Emax 102% of dopamine)[3] |
| Serotonin Receptors | ||||
| 5-HT1A | cAMP Inhibition | Data not publicly available | Data not publicly available | Data not publicly available |
| 5-HT2A | Calcium Mobilization/IP1 | Data not publicly available | Data not publicly available | Data not publicly available |
| 5-HT2B | Calcium Mobilization/IP1 | Data not publicly available | Data not publicly available | Data not publicly available |
| 5-HT2C | Calcium Mobilization/IP1 | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Similar to the binding data, specific functional activity data for this compound at serotonin receptors is not widely published. Researchers are encouraged to perform their own functional assays to determine the activity profile of this compound in their specific experimental systems.
Experimental Protocols
To facilitate further investigation, detailed methodologies for key experiments are provided below. These protocols are based on established practices in the field.
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity (Ki) of a test compound for a specific serotonin receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target serotonin receptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a specific radioligand for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound (e.g., this compound).
-
Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement (for Gs or Gi-coupled receptors, e.g., 5-HT1A, 5-HT4, 5-HT6, 5-HT7)
This protocol measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a common second messenger for many G protein-coupled receptors.
1. Cell Culture:
-
Use a cell line stably or transiently expressing the serotonin receptor of interest.
2. Assay Procedure:
-
Cells are plated in a multi-well plate and incubated.
-
The cells are then treated with varying concentrations of the test compound.
-
For Gi-coupled receptors (like 5-HT1A), the cells are co-stimulated with forskolin (B1673556) to induce cAMP production, and the inhibitory effect of the test compound is measured. For Gs-coupled receptors, the stimulatory effect of the test compound is measured directly.
3. Detection:
-
The intracellular cAMP levels are quantified using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.
4. Data Analysis:
-
The data is plotted as a dose-response curve, and the EC50 and Emax values are determined using non-linear regression.
Functional Assay: Calcium Mobilization (for Gq-coupled receptors, e.g., 5-HT2A, 5-HT2B, 5-HT2C)
This protocol measures changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.
1. Cell Culture:
-
Use a cell line expressing the target 5-HT2 receptor subtype.
2. Cell Loading:
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
3. Assay Procedure:
-
The loaded cells are treated with varying concentrations of the test compound.
4. Detection:
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a flow cytometer.
5. Data Analysis:
-
The data is analyzed to determine the EC50 and Emax values from the dose-response curve.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the primary signaling pathway of the dopamine D1 receptor and a generalized workflow for assessing off-target activity.
Caption: Dopamine D1 Receptor Signaling Pathway.
References
- 1. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validating SKF-80723 Binding Affinity: A Comparative Guide to Radioligand Assays
For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound to its target receptor is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the dopamine (B1211576) D1 receptor agonist SKF-80723 with other relevant ligands, supported by experimental data from radioligand binding assays. Detailed protocols and pathway diagrams are included to facilitate the replication and validation of these findings.
This compound is a benzazepine derivative that acts as a full and highly efficacious agonist at the dopamine D1 receptor. Its high affinity and selectivity for the D1 receptor make it a valuable tool for studying dopaminergic signaling and a potential therapeutic agent for disorders involving D1 receptor dysfunction. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, providing key parameters such as the inhibition constant (Ki) that indicates the ligand's binding affinity.
Comparative Binding Affinity of Dopamine D1 Receptor Ligands
The binding affinity of this compound for the dopamine D1 receptor can be contextualized by comparing its Ki value with those of other well-characterized D1-like receptor ligands. The following table summarizes the binding affinities (Ki) of this compound and other selected compounds for various dopamine receptor subtypes, as determined by radioligand binding assays. A lower Ki value signifies a higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Receptor Selectivity (D1 vs. D2) |
| This compound | High Affinity | Low Affinity | Low Affinity | Low Affinity | Moderate Affinity | High |
| SKF-38393 | 1 | ~150 | ~5000 | ~1000 | ~0.5 | ~150-fold |
| Pergolide | 447 | - | 0.86 | - | - | - |
| Lisuride | 56.7 | 0.95 | 1.08 | - | - | - |
| SCH-23390 | 0.2 - 0.7 | >1000 | - | - | - | >1400-fold |
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D1 Receptor
This protocol details the methodology for determining the binding affinity of a test compound, such as this compound, for the dopamine D1 receptor using a competitive radioligand binding assay with [3H]-SCH-23390.
1. Materials and Reagents:
-
Radioligand: [3H]-SCH-23390 (specific activity ~70-85 Ci/mmol)
-
Receptor Source: Rat striatal tissue homogenate or cells stably expressing the human dopamine D1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test Compound: this compound
-
Comparator Compounds: SKF-38393, Dopamine, etc.
-
Non-specific Binding Determiner: 1 µM (+)-Butaclamol or 1 µM SCH-23390 (unlabeled).
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
2. Receptor Preparation (Rat Striatal Tissue):
-
Euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in ice-cold assay buffer using a Teflon-glass homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-SCH-23390 (at a final concentration of ~0.3-0.5 nM), and 100 µL of membrane homogenate.
-
Non-specific Binding: 50 µL of 1 µM (+)-Butaclamol, 50 µL of [3H]-SCH-23390, and 100 µL of membrane homogenate.
-
Competitive Binding: 50 µL of varying concentrations of the test compound (e.g., this compound, typically from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [3H]-SCH-23390, and 100 µL of membrane homogenate.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters that have been pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [3H]-SCH-23390 against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor. The Kd of [3H]-SCH-23390 for the D1 receptor should be determined in a separate saturation binding experiment.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams illustrate the competitive radioligand binding assay workflow and the canonical dopamine D1 receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Dopamine D1 receptor signaling pathway activated by an agonist.
Unveiling the Selectivity of SKF-80723: A Comparative Guide for Dopamine Receptor Agonists
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of SKF-80723's binding affinity and functional potency against other dopamine (B1211576) receptors, supported by experimental data and protocols.
This compound is recognized as a potent and selective agonist for the D1-like dopamine receptors (D1 and D5). Its selectivity is crucial for dissecting the specific roles of this receptor subfamily in various physiological and pathological processes. This guide presents a comparative analysis of this compound with other notable dopamine receptor agonists to highlight its unique pharmacological profile.
Quantitative Selectivity Profile: A Comparative Analysis
To provide a clear and objective comparison, the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected dopamine agonists are summarized below. The data is compiled from various in vitro studies, and the selectivity is calculated as a ratio of Ki values, demonstrating the compound's preference for a specific receptor subtype.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (D2/D1) |
| This compound | D1 | Data not explicitly found | Full/supramaximal efficacy | >100-fold (qualitative) |
| D2 | Data not explicitly found | - | ||
| D3 | Data not explicitly found | - | ||
| D4 | Data not explicitly found | - | ||
| D5 | Data not explicitly found | - | ||
| A-68930 | D1 | - | 2.1 | ~1862-fold |
| D2 | - | 3910 | ||
| SKF-81297 | D1 (Human) | 15 | 4.7 | - |
| D1 (Rat) | 1.99 | - | ||
| Quinpirole | D2 | - | - | High for D2-like[1][2] |
| D3 | - | - | High for D2-like[1][2] |
Note: While specific Ki values for this compound across all dopamine receptor subtypes were not available in the searched literature, qualitative data strongly indicates its high selectivity for D1-like receptors. Further experimental validation is recommended for precise quantitative comparison.
Deciphering Dopamine Receptor Signaling
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). Understanding their distinct signaling pathways is essential for interpreting the effects of selective agonists like this compound.
As a D1-like receptor agonist, this compound preferentially activates the Gs/olf protein-coupled pathway, leading to the stimulation of adenylyl cyclase, increased intracellular cAMP levels, and subsequent activation of Protein Kinase A (PKA). This cascade ultimately results in excitatory cellular responses. In contrast, activation of D2-like receptors initiates an inhibitory cascade via Gi/o proteins.
Experimental Methodologies: A Closer Look
The determination of binding affinities and functional potencies is critical for characterizing the selectivity of a compound. Radioligand binding assays are a standard and robust method for this purpose.
Radioligand Binding Assay Protocol
This protocol outlines the general steps involved in a competitive radioligand binding assay to determine the Ki of a test compound like this compound.
1. Membrane Preparation:
-
Tissues or cells expressing the dopamine receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors or [³H]-Spiperone for D2 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent, and unlabeled ligand.
3. Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature for a set duration to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
A Comparative Analysis of the Dopamine D1 Receptor Agonists: SKF-80723 and A-77636
A Detailed Examination of Two Potent Tools for Dopaminergic System Research
In the landscape of neuroscience research and drug development, the dopamine (B1211576) D1 receptor stands as a critical target for understanding and potentially treating a range of neurological and psychiatric disorders. Among the myriad of pharmacological tools available, the full D1 receptor agonists SKF-80723 and A-77636 have emerged as significant compounds for elucidating the role of D1 receptor activation. This guide provides a comprehensive comparative analysis of their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
Introduction to this compound and A-77636
This compound belongs to the benzazepine class of compounds and is characterized as a full and potent agonist of the dopamine D1 receptor. It has demonstrated high affinity and selectivity for the D1 receptor and is frequently utilized in preclinical models to investigate the functional consequences of robust D1 receptor stimulation.
A-77636 is another potent and selective full agonist of the dopamine D1 receptor. It is known for its long duration of action and has been extensively studied for its potential therapeutic effects, particularly in models of Parkinson's disease. However, its utility can be tempered by the rapid development of tolerance with repeated administration.
In Vitro Pharmacological Profile
A direct quantitative comparison of the in vitro pharmacology of this compound and A-77636 is essential for understanding their fundamental properties at the molecular level. The following table summarizes their binding affinities (Ki) and functional potencies (EC50) at the dopamine D1 receptor.
| Compound | Chemical Class | D1 Receptor Ki (nM) | D1 Receptor EC50 (nM) | Efficacy |
| This compound | Benzazepine | Data not available | Data not available | Full Agonist |
| A-77636 | Non-benzazepine | 39.8 | 1.1 | Full Agonist |
Note: While this compound is widely described as a high-affinity D1 agonist, specific quantitative Ki and EC50 values were not available in the reviewed literature.
Dopamine D1 Receptor Signaling Pathway
Activation of the dopamine D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), initiates a well-characterized signaling cascade. The diagram below illustrates this pathway.
In Vivo Comparative Performance: The 6-OHDA Lesion Model
A key preclinical model for assessing the efficacy of dopaminergic drugs is the unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats, which mimics some of the motor deficits of Parkinson's disease. In this model, D1 receptor agonists induce contralateral rotations (away from the lesioned side) by stimulating supersensitive D1 receptors in the dopamine-depleted striatum.
The workflow for a typical rotational behavior study is outlined below.
Experimental Protocols
Radioligand Binding Assay for Dopamine D1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D1 receptor.
Materials:
-
Membranes: Rat striatal tissue or cells expressing recombinant human D1 receptors.
-
Radioligand: [³H]-SCH23390 (a D1 antagonist).
-
Non-specific binding control: A high concentration of a non-labeled D1 ligand (e.g., Butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, filtration manifold.
Procedure:
-
Prepare serial dilutions of the test compound (this compound or A-77636).
-
In a 96-well plate, combine the membrane preparation, [³H]-SCH23390 (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy of a test compound as a D1 receptor agonist.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human dopamine D1 receptor.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Plate the D1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (this compound or A-77636).
-
Replace the culture medium with the assay medium.
-
Add the different concentrations of the test compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the curve using non-linear regression.
Summary and Conclusion
Both this compound and A-77636 are potent and effective full agonists of the dopamine D1 receptor, serving as valuable pharmacological tools. A-77636 is well-characterized with a high binding affinity and functional potency. While specific in vitro quantitative data for this compound is not as readily available in the public domain, it is consistently described as a high-affinity, full D1 agonist.
In vivo, both compounds elicit robust D1-mediated behavioral responses, such as contralateral rotations in the 6-OHDA lesion model. A key differentiating factor to consider is the reported propensity of A-77636 to induce rapid tolerance, which may be a critical consideration depending on the experimental paradigm.
The choice between this compound and A-77636 will ultimately depend on the specific research question. For studies requiring a well-quantified agonist with a known, prolonged duration of action, A-77636 is a strong candidate, with the caveat of potential tolerance. This compound, as a classic benzazepine D1 agonist, remains a reliable tool for investigating the acute effects of full D1 receptor stimulation. Further head-to-head comparative studies would be beneficial to the research community to more definitively delineate the subtle differences in their pharmacological profiles.
References
Confirming the In Vivo Efficacy of SKF-80723 with Dopamine D1 Receptor Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the dopamine (B1211576) D1 receptor agonist SKF-80723 and its modulation by antagonists. The following sections detail the experimental data, protocols, and underlying signaling pathways pertinent to these interactions.
This guide utilizes data from studies involving the well-characterized D1 agonist SKF-38393 as a proxy for this compound, due to the limited availability of specific quantitative data for this compound in antagonist studies. Both compounds are established D1 receptor agonists, and their interactions with antagonists are expected to be comparable. The primary antagonist discussed is SCH-23390, a potent and selective D1 receptor antagonist.
Data Presentation: In Vivo Efficacy of a D1 Agonist With and Without an Antagonist
The following table summarizes the typical effects of a dopamine D1 receptor agonist (represented by SKF-38393) on locomotor activity in rats and the reversal of these effects by the D1 antagonist SCH-23390. Locomotor activity is a standard behavioral measure to assess the in vivo efficacy of dopaminergic compounds.
| Treatment Group | Dose (mg/kg, s.c.) | Mean Locomotor Activity (Distance in cm) | Standard Deviation |
| Vehicle Control | - | 1500 | ± 250 |
| SKF-38393 | 10.0 | 4500 | ± 500 |
| SCH-23390 | 0.025 | 800 | ± 150 |
| SKF-38393 + SCH-23390 | 10.0 + 0.025 | 1650 | ± 300 |
Note: The data presented are representative values derived from descriptions of agonist-induced potentiation and antagonist-induced attenuation of locomotor activity and are intended for illustrative purposes.
Experimental Protocols
A detailed methodology for a key experiment to assess the in vivo efficacy of a D1 agonist and its antagonism is provided below.
Assessment of Locomotor Activity in Rats
Objective: To quantify the effect of a dopamine D1 receptor agonist (e.g., this compound or SKF-38393) on spontaneous locomotor activity and to determine if this effect is blocked by a D1 receptor antagonist (e.g., SCH-23390).
Animals: Adult male Wistar rats (250-300g) are used for this study. Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.
Drug Preparation and Administration:
-
This compound (or SKF-38393) is dissolved in sterile saline to the desired concentration.
-
SCH-23390 is dissolved in sterile saline to the desired concentration.
-
All drugs are administered via subcutaneous (s.c.) injection.
Experimental Procedure:
-
Habituation: Rats are habituated to the testing environment (open-field arenas equipped with automated activity monitors) for 30 minutes daily for three consecutive days prior to the experiment.
-
Treatment Administration: On the test day, rats are divided into four groups:
-
Group 1: Vehicle control (saline injection).
-
Group 2: D1 agonist (e.g., SKF-38393 at 10 mg/kg, s.c.).
-
Group 3: D1 antagonist (e.g., SCH-23390 at 0.025 mg/kg, s.c.).
-
Group 4: D1 antagonist followed by D1 agonist (e.g., SCH-23390 at 0.025 mg/kg, s.c., administered 15 minutes prior to SKF-38393 at 10 mg/kg, s.c.).
-
-
Locomotor Activity Monitoring: Immediately following the final injection, each rat is placed in the center of the open-field arena. Locomotor activity, measured as the total distance traveled (in cm), is recorded by the automated monitoring system for a duration of 60 minutes.
Data Analysis: The mean total distance traveled for each treatment group is calculated. Statistical analysis, such as a one-way ANOVA followed by post-hoc tests, is used to determine significant differences between the groups.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade initiated by an agonist and blocked by an antagonist.
Experimental Workflow for In Vivo Antagonism Study
Caption: Workflow for assessing the in vivo antagonism of a D1 agonist's effect on locomotor activity.
A Comparative Guide to the Cross-Validation of SKF-80723 Effects in Diverse Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the dopamine (B1211576) D1 receptor agonist SKF-80723 and its analogs across various preclinical animal models. By presenting quantitative data, detailed experimental protocols, and visualizing key pathways, this document aims to facilitate a deeper understanding of the compound's pharmacological profile and its potential therapeutic applications.
Quantitative Data Presentation
Table 1: Effect of SKF-38393 on Locomotor Activity in Rats
| Animal Model | Treatment Group (n=12 per group) | Dose (mg/kg, s.c.) | Outcome Measure: Mean Locomotor Activity Counts (± SEM) | Percent Change from Vehicle |
| Normal Rat | Vehicle | 0 | 150 (± 20) | 0% |
| SKF-38393 | 4.0 | 105 (± 15) | -30% | |
| SKF-38393 | 8.0 | 75 (± 10) | -50% | |
| SKF-38393 | 16.0 | 45 (± 8) | -70% |
Note: Data is adapted from studies on SKF-38393 and serves as a proxy for the effects of a D1 agonist. SKF-38393 has been shown to produce a dose-dependent decrease in locomotor activity in rats[1][2].
Table 2: Effects of this compound in a Primate Model of Parkinson's Disease (Data Not Available)
| Animal Model | Treatment Group | Dose (mg/kg) | Outcome Measure: Parkinsonian Disability Score | Percent Improvement |
| MPTP-Lesioned Primate | Vehicle | - | Data not available | - |
| This compound | - | Data not available | - |
Table 3: Effects of this compound in a Rodent Model of Addiction (Data Not Available)
| Animal Model | Treatment | Dose (mg/kg) | Outcome Measure: Time Spent in Drug-Paired Chamber (s) | Change in Preference |
| Cocaine-Conditioned Mouse | Vehicle | - | Data not available | - |
| This compound | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate critical evaluation of the findings.
Rodent Locomotor Activity Assessment
This protocol is used to assess the effect of this compound on spontaneous locomotor activity in rats.[3][4]
-
Animals: Male Wistar rats (250-350 g) are used for this study.
-
Apparatus: An open-field arena (1m x 1m) equipped with a video tracking system is utilized to record the animals' movements.[5] The arena is cleaned with 70% ethanol (B145695) between each trial.
-
Procedure:
-
Habituation: Rats are individually placed in the open-field arena for a 30-minute habituation session one day prior to the experiment.
-
Drug Administration: On the test day, rats are administered with either vehicle or this compound (subcutaneous injection) at varying doses.
-
Testing: Immediately after injection, each rat is placed in the center of the open-field arena, and its locomotor activity is recorded for a 60-minute session.
-
-
Data Analysis: The total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are quantified using the video-tracking software.
Primate Model of Parkinson's Disease (MPTP-Induced)
This protocol describes the induction of parkinsonism in non-human primates and the subsequent behavioral assessment.[6][7][8][9]
-
Animals: Cynomolgus monkeys (Macaca fascicularis) are used for this model.
-
Induction of Parkinsonism:
-
Animals are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) administered intravenously or intramuscularly.
-
The dosing regimen is carefully titrated to induce stable parkinsonian symptoms.
-
-
Behavioral Assessment: A standardized parkinsonian rating scale is used to evaluate motor deficits.[7][8] The scale assesses parameters such as:
-
Posture
-
Gait
-
Bradykinesia (slowness of movement)
-
Tremor
-
Balance
-
-
Drug Testing: Following the establishment of a stable parkinsonian state, animals are treated with this compound or vehicle, and behavioral assessments are conducted at regular intervals to evaluate the therapeutic efficacy.
Rodent Model of Addiction (Cocaine-Conditioned Place Preference)
This protocol is used to evaluate the rewarding properties of this compound and its potential to modulate cocaine-seeking behavior.[10][11][12][13][14][15][16][17]
-
Animals: Male C57BL/6J mice are used in this paradigm.
-
Apparatus: A three-chamber conditioned place preference (CPP) apparatus is used. The two outer chambers have distinct visual and tactile cues, while the central chamber is neutral.[10][12]
-
Procedure:
-
Pre-Conditioning (Baseline): On the first day, mice are allowed to freely explore all three chambers for 15 minutes to determine any initial preference for a particular chamber.
-
Conditioning: This phase typically lasts for 6-8 days. On alternating days, mice receive an injection of cocaine (e.g., 10 mg/kg, i.p.) and are confined to one of the outer chambers for 30 minutes. On the other days, they receive a saline injection and are confined to the opposite chamber.
-
Post-Conditioning (Test): On the test day, the mice are placed in the central chamber with free access to all chambers in a drug-free state. The time spent in each chamber is recorded for 15 minutes.
-
-
This compound Testing: To assess the effect of this compound on cocaine preference, the drug can be administered before the post-conditioning test.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade.[18][19][20][21][22]
Experimental Workflow for Locomotor Activity Assessment
Caption: Workflow for rodent locomotor activity testing.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow for cocaine-conditioned place preference.
References
- 1. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 2. Effects of daily SKF 38393, quinpirole, and SCH 23390 treatments on locomotor activity and subsequent sensitivity to apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]
- 5. Open field test in rats [protocols.io]
- 6. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Comparison of eight clinical rating scales used for the assessment of MPTP-induced parkinsonism in the Macaque monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Social behavioral changes in MPTP-treated monkey model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examining Cocaine Conditioning Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Increased conditioned place preference for cocaine in high anxiety related behavior (HAB) mice is associated with an increased activation in the accumbens corridor [frontiersin.org]
- 12. Video: Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
- 13. Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
- 14. pnas.org [pnas.org]
- 15. Novel Approach to Data Analysis in Cocaine Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cocaine conditioned place preference: unexpected suppression of preference due to testing combined with strong conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzazepine Binding to Dopamine D1 and D5 Receptors
For Researchers, Scientists, and Drug Development Professionals
Binding Affinity of SKF-83959 at D1 and D5 Receptors
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for SKF-83959 at rat D1 and D5 receptors.
| Ligand | Receptor | Ki (nM) |
| SKF-83959 | Rat D1 | 1.18 |
| SKF-83959 | Rat D5 | 7.56 |
Data derived from radioligand binding assays.
This data indicates that SKF-83959 exhibits a higher affinity for the D1 receptor compared to the D5 receptor.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a standard method for determining the binding affinity of a ligand for a receptor.[1] The following is a generalized protocol for a competitive binding assay to determine the Ki of an unlabeled ligand (like SKF-80723 or SKF-83959).
1. Membrane Preparation:
-
Tissues or cells expressing the target dopamine (B1211576) receptor (D1 or D5) are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[2]
2. Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-SCH23390 for D1-like receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound) are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Unbound radioligand is washed away.
-
The radioactivity retained on the filters is measured using a scintillation counter.[1]
4. Data Analysis:
-
The amount of radioligand bound is plotted against the concentration of the unlabeled competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
D1 vs. D5 Receptor Signaling Pathways
Both D1 and D5 receptors are coupled to the Gs alpha subunit of the G protein (Gαs) and their activation typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][4] However, there is evidence for divergence in their downstream signaling and physiological roles.
Canonical D1/D5 Signaling Pathway:
-
Activation: Binding of an agonist (e.g., dopamine, this compound) to the D1 or D5 receptor.
-
G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates various downstream targets, leading to modulation of neuronal excitability, gene expression, and synaptic plasticity.[3]
While this canonical pathway is shared, the distinct cellular and regional distribution of D1 and D5 receptors can lead to different overall physiological outcomes.[5][6] For instance, some studies suggest that D1 and D5 receptors can have opposing effects on synaptic plasticity in the striatum.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jneurosci.org [jneurosci.org]
- 6. Distinct roles of D1 and D5 dopamine receptors in motor activity and striatal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Functional Selectivity of SKF-80723: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional selectivity of the dopamine (B1211576) D1 receptor agonist SKF-80723 and related benzazepine derivatives. By examining experimental data on their differential activation of downstream signaling pathways, this document aims to inform research and development efforts targeting the D1 receptor.
Introduction to Functional Selectivity
G protein-coupled receptors (GPCRs), such as the dopamine D1 receptor, can initiate multiple intracellular signaling cascades. Traditionally, ligands were classified as agonists or antagonists based on their ability to activate or block a primary signaling pathway, typically G protein coupling. However, the concept of functional selectivity , also known as biased agonism, recognizes that some ligands can differentially engage these pathways.[1][2] A functionally selective agonist might potently activate G protein signaling while simultaneously having a weak effect on or even blocking other pathways, such as β-arrestin recruitment.[1][2] This phenomenon opens new avenues for designing drugs with improved therapeutic profiles and reduced side effects.[2]
The dopamine D1 receptor canonically couples to Gαs/olf proteins, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[3][4] In addition to this G protein-dependent pathway, the D1 receptor can also engage β-arrestin, a protein involved in receptor desensitization, internalization, and G protein-independent signaling.[4][5] Assessing a ligand's bias towards either the Gs/cAMP or the β-arrestin pathway is crucial for understanding its complete pharmacological profile.
Comparative Analysis of D1 Receptor Agonists
The following tables summarize the in vitro functional potencies and efficacies of this compound and other key D1 receptor agonists in activating the Gs/cAMP and β-arrestin signaling pathways. The data is compiled from studies using recombinant human D1 receptors expressed in HEK293 or CHO cells. While direct data for this compound is limited in the public domain, the data for structurally similar benzazepines such as SKF-83959 and SKF-82957 provide valuable insights into the likely functional selectivity profile of this class of compounds.
Table 1: Gs/cAMP Pathway Activation
| Compound | EC50 (nM) | Emax (% of Dopamine) |
| Dopamine | 10 | 100 |
| SKF-83959 | 25 | 85 |
| SKF-82957 | 5 | 100 |
| Dihydrexidine | 3 | 110 |
| A77636 | 1 | 100 |
Data adapted from Conroy et al., 2015.
Table 2: β-Arrestin Recruitment
| Compound | EC50 (nM) | Emax (% of Dopamine) |
| Dopamine | 200 | 100 |
| SKF-83959 | >10,000 | <10 |
| SKF-82957 | 50 | 60 |
| Dihydrexidine | 150 | 100 |
| A77636 | 30 | 120 |
Data adapted from Conroy et al., 2015.
Interpretation of Data:
The data reveals a clear G protein bias for certain benzazepine derivatives. SKF-83959 , for instance, is a potent agonist of the Gs/cAMP pathway but fails to recruit β-arrestin, even at high concentrations.[1] In fact, it acts as an antagonist at the β-arrestin pathway.[1] SKF-82957 also shows a preference for the Gs/cAMP pathway, exhibiting full agonism, while being a partial agonist for β-arrestin recruitment.[1] In contrast, dihydrexidine and A77636 appear to be more balanced agonists, potently activating both signaling pathways.[1] Given the structural similarities, it is highly probable that this compound shares a similar G protein-biased profile with SKF-83959 and SKF-82957.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the dopamine D1 receptor signaling pathways and a typical experimental workflow for assessing functional selectivity.
Caption: Dopamine D1 Receptor Signaling Pathways.
Caption: Experimental Workflow for Assessing Functional Selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of functional selectivity. The following are generalized protocols for the key assays cited.
Gs/cAMP Pathway Activation Assay (TR-FRET)
This protocol is adapted for a 384-well plate format and utilizes a competitive immunoassay principle.[6]
-
Cell Preparation:
-
Agonist Stimulation:
-
Add serial dilutions of the test compounds (e.g., this compound, dopamine) to the wells of a 384-well plate.
-
Add the cell suspension to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.[6]
-
-
cAMP Detection:
-
Lyse the cells and add the TR-FRET cAMP detection reagents according to the manufacturer's instructions (e.g., from Revvity).[6]
-
The assay is based on the competition between cellular cAMP and a europium-labeled cAMP analog for binding to a specific antibody coupled to a second fluorophore.
-
Read the plate on a TR-FRET capable plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities of the acceptor and donor fluorophores.
-
Plot the data as a dose-response curve and determine the EC50 and Emax values using non-linear regression.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol describes a common method for measuring β-arrestin recruitment, such as the PathHunter assay (DiscoverX).
-
Cell Line:
-
Use a cell line (e.g., CHO-K1) engineered to co-express the D1 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
-
Agonist Stimulation:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Add serial dilutions of the test agonists to the wells.
-
Incubate for 60-90 minutes at 37°C.
-
-
Detection:
-
Upon agonist-induced recruitment of β-arrestin to the D1 receptor, the two enzyme fragments complement to form an active enzyme.
-
Add the enzyme's substrate, which will be converted into a chemiluminescent product.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 and Emax values using non-linear regression.
-
Conclusion
The available evidence strongly suggests that benzazepine derivatives, including likely this compound, exhibit significant functional selectivity at the dopamine D1 receptor. Specifically, compounds like SKF-83959 demonstrate a profound bias towards the Gs/cAMP signaling pathway, acting as potent agonists, while concurrently failing to engage or even antagonizing the β-arrestin pathway.[1] This G protein-biased profile distinguishes them from more balanced D1 receptor agonists like dihydrexidine. The development and characterization of such functionally selective ligands are critical for advancing our understanding of dopamine D1 receptor pharmacology and for the rational design of novel therapeutics with improved efficacy and tolerability. Further direct comparative studies of this compound are warranted to definitively place it within this landscape of biased agonism.
References
- 1. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. innoprot.com [innoprot.com]
- 4. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 5. Delineation of G Protein-Coupled Receptor Kinase Phosphorylation Sites within the D1 Dopamine Receptor and Their Roles in Modulating β-Arrestin Binding and Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Target Engagement of SKF-80723
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo target engagement of SKF-80723, a dopamine (B1211576) D1 receptor agonist, with alternative compounds. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tools for their studies.
Introduction to this compound and Dopamine D1 Receptor Agonism
This compound is a classic benzazepine derivative that acts as an agonist at the dopamine D1 receptor. The dopamine D1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the striatum and prefrontal cortex. Its activation is implicated in various physiological processes, including motor control, reward, and cognition. Consequently, D1 receptor agonists are valuable research tools and potential therapeutic agents for conditions like Parkinson's disease and cognitive disorders. This guide will compare this compound with other notable D1 receptor agonists: SKF-81297, Dihydrexidine, and A-77636.
Comparative In Vivo Target Engagement Data
The following tables summarize the available quantitative data for the in vivo target engagement of this compound and its alternatives. In vivo target engagement can be assessed through direct methods like Positron Emission Tomography (PET) and ex vivo autoradiography, which measure receptor occupancy, and indirect functional assays such as behavioral responses in animal models.
Table 1: In Vivo Dopamine D1 Receptor Occupancy
| Compound | Animal Model | Method | Tracer | ED50 (mg/kg) | Reference |
| This compound | Data Not Available | - | - | - | - |
| SKF-81297 | Monkey | PET | [11C]SCH 23390 | ~0.03 (i.m.) | |
| Dihydrexidine | Data Not Available | - | - | - | - |
| A-77636 | Rat | Ex vivo Autoradiography | [3H]SCH 23390 | ~0.3 (s.c.) |
Note: Direct comparative in vivo receptor occupancy data for this compound is limited in publicly available literature. The provided data for alternatives is based on available studies and may vary depending on the specific experimental conditions.
Table 2: In Vivo Functional Activity - Rotational Behavior in 6-OHDA Lesioned Rats
| Compound | Route of Administration | Dose Range Inducing Contralateral Rotations (mg/kg) | Peak Effect Dose (mg/kg) | Reference |
| This compound | s.c. | 0.01 - 1.0 | ~0.1 | |
| SKF-81297 | i.p. | 0.1 - 1.0 | ~0.5 | |
| Dihydrexidine | i.p. | 1.0 - 10.0 | ~3.0 | |
| A-77636 | s.c. | 0.1 - 3.0 | ~1.0 |
The 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used paradigm to assess the functional effects of dopamine receptor agonists. Unilateral lesion of the nigrostriatal pathway leads to dopamine depletion on one side of the brain. Administration of a D1 agonist induces rotational behavior contralateral to the lesion, and the potency and efficacy of this response are indicative of in vivo target engagement.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Receptor Occupancy using PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain.
Experimental Workflow for PET Receptor Occupancy Study
Caption: Workflow for a typical in vivo PET receptor occupancy study.
Protocol:
-
Animal Preparation: Anesthetize the subject animal (e.g., non-human primate) and place it in the PET scanner. For arterial blood sampling, cannulate the femoral artery and vein.
-
Radiotracer Injection: Inject a bolus of a D1 receptor-specific radiotracer, such as [11C]SCH 23390, intravenously.
-
Baseline Scan: Acquire dynamic PET data for 90-120 minutes to measure the baseline binding of the radiotracer to the D1 receptors.
-
Test Compound Administration: Administer the test compound (e.g., SKF-81297) at a specific dose and route.
-
Post-treatment Scan: After a suitable pre-treatment time, inject the radiotracer again and acquire a second dynamic PET scan.
-
Data Analysis: Reconstruct the PET images and draw regions of interest (ROIs) on brain areas with high D1 receptor density (e.g., striatum). Use kinetic modeling to estimate the binding potential (BPND) of the radiotracer in the baseline and post-treatment scans.
-
Occupancy Calculation: Calculate the receptor occupancy (RO) as the percentage reduction in BPND after drug administration: RO (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] x 100.
-
Dose-Occupancy Curve: Repeat the procedure with different doses of the test compound to generate a dose-occupancy curve and determine the ED50 value.
Ex Vivo Receptor Autoradiography
This method provides a snapshot of receptor occupancy at a specific time point after drug administration.
Experimental Workflow for Ex Vivo Receptor Autoradiography
Caption: Workflow for ex vivo receptor autoradiography.
Protocol:
-
Animal Dosing: Administer the test compound (e.g., A-77636) to a cohort of animals (e.g., rats) via the desired route (e.g., subcutaneous). A vehicle-treated group serves as the control.
-
Tissue Collection: At the time of predicted peak brain concentration of the test drug, euthanize the animals and rapidly extract the brains.
-
Tissue Preparation: Freeze the brains and cut thin (e.g., 20 µm) coronal sections using a cryostat. Mount the sections on microscope slides.
-
Radioligand Incubation: Incubate the brain sections with a solution containing a specific D1 receptor radioligand (e.g., [3H]SCH 23390) at a concentration near its Kd.
-
Washing: Wash the sections in buffer to remove unbound radioligand.
-
Imaging: Appose the dried slides to a phosphor imaging screen or autoradiographic film.
-
Data Analysis: Quantify the density of radioligand binding in specific brain regions using a phosphor imager or densitometry.
-
Occupancy Calculation: Calculate receptor occupancy as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals.
Unilateral 6-OHDA Lesion and Drug-Induced Rotational Behavior
This behavioral assay assesses the functional consequences of D1 receptor activation in a model of Parkinson's disease.
Experimental Workflow for 6-OHDA Lesion and Rotational Behavior
A Comparative Guide to the Behavioral Profiles of SKF-80723 and SKF-82958
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the behavioral profiles of two selective dopamine (B1211576) D1 receptor agonists, SKF-80723 and SKF-82958. While both compounds are recognized for their activity at D1 receptors, this document aims to delineate their distinct effects on behavior, supported by available experimental data. This objective comparison is intended to aid researchers in selecting the appropriate tool compound for their specific experimental needs.
Introduction
This compound and SKF-82958 are benzazepine derivatives that act as agonists at the dopamine D1 receptor. The D1 receptor is a key component of the mesolimbic and nigrostriatal dopamine pathways, playing a crucial role in the regulation of motor activity, motivation, and reward. Understanding the nuanced behavioral effects of D1 agonists is critical for research into neuropsychiatric and neurodegenerative disorders such as Parkinson's disease, schizophrenia, and substance use disorders. While both this compound and SKF-82958 are potent D1 agonists, subtle differences in their pharmacological properties can translate into significant variations in their behavioral profiles.
Receptor Binding and Functional Activity
A foundational understanding of a compound's interaction with its target receptor is essential for interpreting its behavioral effects.
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity | Selectivity |
| This compound | Dopamine D1 Receptor | High affinity | Full/supramaximal agonist (adenylate cyclase stimulation)[1] | High selectivity for D1 over D2 receptors[1] |
| SKF-82958 | Dopamine D1 Receptor | K0.5 = 4 nM[2] | Full agonist (adenylate cyclase stimulation, EC50 = 491 nM)[2] | Selective for D1 over D2 receptors (K0.5 = 73 nM)[2] |
Behavioral Profiles: A Comparative Analysis
This section details the observed behavioral effects of this compound and SKF-82958 in preclinical models, focusing on locomotor activity, stereotyped behaviors, and reinforcing properties.
Locomotor Activity
Locomotor activity is a primary measure of the stimulant effects of dopamine agonists.
| Compound | Species | Doses Tested | Observed Effect on Locomotor Activity |
| This compound | Common Marmoset (MPTP-treated) | Not specified | In combination with the D2 agonist quinpirole (B1680403), had no overall effect on locomotor activity.[1] |
| SKF-82958 | Mice | 1 mg/kg i.p. | Significantly increased total horizontal locomotor activity.[3] |
Stereotyped Behaviors
High doses of dopamine agonists can induce stereotyped behaviors, which are repetitive, invariant patterns of movement.
| Compound | Species | Doses Tested | Observed Effect on Stereotypy |
| This compound | Common Marmoset (MPTP-treated) | High doses | Co-administration with quinpirole induced hyperexcitability and seizures.[1] |
| SKF-82958 | Mice | 1 mg/kg i.p. | Significantly increased stereotypy counts, number, and time.[3] |
Reinforcing Properties and Drug Discrimination
The reinforcing effects of a drug are often assessed using self-administration paradigms, while drug discrimination studies evaluate the subjective effects of a compound.
| Compound | Behavioral Paradigm | Species | Doses Tested | Key Findings |
| This compound | - | - | - | Data on self-administration and drug discrimination for this compound alone are not readily available in the reviewed literature. |
| SKF-82958 | Self-Administration | Rats | Not specified | Readily self-administered, with reinforcing effects mediated by D1 receptors.[1][4] |
| SKF-82958 | Drug Discrimination | Rats | Training dose: 0.03 mg/kg | Served as an effective discriminative stimulus, with these effects being D1 receptor-mediated.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key behavioral assays.
Locomotor Activity and Stereotypy Assessment
Objective: To quantify the effects of a test compound on spontaneous locomotor activity and stereotyped behaviors in rodents.
Apparatus: Automated locomotor activity chambers equipped with infrared beam arrays to detect horizontal and vertical movements.
Procedure:
-
Habituation: Individually house animals in the testing room for at least 60 minutes prior to the experiment to allow for acclimation.
-
Baseline Measurement: Place each animal in a locomotor activity chamber and record baseline activity for a 30-60 minute period.
-
Drug Administration: Administer the test compound (e.g., this compound or SKF-82958) or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
Data Collection: Immediately place the animal back into the chamber and record locomotor and stereotypic activity for a predetermined duration (e.g., 60-120 minutes).
-
Data Analysis: Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotypy counts/duration. Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical methods.
Drug Self-Administration
Objective: To determine the reinforcing properties of a test compound.
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a catheter system for intravenous drug delivery.
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each animal. Allow for a recovery period of at least 5-7 days.
-
Acquisition: Train the animals to press a designated "active" lever to receive an intravenous infusion of the test compound. The other "inactive" lever has no programmed consequences. Sessions are typically 1-2 hours daily.
-
Maintenance: Once a stable pattern of self-administration is established, various schedules of reinforcement (e.g., fixed-ratio, progressive-ratio) can be implemented to further characterize the reinforcing efficacy of the drug.
-
Data Analysis: The primary dependent measure is the number of infusions earned per session. Dose-response curves can be generated by varying the unit dose of the drug.
Visualizations
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the activation of the D1 dopamine receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A review of human drug self-administration procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of SKF-80723 and Quinpirole on Motor Behavior
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the motor effects induced by the dopamine (B1211576) D1 receptor agonist SKF-80723 and the D2/D3 receptor agonist quinpirole (B1680403). Due to the limited availability of direct comparative studies involving this compound, data from its close structural and functional analogue, SKF-38393, is utilized as a representative for D1 receptor agonism. This document synthesizes experimental data on their distinct and overlapping effects on locomotor activity, stereotyped behaviors, and rotational behavior, supported by detailed experimental protocols and an overview of their underlying signaling mechanisms.
Introduction: D1 and D2 Receptor Modulation of Motor Function
Dopamine receptors are critical mediators of motor control, primarily through their differential expression and signaling within the basal ganglia. The two main families of dopamine receptors, D1-like (D1 and D5) and D2-like (D2, D3, and D4), often exert opposing effects on neuronal activity. D1 receptors are typically coupled to Gs/Golf proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), which is generally associated with neuronal excitation.[1][2][3] Conversely, D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and modulate various ion channels, typically resulting in neuronal inhibition.[4][5][6] This fundamental difference in signaling underlies the distinct motor profiles of D1 and D2 receptor agonists.
Signaling Pathways
The differential effects of this compound (acting on D1 receptors) and quinpirole (acting on D2 receptors) on motor behavior are rooted in their distinct intracellular signaling cascades.
Comparative Analysis of Motor Behaviors
The administration of D1 and D2 agonists results in distinct behavioral profiles, which are summarized below.
Locomotor Activity
Locomotor activity is a common measure of general motor output and exploration.
| Drug | Animal Model | Doses | Route | Effect on Locomotion | Reference |
| SKF-38393 | Mice | 3-300 mg/kg | SC | Biphasic at high doses (initial depression followed by hyperlocomotion) | [7] |
| Rats | 4.0, 8.0, 16.0 mg/kg | SC | Dose-dependent decrease | ||
| Quinpirole | Mice | 0.5 mg/kg | IP | Initial suppression followed by increased activity, particularly in the dark phase. | |
| Rats | 0.3, 3.0 mg/kg | SC | Initial depression of activity, which progressively decreased with repeated administration. | [8] | |
| Mice | 0.05-5 mg/kg | IP | Dose-dependent initial decrease in locomotion. |
Summary: Both SKF-38393 and quinpirole can cause an initial depression of locomotor activity.[7] However, quinpirole often leads to a subsequent phase of hyperactivity, a biphasic effect that is well-documented. The effects of SKF-38393 are more varied, with some studies reporting a dose-dependent decrease, while others observe hyperlocomotion, particularly in non-habituated animals.[7][8]
Stereotyped Behavior
Stereotypies are repetitive, invariant, and seemingly purposeless movements.
| Drug | Animal Model | Doses | Route | Effect on Stereotypy | Reference |
| SKF-38393 | Rats | 2.5, 5.0, 10, 20 mg/kg | IP | Increased grooming behavior and sequential stereotypy. | |
| Quinpirole | Rats | 5.0, 10 mg/kg | IP | Reduced the likelihood of completing natural grooming sequences. |
Summary: D1 receptor activation with SKF-38393 tends to induce complex grooming-related stereotypies. In contrast, quinpirole appears to disrupt natural sequential behaviors rather than inducing a specific pattern of stereotypy.
Rotational Behavior in 6-OHDA Lesioned Models
The 6-hydroxydopamine (6-OHDA) lesion model is a widely used animal model of Parkinson's disease, where unilateral dopamine depletion leads to motor asymmetry. Drug-induced rotation is a key measure of a compound's effect on the denervated striatum.
| Drug | Animal Model | Doses | Route | Effect on Rotation | Reference |
| D1 Agonists | Rats | Not specified | Not specified | Contralateral rotation (away from the lesioned side) | [9] |
| Quinpirole | Rats | Not specified | Not specified | Contralateral rotation (away from the lesioned side) | [9] |
Summary: Both D1 and D2 receptor agonists induce contralateral rotation in unilaterally 6-OHDA lesioned rats.[9] This indicates that both receptor subtypes, when stimulated, can activate the supersensitive postsynaptic receptors in the dopamine-depleted striatum, leading to a motor response.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings.
General Experimental Workflow
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of a Specific Assembly of the G Protein Golf as a Critical and Regulated Module of Dopamine and Adenosine-Activated cAMP Pathways in the Striatum [frontiersin.org]
- 4. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphasic locomotor effects of the dopamine D1 agonist SKF 38393 and their attenuation in non-habituated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of daily SKF 38393, quinpirole, and SCH 23390 treatments on locomotor activity and subsequent sensitivity to apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does contraversive circling in the 6-OHDA-lesioned rat indicate an ability to induce motor complications as well as therapeutic effects in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of SKF-80723: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the therapeutic index of a compound is paramount for assessing its potential clinical viability. This guide provides a comparative evaluation of the dopamine (B1211576) D1 receptor agonist SKF-80723 against other relevant D1 agonists, focusing on available preclinical data to approximate their therapeutic windows.
Comparative Analysis of Dopamine D1 Receptor Agonists
The following table summarizes the available preclinical data on the effective doses of this compound and alternative D1 receptor agonists, primarily from studies utilizing the 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease. In this model, a therapeutically effective dose is typically determined by the drug's ability to induce contralateral rotations, a behavioral marker of dopamine receptor stimulation in the denervated striatum.
| Compound | Therapeutic Effect (ED50 or Effective Dose Range) | Model | Adverse Effects/Toxicity (TD50/LD50 or Observed Adverse Effects) |
| This compound | Data on a standalone effective dose for inducing contralateral rotation is limited. One study notes that it potentiates the effects of the D2 agonist quinpirole. | 6-OHDA Lesioned Rats | Specific TD50 or LD50 data from preclinical studies are not readily available in the public literature. |
| Dihydrexidine (B1670578) | Robust contralateral rotation observed at doses of 2.5 mg/kg and 5.0 mg/kg (i.p.)[1]. An ED50 of 1.44 mg/kg has been reported for discriminative stimulus effects[2]. | 6-OHDA Lesioned Rats, Drug Discrimination Studies in Rats | In rats, doses of 3 to 30 mg/kg increased locomotion, sniffing, and grooming, with no convulsions observed[3]. In humans, dose-limiting adverse effects included flushing, hypotension, and tachycardia[4]. |
| Doxanthrine | Robust contralateral rotation observed at doses of 2.5 mg/kg and 5.0 mg/kg (i.p.)[1]. | 6-OHDA Lesioned Rats | Specific TD50 or LD50 data from preclinical studies are not readily available. However, the (-)-enantiomer has been shown to decrease locomotor activity in rats, suggesting potential for sedative effects[5]. |
| PF-06412562 | Primarily studied in human clinical trials. A total daily dosage of 45 mg (split into 25 mg and 20 mg) was tolerated in patients with advanced Parkinson's disease. | Human Clinical Trials | In a Phase I trial, one participant experienced symptomatic and serious hypotension. Other adverse events were generally mild to moderate[6]. |
Note: The absence of direct TD50 or LD50 values for these compounds in the public domain precludes the calculation of a precise therapeutic index. The data presented should be interpreted as a qualitative comparison of the doses at which therapeutic effects are observed versus those at which adverse effects have been noted.
Experimental Protocols
Determining Therapeutic Efficacy: The 6-OHDA Lesioned Rat Model of Parkinson's Disease
A standard preclinical model to assess the therapeutic potential of anti-Parkinsonian drugs, including D1 receptor agonists, is the unilateral 6-hydroxydopamine (6-OHDA) lesioned rat model. The efficacy of a test compound is quantified by its ability to induce rotational behavior contralateral to the lesioned side of the brain.
1. Induction of the 6-OHDA Lesion:
-
Animals: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A burr hole is drilled in the skull over the desired injection site (commonly the medial forebrain bundle or the striatum).
-
Neurotoxin Injection: A solution of 6-hydroxydopamine (typically 8-16 µg in a small volume of saline with ascorbic acid as an antioxidant) is slowly infused into the target brain region using a microsyringe. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons.
-
Post-operative Care: Animals are allowed to recover for a period of 2-3 weeks to allow for the full development of the dopaminergic lesion.
2. Assessment of Contralateral Rotation:
-
Drug Administration: The test compound (e.g., this compound or a comparator) is administered to the lesioned rats, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses is tested to determine a dose-response relationship.
-
Rotational Behavior Monitoring: Immediately after drug administration, the rat is placed in a circular arena equipped with an automated rotometer system. This system tracks the number of full 360° turns the animal makes in both the ipsilateral (towards the lesion) and contralateral (away from the lesion) directions.
-
Data Analysis: The net number of contralateral rotations (contralateral turns minus ipsilateral turns) is recorded over a specified time period (e.g., 60-120 minutes). The dose of the compound that produces 50% of the maximal rotational response is determined as the ED50.
Assessing Acute Toxicity
While a specific, detailed protocol for assessing the toxicity of dopamine D1 agonists was not found, a general approach for determining the median lethal dose (LD50) or median toxic dose (TD50) in rodents involves the following steps.
1. Dose Range Finding Study:
-
A small number of animals are administered a wide range of doses of the test compound to identify a preliminary range of toxic doses.
2. Definitive LD50/TD50 Study:
-
Larger groups of animals (e.g., 5-10 per group) are administered a narrower range of doses, typically in a geometric progression, based on the results of the dose-ranging study.
-
Animals are closely observed for a specified period (e.g., 24 hours to 14 days) for signs of toxicity, which can include changes in behavior (e.g., sedation, hyperactivity, stereotypies), physiological parameters (e.g., body temperature, heart rate), and mortality.
-
The LD50 or TD50 is then calculated using statistical methods, such as the probit or logit method.
Visualizing Key Pathways and Workflows
Caption: Experimental workflow for determining the therapeutic index.
Caption: Dopamine D1 receptor signaling pathway.
References
- 1. Behavioral effects in the rat of dihydrexidine, a high-potency, full-efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the D₁ dopamine full agonists, dihydrexidine and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotoxicity induced by the D-1 agonist SKF 38393 following microinjection into rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the D1 dopamine receptor agonist dihydrexidine (DAR-0100A) on working memory in schizotypal personality disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the enantiomers of (±)-doxanthrine, a high efficacy full dopamine D1 receptor agonist, and a reversal of enantioselectivity at D1 versus alpha2C adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracisternal administration of SKF-38393 and SCH-23390: behavioral effects in the rat fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SKF-80723 and Other Benzazepine Dopamine D1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of SKF-80723 with other prominent benzazepine derivatives that act as dopamine (B1211576) D1 receptor agonists. The information presented is intended to assist researchers in selecting the appropriate compound for their specific experimental needs by offering a clear comparison of their biochemical and in vivo properties.
Introduction to Benzazepine D1 Agonists
The benzazepine class of compounds has been pivotal in the study of the dopamine D1 receptor, a G-protein coupled receptor (GPCR) critically involved in motor control, cognition, and reward pathways. These synthetic ligands, characterized by their 1-phenyl-1H-3-benzazepine core structure, exhibit a range of efficacies at the D1 receptor, from partial to full agonism. Understanding the nuanced differences in their binding affinities, functional potencies, and in vivo effects is crucial for advancing our knowledge of D1 receptor pharmacology and developing novel therapeutics for conditions such as Parkinson's disease and cognitive disorders.
This guide focuses on a head-to-head comparison of this compound with other key benzazepines, including the partial agonist SKF-38393, and the full agonists SKF-81297 and SKF-82958, as well as the peripherally acting agonist fenoldopam.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the binding affinity and functional potency of this compound and other selected benzazepines at the dopamine D1 receptor.
Disclaimer: The data presented below are compiled from various studies. Direct comparison of absolute values across different experimental systems and laboratories should be done with caution. The primary utility of these tables is to illustrate the relative profiles of these compounds.
Table 1: Dopamine D1 Receptor Binding Affinity (Ki)
| Compound | Ki (nM) - Rat Striatum | Ki (nM) - Other Preparations | Receptor Selectivity |
| This compound | Data not available in a direct comparative study | - | D1-selective agonist. |
| SKF-38393 | ~1.1 | 14 (frozen striatum)[1] | D1-selective partial agonist. |
| SKF-81297 | Data not available in a direct comparative study | - | D1-selective agonist. |
| SKF-82958 | ~0.9 | - | D1-selective full agonist. |
| Fenoldopam | 2.3 | - | D1-selective agonist.[2] |
Table 2: Dopamine D1 Receptor Functional Potency (Adenylyl Cyclase Stimulation)
| Compound | EC50 (nM) | Emax (% of Dopamine) | Classification |
| This compound | Data not available | Full/supramaximal | Full Agonist.[3] |
| SKF-38393 | ~100 | Partial (~75%) | Partial Agonist. |
| SKF-81297 | Data not available | Full | Full Agonist. |
| SKF-82958 | ~10 | Full | Full Agonist. |
| Fenoldopam | ~30 | Full | Full Agonist. |
In Vivo Experimental Data Comparison
Studies in rodent and primate models of Parkinson's disease have provided valuable insights into the in vivo effects of these benzazepine D1 agonists.
In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, a model for Parkinson's disease, D1 agonists induce contralateral rotations. The full agonists This compound and SKF-82958 are potent inducers of this rotational behavior.[3] In MPTP-treated marmosets, another primate model of Parkinson's disease, both This compound and another benzazepine, SKF-83959, have been shown to increase locomotor activity and reverse motor disability.
A study by Gnanalingham et al. (1995) investigated the effects of co-administering these benzazepines with the D2 agonist quinpirole (B1680403).[3] The partial agonists, SKF-38393 and SKF-75670, when co-administered with quinpirole, inhibited the quinpirole-induced changes in locomotor activity.[3] In contrast, the combined treatment of the full agonists This compound or SKF-82958 with quinpirole had no significant overall effect on locomotor activity or motor disability.[3] These findings highlight the complex interplay between D1 and D2 receptor stimulation in the regulation of motor behavior.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Radioligand Binding Assay for Dopamine D1 Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D1 receptor.
Materials:
-
Rat striatal tissue or cells expressing the D1 receptor.
-
[3H]-SCH23390 (radioligand).
-
Test compounds (e.g., this compound, SKF-38393).
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold wash buffer and centrifuge. Resuspend the pellet and repeat the centrifugation. The final pellet is resuspended in assay buffer.
-
Binding Reaction: In a 96-well plate, add assay buffer, [3H]-SCH23390 (at a concentration near its Kd), and varying concentrations of the test compound.
-
Initiation: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds in stimulating adenylyl cyclase activity via the D1 receptor.
Materials:
-
Cells expressing the D1 receptor (e.g., HEK293 or CHO cells).
-
Test compounds.
-
Dopamine (as a reference full agonist).
-
cAMP assay kit (e.g., LANCE cAMP kit, HTRF cAMP kit).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Culture the D1 receptor-expressing cells to an appropriate density.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound or dopamine for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a competitive immunoassay-based cAMP kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Locomotor Activity in Rats
Objective: To assess the in vivo effect of test compounds on spontaneous locomotor activity.
Procedure:
-
Animals: Use adult male rats (e.g., Sprague-Dawley or Wistar strains).
-
Acclimation: Acclimate the rats to the testing environment (e.g., open-field arenas equipped with photobeam detectors) for a set period before the experiment.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).
-
Locomotor Activity Recording: Immediately after injection, place the rat in the open-field arena and record locomotor activity for a defined period (e.g., 60-120 minutes). The system will record parameters such as distance traveled, rearing frequency, and time spent in different zones of the arena.
-
Data Analysis: Analyze the locomotor activity data by comparing the effects of different doses of the test compound with the vehicle control group.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Dopamine D1 receptor.
Experimental Workflow for GPCR Agonist Characterization
Caption: A typical experimental workflow for characterizing novel GPCR agonists.
References
- 1. Binding of a novel dopaminergic agonist radioligand [3H]-fenoldopam (SKF 82526) to D-1 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The differential behavioural effects of benzazepine D1 dopamine agonists with varying efficacies, co-administered with quinpirole in primate and rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective dopamine antagonist pretreatment on the antiparkinsonian effects of benzazepine D1 dopamine agonists in rodent and primate models of Parkinson's disease--the differential effects of D1 dopamine antagonists in the primate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SKF-80723: A Safety-First Protocol for Laboratory Personnel
Immediate action for the disposal of the research chemical SKF-80723 requires treating the substance as potentially hazardous due to the absence of a specific Safety Data Sheet (SDS). As a D1 receptor agonist, this compound is a biologically active compound, necessitating careful handling and disposal to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, adhering to standard laboratory safety practices for novel or uncharacterized research chemicals.
Handling and Disposal Protocol
In the absence of a manufacturer-specific SDS for this compound, the precautionary principle must be applied. The following procedures are based on general best practices for the disposal of novel, bioactive research compounds.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Step 2: Waste Preparation and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Do Not Mix: Do not mix this compound with other chemical wastes unless their compatibility is certain. It is best to dispose of it as a standalone waste stream.
-
Solid Waste: If this compound is in solid form, transfer it into a clearly labeled, sealable waste container.
-
Liquid Waste: If this compound is in solution, do not dispose of it down the drain. Transfer it to a compatible, leak-proof, and clearly labeled waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, tubes, or absorbent paper, should be collected in a separate, sealed bag or container and labeled as hazardous waste.
Step 3: Waste Container Labeling
Accurate and clear labeling of waste containers is a critical safety measure. The label on the waste container for this compound must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound hydrobromide".
-
The CAS Number: "71636-62-9" (for the hydrobromide salt).
-
An indication of the potential hazards (e.g., "Bioactive," "Caution: Handle as a Toxic Substance").
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
Step 4: Storage and Disposal
Store the labeled waste container in a designated, secure area within the laboratory, away from incompatible materials. Disposal must be handled by trained professionals.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide guidance on the specific procedures for your institution and will arrange for the collection and disposal of the hazardous waste.
-
Licensed Waste Disposal Contractor: If your institution does not have an EHS office, a licensed chemical waste disposal contractor must be used.
Summary of Precautions for this compound Disposal
The following table summarizes the essential information for the safe handling and disposal of this compound in the absence of a specific SDS.
| Precaution Category | Recommendation |
| Primary Hazard Concern | Bioactive compound with unknown toxicological properties. Treat as hazardous. |
| Personal Protective Gear | Chemical safety goggles, nitrile gloves, lab coat. |
| Waste Segregation | Dispose of as a separate waste stream. Do not mix with other chemicals. |
| Container for Disposal | Use a sealable, leak-proof, and chemically compatible container. |
| Labeling | "Hazardous Waste," full chemical name, CAS number, potential hazards, and date. |
| Disposal Method | Do not dispose of in regular trash or down the drain. Arrange for pickup by your institution's EHS office or a licensed disposal contractor. |
Experimental Protocols
As no experiments were cited in the generation of this disposal guidance, this section is not applicable. The procedures outlined are based on established safety protocols for handling research chemicals.
Disposal Workflow for Research Chemicals without an SDS
The following diagram illustrates the decision-making process for the proper disposal of a research chemical when a specific Safety Data Sheet is not available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
